molecular formula C8H7FO2 B074067 alpha-Fluorophenylacetic acid CAS No. 1578-63-8

alpha-Fluorophenylacetic acid

货号: B074067
CAS 编号: 1578-63-8
分子量: 154.14 g/mol
InChI 键: ATPPNMLQNZHDOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

alpha-Fluorophenylacetic acid (α-FPA, CAS 1578-63-8) is a solid synthetic organofluorine compound with a molecular weight of 154.14 g/mol and a melting point of 78-82°C. This compound serves as a critical building block and model substrate in scientific research, particularly in the fields of environmental biotechnology and enzymology. Its primary research value lies in its application as a defined substrate for studying microbial defluorination. α-Fluorophenylacetic acid is efficiently cleaved by hydrolytic defluorinase enzymes, such as those from Delftia acidovorans , enabling researchers to track carbon-fluorine (C–F) bond cleavage. The defluorination process can be monitored by measuring the release of a proton (H⁺) using pH indicators like bromothymol blue, facilitating high-throughput screening for novel C–F cleaving microbes and enzymes. This makes α-FPA a vital tool in the quest to identify and characterize biological systems for the biodegradation of persistent fluorinated environmental pollutants, including per- and polyfluoroalkyl substances (PFAS). As a strong acid and electrophile, it readily participates in reactions with nucleophiles, making it a versatile reagent for synthesizing various fluorinated compounds, including peptides, proteins, and fluorinated polymers. Handling and Safety: this compound is classified as a toxic solid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE) should be worn at all times. Please consult the Safety Data Sheet (SDS) before use. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-fluoro-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPPNMLQNZHDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901720
Record name NoName_860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-63-8
Record name α-Fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1578-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-α-Fluorophenylacetic Acid: A Comprehensive Technical Guide for Chiral Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-α-Fluorophenylacetic acid, often abbreviated as (R)-FPAA, has emerged as a valuable chiral derivatizing agent (CDA) in the field of stereochemistry, particularly for the analysis of chiral alcohols and amines. In the pharmaceutical industry, where the enantiomeric purity of drug candidates is of paramount importance, the ability to accurately determine enantiomeric excess (ee) and assign absolute configuration is critical. (R)-FPAA offers a powerful tool for these determinations, primarily through the formation of diastereomeric derivatives that can be readily distinguished using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis techniques associated with the use of (R)-α-Fluorophenylacetic acid as a chiral derivatizing agent.

Core Principles of Chiral Derivatization with (R)-α-Fluorophenylacetic Acid

The fundamental principle behind the use of (R)-α-Fluorophenylacetic acid as a CDA lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making them indistinguishable by common analytical techniques like standard NMR and HPLC. However, by reacting a racemic or enantiomerically enriched mixture of a chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA like (R)-α-Fluorophenylacetic acid, diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, distinct physical properties, allowing for their separation and quantification.

The derivatization reaction typically involves the formation of an ester or an amide bond between the carboxylic acid group of (R)-FPAA and the hydroxyl or amino group of the chiral analyte, respectively. To facilitate this reaction, the carboxylic acid is often converted to a more reactive species, such as an acid chloride.

Mechanism of Chiral Discrimination in NMR Spectroscopy

The primary mode of analysis for diastereomers formed with (R)-FPAA is NMR spectroscopy, particularly ¹H and ¹⁹F NMR. The structural differences between the diastereomers lead to distinct chemical environments for the nuclei in their respective structures. The phenyl group and the fluorine atom in the (R)-FPAA moiety create an anisotropic magnetic field. This anisotropy causes the protons and fluorine atoms in the two diastereomers to experience different degrees of shielding or deshielding, resulting in different chemical shifts (δ). The difference in chemical shifts (Δδ) between the corresponding signals of the two diastereomers allows for their individual integration and thus the determination of the enantiomeric excess of the original analyte.

A widely accepted model for chiral recognition, analogous to that of Mosher's acid, suggests that the diastereomeric esters and amides adopt specific conformations in solution. In these preferred conformations, the substituents of the chiral analyte are oriented differently with respect to the phenyl ring of the (R)-FPAA moiety, leading to predictable shielding or deshielding effects. This allows for the assignment of the absolute configuration of the analyte based on the observed chemical shift differences.

Experimental Protocols

Preparation of (R)-α-Fluorophenylacetyl Chloride

For the derivatization of chiral alcohols and amines, (R)-α-Fluorophenylacetic acid is typically converted to its more reactive acid chloride.

Materials:

  • (R)-α-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous benzene or dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or similar inert atmosphere setup

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place (R)-α-Fluorophenylacetic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude (R)-α-fluorophenylacetyl chloride can be used directly for the next step or purified by vacuum distillation.

Procedure (using Oxalyl Chloride):

  • Dissolve (R)-α-Fluorophenylacetic acid in an anhydrous solvent such as benzene or DCM in a flask under an inert atmosphere.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the solution at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution subsides.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

Caution: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Derivatization of Chiral Alcohols

Materials:

  • Chiral alcohol

  • (R)-α-Fluorophenylacetyl chloride

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM or CHCl₃ in a dry flask under an inert atmosphere.

  • Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of (R)-α-fluorophenylacetyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent to the cooled mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude diastereomeric ester mixture can be analyzed directly by NMR. If necessary, the diastereomers can be separated by silica gel column chromatography.

Derivatization of Chiral Amines

Materials:

  • Chiral amine

  • (R)-α-Fluorophenylacetyl chloride

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the chiral amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 equivalents) in anhydrous DCM or CHCl₃ in a dry flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of (R)-α-fluorophenylacetyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent to the cooled mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours or until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude diastereomeric amide mixture can be analyzed directly by NMR. If necessary, the diastereomers can be separated by silica gel column chromatography.

Data Presentation

The analysis of the resulting diastereomers is typically performed using NMR spectroscopy and HPLC. The following tables provide a template for organizing and presenting the quantitative data obtained from these analyses.

Table 1: ¹H NMR Chemical Shift Data for Diastereomeric Derivatives
AnalyteDerivativeProtonδ (ppm) for (R,R)-Diastereomerδ (ppm) for (R,S)-DiastereomerΔδ (δR,R - δR,S) (ppm)
Example: (±)-1-PhenylethanolEster-CH₃[Insert Value][Insert Value][Insert Value]
-CH-[Insert Value][Insert Value][Insert Value]
Example: (±)-AmphetamineAmide-CH₃[Insert Value][Insert Value][Insert Value]
-CH₂-[Insert Value][Insert Value][Insert Value]

Note: Specific chemical shift values will vary depending on the analyte and the NMR solvent used.

Table 2: ¹⁹F NMR Chemical Shift Data for Diastereomeric Derivatives
AnalyteDerivativeδ (ppm) for (R,R)-Diastereomerδ (ppm) for (R,S)-DiastereomerΔδ (δR,R - δR,S) (ppm)
Example: Chiral Amino AlcoholAmide/Ester[Insert Value][Insert Value][Insert Value]
Example: Chiral AmineAmide[Insert Value][Insert Value][Insert Value]

Note: ¹⁹F NMR often provides excellent separation of diastereomeric signals due to the large chemical shift dispersion of the fluorine nucleus.

Table 3: HPLC Separation Data for Diastereomeric Derivatives
AnalyteDerivativeColumnMobile PhaseFlow Rate (mL/min)Retention Time (tR) - Diastereomer 1 (min)Retention Time (tR) - Diastereomer 2 (min)Separation Factor (α)
Example: Chiral AlcoholEster[e.g., C18][e.g., Acetonitrile/Water][e.g., 1.0][Insert Value][Insert Value][Insert Value]
Example: Chiral AmineAmide[e.g., Silica][e.g., Hexane/Ethyl Acetate][e.g., 1.0][Insert Value][Insert Value][Insert Value]

Note: The separation factor (α) is calculated as the ratio of the retention times of the two diastereomers (tR2 / tR1). A value greater than 1 indicates separation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the use of (R)-α-Fluorophenylacetic acid as a chiral derivatizing agent.

Derivatization_Workflow cluster_start Starting Materials cluster_reaction Derivatization cluster_analysis Analysis cluster_results Results Analyte Chiral Analyte (R/S Mixture) Reaction Reaction to form Diastereomers Analyte->Reaction CDA (R)-α-Fluorophenylacetic Acid Activation Activation of CDA (e.g., Acid Chloride Formation) CDA->Activation Activation->Reaction NMR NMR Analysis (¹H, ¹⁹F) Reaction->NMR HPLC HPLC Analysis Reaction->HPLC ee Enantiomeric Excess (ee) Determination NMR->ee AC Absolute Configuration Assignment NMR->AC HPLC->ee

Caption: Experimental workflow for chiral analysis using (R)-α-Fluorophenylacetic acid.

Chiral_Discrimination cluster_reactants Reactants cluster_products Diastereomeric Products cluster_analysis Analytical Distinction CDA (R)-CDA RR_Diastereomer (R,R)-Diastereomer CDA->RR_Diastereomer RS_Diastereomer (R,S)-Diastereomer CDA->RS_Diastereomer R_Analyte (R)-Analyte R_Analyte->RR_Diastereomer S_Analyte (S)-Analyte S_Analyte->RS_Diastereomer NMR_Signals Distinct NMR Signals (Different Chemical Shifts) RR_Diastereomer->NMR_Signals HPLC_Peaks Separable HPLC Peaks (Different Retention Times) RR_Diastereomer->HPLC_Peaks RS_Diastereomer->NMR_Signals RS_Diastereomer->HPLC_Peaks

Caption: Logical relationship of chiral discrimination.

NMR_Mechanism Model Conformation of (R,S)-Diastereomer Phenyl Ring Anisotropy Shielding of Analyte Protons Result Different Chemical Shifts (Δδ) Model:f2->Result Model2 Conformation of (R,R)-Diastereomer Phenyl Ring Anisotropy Deshielding of Analyte Protons Model2:f2->Result

Caption: Simplified model of NMR chiral discrimination mechanism.

Conclusion

(R)-α-Fluorophenylacetic acid is a highly effective chiral derivatizing agent for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines. The formation of diastereomers that are readily distinguishable by NMR and HPLC provides a robust and reliable method for stereochemical analysis. The presence of the fluorine atom offers the additional advantage of ¹⁹F NMR analysis, which can often provide superior resolution and sensitivity. The experimental protocols outlined in this guide, in conjunction with the principles of chiral discrimination, provide a solid foundation for the successful application of (R)-α-Fluorophenylacetic acid in a research and drug development setting.

Physical and chemical properties of alpha-Fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound (α-FPAA) is an aromatic carboxylic acid distinguished by the presence of a fluorine atom on the benzylic carbon. This single fluorine substitution significantly influences the molecule's stereoelectronic properties, making it a valuable chiral derivatizing agent and a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making its derivatives highly sought after in medicinal chemistry.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of α-FPAA, detailed experimental protocols, and its applications in modern research and development.

Chemical and Physical Properties

The properties of this compound are well-documented, providing a solid foundation for its application in various chemical contexts.

Physical Properties

The physical characteristics of α-FPAA are summarized below. It typically presents as a white to off-white or pale cream crystalline powder or crystals.[3][6]

PropertyValueSource
Appearance White to pale cream crystalline powder or crystals[3][6]
Melting Point 60-62 °C
77-86 °C[6][7]
78-82 °C[8]
Boiling Point 259.6 ± 15.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 110.8 ± 20.4 °C
pKa 4.01 ± 0.10 (Predicted)[9]
Solubility Moderately soluble in organic solvents; less soluble in water.[3]

Note: Variations in melting point can be attributed to the compound existing as a racemic mixture or as specific enantiomers, as well as differing purity levels.

Chemical Identifiers

Precise identification is critical for regulatory and experimental purposes.

IdentifierValueSource
Molecular Formula C₈H₇FO₂[7][8][10]
Molecular Weight 154.14 g/mol [8][10][11]
CAS Number 1578-63-8[6][7][8][10]
IUPAC Name 2-fluoro-2-phenylacetic acid[8][12]
InChI 1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)[11][13]
InChIKey ATPPNMLQNZHDOG-UHFFFAOYSA-N[11][13]
SMILES C1=CC=C(C=C1)C(C(=O)O)F[8]
Spectral Data

Spectroscopic data is essential for structural confirmation and purity analysis.

TechniqueData SummarySource
¹H NMR Spectrum available in CDCl₃ solvent.[11]
FTIR Spectrum available as a Nujol mull.[13]
Mass Spectrometry GC-MS data available.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe key experimental procedures involving α-FPAA.

Enzyme-Catalyzed Asymmetric Synthesis of (R)-α-Fluorophenylacetic Acid

An efficient, preparative-scale synthesis for the (R)-enantiomer of α-FPAA has been developed, which is particularly useful as a chiral derivatizing reagent.[1][2] The process starts from ethyl α-bromophenylacetate and proceeds through a key nucleophilic substitution step to introduce the fluorine atom.[1][2]

Methodology:

  • Step 1: Synthesis of Ethyl α-Fluorophenylacetate (4):

    • Pre-dry acetamide (14.8 g) and potassium fluoride (14.3 g) under vacuum.

    • Add the dried reagents to a reaction flask, heat to 90°C in an oil bath, and degas four times with argon.

    • Shield the flask from light and increase the temperature to 100°C.

    • Add ethyl α-bromophenylacetate (19.9 g) to the mixture.

    • Stir for 6 hours at 100°C.

    • Quench the reaction with a phosphate buffer solution (pH 6.0) and extract with ether.

    • The organic layer is washed, dried, and concentrated under reduced pressure to yield the product. This method suppresses the formation of non-fluorinated by-products to ~3%.[1]

  • Step 2: Ethoxycarbonylation to Diethyl α-Fluorophenylmalonate (2a):

    • Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C under argon.

    • Cool the mixture to -30°C and add the ethyl α-fluorophenylacetate (5.07 g) dropwise.

    • After stirring, cool the mixture to -78°C and add ethyl chloroformate (3.15 ml) dropwise.

    • Stir for 15 minutes at -78°C before allowing the temperature to rise to 0°C.[1]

  • Step 3: Asymmetric Decarboxylation:

    • The resulting α-fluorophenylmalonic acid dipotassium salt is subjected to asymmetric decarboxylation using arylmalonate decarboxylase from E. coli.

    • This enzymatic step yields (R)-α-fluorophenylacetic acid with >99% enantiomeric excess (e.e.) in a quantitative yield.[1][2]

G cluster_synthesis Synthesis Workflow: (R)-α-Fluorophenylacetic Acid A Ethyl α-bromophenylacetate B Step 1: Nucleophilic Fluorination Reagents: KF, Acetamide Conditions: 100°C, Light Shielded A->B Input C Ethyl α-fluorophenylacetate B->C Yield: 72% D Step 2: Ethoxycarbonylation Reagents: LDA, Ethyl Chloroformate Conditions: -78°C to 0°C C->D Input E α-fluorophenylmalonic acid dipotassium salt D->E Yield: 81% F Step 3: Asymmetric Decarboxylation Enzyme: Arylmalonate Decarboxylase (E. coli) E->F Substrate G (R)-α-Fluorophenylacetic Acid (>99% e.e.) F->G Quantitative Yield

Enzymatic synthesis of (R)-α-Fluorophenylacetic Acid.
General Hydrolysis Protocol for Fluorophenylacetic Esters

For the preparation of various fluorophenylacetic acids from their methyl esters, a general hydrolysis procedure can be employed.

Methodology:

  • Reaction Setup: Add the methyl fluorophenylacetate ester to a mixture of water and a 30% sodium hydroxide solution.

  • Hydrolysis: Stir the mixture at a temperature ranging from 50°C to 60°C for approximately one hour or until the conversion is complete (monitored by GC or HPLC).[15]

  • Workup: Cool the reaction mixture to room temperature.

  • Acidification: Acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

  • Isolation: Isolate the final product by filtering the suspension. The resulting solid can be washed and dried.[15]

Chemical Reactivity and Applications

The unique chemical properties of α-FPAA make it a versatile intermediate in several fields, most notably in pharmaceutical development.

Role as a Chiral Derivatizing Agent

Enantiomerically pure forms of α-FPAA are effective chiral derivatizing agents. They are used to determine the enantiomeric composition and absolute configuration of chiral secondary alcohols and amines, often analyzed by methods like ¹⁹F NMR spectroscopy.[1]

Intermediate in Pharmaceutical Synthesis

Fluorinated phenylacetic acids are crucial intermediates for preparing pharmacologically active compounds. The introduction of fluorine can significantly enhance a molecule's bioavailability and metabolic stability.[4][5]

  • Anti-Inflammatory Drugs: Phenylacetic acid derivatives are precursors in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[16][17]

  • Antivirals: 4-Fluorophenylacetic acid is used to prepare antagonists for human CCR5 receptors, which are key targets in the development of anti-HIV-1 agents.[5]

  • Kinase Inhibitors: The strategic placement of fluorine atoms, as seen in derivatives like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, is critical for creating specific binding interactions needed to inhibit enzymes like kinases, which are implicated in diseases such as cancer.[4]

  • Anesthetics: The compound serves as an intermediate in the production of fluorinated anesthetics.[5][18]

G cluster_applications Applications in Drug Development FPAA α-Fluorophenylacetic Acid (Building Block) NSAIDs NSAIDs FPAA->NSAIDs Synthesis Intermediate Antivirals Antivirals (e.g., CCR5 Antagonists) FPAA->Antivirals Synthesis Intermediate Kinase_Inhibitors Kinase Inhibitors FPAA->Kinase_Inhibitors Synthesis Intermediate Anesthetics Fluorinated Anesthetics FPAA->Anesthetics Synthesis Intermediate

Role of α-FPAA as a key intermediate in pharmaceuticals.
Decarboxylative Reactions

α,α-Difluorophenylacetic acid can undergo oxidative decarboxylation with persulfate to form a difluorobenzyl radical. This radical is a versatile species used to introduce the benzylic difluoromethylene group into molecular scaffolds by attacking alkenes or imines. This reaction can even be performed in aqueous solutions.[19]

This compound is a compound of significant interest due to the unique properties imparted by its fluorine substituent. Its well-defined physical and chemical characteristics, combined with established synthetic protocols, make it an indispensable tool for chemists. Its primary role as a chiral derivatizing agent and as a foundational building block for a wide range of pharmaceuticals—from anti-inflammatory drugs to cutting-edge kinase inhibitors—underscores its importance in advancing medicinal chemistry and drug development.

References

A Technical Guide to the Asymmetric Synthesis of Enantiomerically Enriched α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically enriched α-fluorophenylacetic acid is a valuable chiral building block in medicinal chemistry and materials science. Its synthesis in a stereocontrolled manner presents a significant challenge. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this compound. We detail key methodologies, including biocatalysis, chiral auxiliary-mediated synthesis, organocatalysis, and metal catalysis. For each approach, we provide detailed experimental protocols for seminal examples, summarize quantitative data in structured tables for clear comparison, and present logical workflows and reaction pathways through diagrams generated using Graphviz (DOT language). This guide is intended to be a comprehensive resource for researchers and professionals engaged in the synthesis and application of chiral fluorinated molecules.

Introduction

The introduction of a fluorine atom into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of medicinal chemistry, α-fluorocarboxylic acids are of particular interest due to their potential to act as enzyme inhibitors or to enhance the metabolic stability and binding affinity of drug candidates. α-Fluorophenylacetic acid, with its stereogenic center at the α-position, is a key chiral synthon for the synthesis of various pharmaceuticals. The ability to access specific enantiomers of this compound is crucial, as often only one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental. This guide explores the principal asymmetric strategies developed to achieve the enantioselective synthesis of α-fluorophenylacetic acid.

Biocatalytic Approach: Asymmetric Decarboxylation

One of the most efficient and highly enantioselective methods for the synthesis of (R)-α-fluorophenylacetic acid is through enzymatic decarboxylation. This approach utilizes the enzyme arylmalonate decarboxylase to stereoselectively remove a carboxyl group from a prochiral α-fluorophenylmalonic acid substrate.

Synthetic Strategy

The overall strategy involves the synthesis of the α-fluorophenylmalonic acid substrate followed by the key enzymatic resolution step. The substrate synthesis begins with the nucleophilic fluorination of ethyl α-bromophenylacetate, followed by ethoxycarbonylation to yield the diethyl α-fluorophenylmalonate. Saponification then provides the dipotassium salt of α-fluorophenylmalonic acid, which is the substrate for the enzyme.

Biocatalytic_Strategy cluster_substrate_synthesis Substrate Synthesis cluster_enzymatic_step Enzymatic Decarboxylation A Ethyl α-bromophenylacetate B Ethyl α-fluorophenylacetate A->B KF, Acetamide C Diethyl α-fluorophenylmalonate B->C LDA, Ethyl chloroformate D α-Fluorophenylmalonic acid dipotassium salt C->D KOH, Ethanol E (R)-α-Fluorophenylacetic acid D->E Arylmalonate Decarboxylase (E. coli) Aza_Claisen_Strategy A 2-Fluorophenylacetic acid chloride C N-(α-fluoro-γ-vinylamide)pyrrolidine (diastereomerically enriched) A->C Zwitterionic aza-Claisen Rearrangement (Yb(OTf)3) B Homochiral N-allylpyrrolidine (Chiral Auxiliary) B->C Zwitterionic aza-Claisen Rearrangement (Yb(OTf)3) D α-Fluoro-γ-lactone C->D Iodolactonization E Enantiomerically Enriched α-Fluorophenylacetic Acid (after further steps) D->E Further Transformations Organocatalytic_Concept A Silyl Ketene Acetal of Phenylacetic Ester D Enantiomerically Enriched α-Fluorophenylacetic Ester A->D Asymmetric Fluorination B Electrophilic Fluorinating Agent (e.g., NFSI) B->D Asymmetric Fluorination C Chiral Organocatalyst (e.g., Chiral Thiourea or Phosphoric Acid) C->D Asymmetric Fluorination Metal_Catalysis_Concept A Phenylacetic Acid Derivative (e.g., enolate) D Enantiomerically Enriched α-Fluorophenylacetic Acid Derivative A->D Asymmetric Fluorination B Fluorinating Agent B->D Asymmetric Fluorination C Chiral Metal Complex (e.g., Pd-catalyst with chiral ligand) C->D Asymmetric Fluorination

Pioneering Fluorination: An In-depth Technical Guide to Early Studies on Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational methodologies for the fluorination of phenylacetic acid derivatives, focusing on the pioneering studies that laid the groundwork for modern organofluorine chemistry. The introduction of fluorine into phenylacetic acid and its analogues has been a critical endeavor in medicinal chemistry, significantly influencing the pharmacokinetic and pharmacodynamic properties of numerous drug candidates. This document provides a historical perspective on the key reactions, detailed experimental protocols from early research, and a summary of the quantitative data available from that era.

Introduction: The Dawn of Organofluorine Chemistry

The early 20th century marked the beginning of a systematic exploration into the synthesis of organic compounds containing fluorine. Direct fluorination of aromatic compounds with elemental fluorine was fraught with challenges, often leading to violent and uncontrollable reactions.[1] Consequently, chemists sought more manageable and selective methods to introduce this unique halogen into organic scaffolds. Two landmark reactions emerged as the cornerstones of early aromatic and aliphatic fluorination: the Balz-Schiemann reaction for aryl fluorides and the Swarts reaction for alkyl fluorides. These methods provided the first reliable pathways to synthesize fluorinated phenylacetic acid derivatives, opening new avenues for research into their biological activities.

Aromatic Fluorination: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann in 1927, became the most important method for introducing fluorine into an aromatic ring for several decades.[2] The reaction proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.

General Workflow of the Balz-Schiemann Reaction

The logical flow of the Balz-Schiemann reaction involves the diazotization of an aminophenylacetic acid derivative followed by the thermal decomposition of the resulting diazonium salt to yield the fluorophenylacetic acid.

Balz_Schiemann_Workflow Start Aminophenylacetic Acid Derivative Diazotization Diazotization (NaNO2, HBF4) Start->Diazotization Intermediate Aryl Diazonium Tetrafluoroborate Salt Diazotization->Intermediate Decomposition Thermal Decomposition (Heating) Intermediate->Decomposition Product Fluorophenylacetic Acid Derivative Decomposition->Product Byproducts N2 + BF3 Decomposition->Byproducts Swarts_Reaction_Workflow Start Phenylacetic Acid Derivative Bromination α-Bromination (e.g., Hell-Volhard-Zelinsky) Start->Bromination Intermediate α-Bromophenylacetic Acid Derivative Bromination->Intermediate Fluorination Swarts Reaction (SbF3/SbCl5) Intermediate->Fluorination Product α-Fluorophenylacetic Acid Derivative Fluorination->Product

References

An In-depth Technical Guide to Alpha-Fluorophenylacetic Acid Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of α-fluorophenylacetic acid and its structural analogs and derivatives. The strategic incorporation of fluorine into the phenylacetic acid scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules, leading to the development of novel therapeutic agents. This document details key quantitative data, experimental methodologies, and relevant biological pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Core Concepts and Synthesis Strategies

Alpha-fluorophenylacetic acid and its derivatives are versatile building blocks in organic and medicinal chemistry. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Various synthetic strategies have been developed to access a wide range of structural analogs, including those with substitutions on the phenyl ring and modifications of the carboxylic acid moiety.

A general method for the preparation of fluoro phenylacetic acid involves a diazotization-addition reaction followed by hydrolysis.[2] For instance, a substituted fluoroaniline can be reacted with vinylidene chloride in the presence of an acid, a diazo reagent, a phase transfer catalyst, and a copper-based catalyst to form a trichloroethylbenzene intermediate. Subsequent hydrolysis of this intermediate yields the desired fluorophenylacetic acid.[2]

Another common approach is the α-fluorination of phenylacetic acid esters. This can be achieved by deprotonation of the ester with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The resulting α-fluoro ester can then be hydrolyzed to the corresponding carboxylic acid.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of various α-fluorophenylacetic acid derivatives from published studies.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Cancer Cell Lines [3]

Compound IDR Group on PhenylacetamideCell LineIC50 (µM)
2b3-nitrophenylPC352
2c4-nitrophenylPC380
2c4-nitrophenylMCF-7100
Imatinib (Ref.)-PC340
Imatinib (Ref.)-MCF-798

Table 2: Anti-cryptosporidial Activity of Aryl Acetamide Triazolopyridazine Derivatives [4]

Compound IDAryl 'Tail' GroupCryptosporidium parvum HCT-8 Assay EC50 (µM)
524-fluoro-3-(trifluoromethyl)phenyl0.034
552,4-difluorophenyl0.045
564-fluorophenyl0.057
772,4-difluoro-3-(trifluoromethyl)phenyl0.029
802,4,5-trifluorophenyl0.038
1 (Ref.)2,4-dichlorophenyl0.17

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b)[3]
  • Step 1: Synthesis of 4-Fluorophenylacetyl Chloride. To a solution of 4-fluorophenylacetic acid (1 mmol) in dry dichloromethane (10 mL), oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 4-fluorophenylacetyl chloride, which is used in the next step without further purification.

  • Step 2: Amide Coupling. To a solution of 3-nitroaniline (1 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (15 mL), the freshly prepared 4-fluorophenylacetyl chloride (1 mmol) in dichloromethane (5 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. The reaction mixture is washed sequentially with 1N HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide as a solid.

Characterization Data for Compound 2b:

  • Melting Point: 138 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 10.15 (brs, 1H, NH), 7.29 (s, 1H, H₂-3-Nitrophenyl), 7.26 (d, 1H, H₄-3-Nitrophenyl), 7.15 (d, 1H, H₆-3-Nitrophenyl), 7.07 (t, 1H, J = 8Hz, H₅-3-Nitrorophenyl), 6.85 (d, 2H, J = 8Hz, 4-Fluorophenyl), 6.65 (d, 2H, J = 8Hz, 4-Fluorophenyl), 3.76 (s, 2H, -CH₂-).[3]

  • IR (KBr, cm⁻¹): 2922, 1624, 1523, 1508, 1344, 1259, 731.[3]

  • MS (m/z, %): 274 (M⁺, 20), 136 (85), 109 (100), 83 (22), 63 (8).[3]

In Vitro Cytotoxicity Assay (MTS Assay)[3]
  • Cell Seeding: Human cancer cell lines (e.g., PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 48 hours. The final DMSO concentration should not exceed 0.5%.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Absorbance Measurement: The plates are incubated for 2-4 hours at 37 °C. The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)[5]
  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid solution, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a 10x stock solution of the desired final concentration in COX Assay Buffer.

  • Assay Reaction: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the diluted test inhibitor. Incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 25 °C).

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

Potential Inhibition of the NF-κB Signaling Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. However, some NSAIDs have also been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response. Given that some α-fluorophenylacetic acid derivatives have been investigated as anti-inflammatory agents, it is plausible that they may also modulate the NF-κB signaling pathway. While direct evidence for α-fluorophenylacetic acid derivatives is still emerging, α-lipoic acid has been shown to inhibit NF-κB activation.[5][6]

NF_kB_Signaling_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex activates IκBα IκBα (phosphorylated) IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) sequesters in cytoplasm Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription (Inflammatory Mediators) Gene Transcription (Inflammatory Mediators) Nucleus->Gene Transcription (Inflammatory Mediators) activates α-Fluorophenylacetic Acid Derivative α-Fluorophenylacetic Acid Derivative α-Fluorophenylacetic Acid Derivative->IKK Complex Potential Inhibition

Potential inhibition of the NF-κB signaling pathway.
Drug Discovery and Development Workflow

The development of new drugs from α-fluorophenylacetic acid analogs follows a structured workflow, from initial discovery to preclinical and clinical development.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target Identification & Validation Target Identification & Validation Assay Development Assay Development Target Identification & Validation->Assay Development High-Throughput Screening (HTS) High-Throughput Screening (HTS) Assay Development->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Hit-to-Lead (HTL) Hit-to-Lead (HTL) Hit Identification->Hit-to-Lead (HTL) Lead Optimization Lead Optimization Hit-to-Lead (HTL)->Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Efficacy->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection IND-Enabling Studies IND-Enabling Studies Candidate Selection->IND-Enabling Studies Phase I Phase I IND-Enabling Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

A typical drug discovery and development workflow.

Conclusion

The structural analogs and derivatives of α-fluorophenylacetic acid represent a promising class of compounds with diverse biological activities. The strategic introduction of fluorine and other functional groups allows for the fine-tuning of their pharmacological profiles. This guide has provided an overview of their synthesis, quantitative bioactivity, and relevant experimental protocols. The exploration of their effects on key signaling pathways, such as NF-κB, will continue to be an important area of research in the development of new therapeutics. The provided data and methodologies aim to support researchers in their efforts to design and evaluate novel α-fluorophenylacetic acid-based drug candidates.

References

Spectroscopic Analysis of alpha-Fluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-Fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇FO₂ with a molecular weight of 154.14 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.50 - 7.35m5HAromatic protons (C₆H₅)
5.95d1HMethine proton (CH-F)
10.5 (broad)s1HCarboxylic acid proton (COOH)

Solvent: CDCl₃

¹³C NMR Data

A publicly available ¹³C NMR spectrum for this compound could not be located in the searched databases. For structurally similar compounds, such as phenylacetic acid, the carboxyl carbon typically appears around 178 ppm, the aromatic carbons between 127-134 ppm, and the benzylic carbon around 41 ppm. The introduction of a fluorine atom at the alpha position is expected to significantly shift the resonance of the alpha-carbon downfield and introduce C-F coupling.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
1710StrongC=O stretch (Carboxylic acid)
1250StrongC-O stretch
1070StrongC-F stretch
700 - 800StrongC-H bend (Aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
15440[M]⁺ (Molecular ion)
109100[M - COOH]⁺
7730[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and carefully inverted several times to ensure a homogeneous solution.

Data Acquisition (¹H NMR):

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12 ppm is used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is ground to a fine powder using an agate mortar and pestle.

  • About 100 mg of dry potassium bromide (KBr) powder is added to the mortar and briefly ground.

  • The mixture is then thoroughly and quickly ground until a uniform, fine powder is obtained.

  • The powder is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - GC/MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Scan Range: A mass-to-charge (m/z) range of 40 - 400 is typically scanned.

  • Data Analysis: The resulting mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

SpectroscopicAnalysis Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity Proton & Carbon Skeleton IR IR FunctionalGroups FunctionalGroups IR->FunctionalGroups Vibrational Modes MS MS MolecularWeight MolecularWeight MS->MolecularWeight Molecular Ion Fragmentation Fragmentation MS->Fragmentation Fragment Ions

Caption: Relationship between spectroscopic techniques and structural information.

ExperimentalWorkflow General Experimental Workflow for Spectroscopic Analysis SamplePreparation Sample Preparation (Dissolving/Pelletizing) DataAcquisition Data Acquisition (NMR/IR/MS) SamplePreparation->DataAcquisition DataProcessing Data Processing (Fourier Transform/Integration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis & Structure Elucidation DataProcessing->SpectralAnalysis

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

CAS number and molecular formula of alpha-Fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Fluorophenylacetic acid, a fluorinated organic compound of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis methodologies, spectroscopic data, and its role in drug development, particularly as a chiral derivatizing agent and a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Core Chemical Information

This compound is an aromatic carboxylic acid distinguished by a fluorine atom attached to the benzylic carbon. This substitution imparts unique chemical and biological properties to the molecule.

PropertyValueReference
CAS Number 1578-63-8[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
IUPAC Name 2-Fluoro-2-phenylacetic acid
Synonyms α-Fluorophenylacetic acid, Fluorophenylacetic acid

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.4-7.6Multiplet-Aromatic protons (C₆H₅)
~5.5Doublet~48Methine proton (CH-F)
>10Broad Singlet-Carboxylic acid proton (COOH)

Note: Precise chemical shifts can vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~170-175Carbonyl carbon (C=O)
~125-135Aromatic carbons (C₆H₅)
~90-95 (doublet, due to C-F coupling)Methine carbon (CH-F)

Note: The carbon attached to fluorine exhibits a characteristic splitting pattern in the ¹³C NMR spectrum.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (very broad)O-HStretching (Carboxylic acid)
~1700-1730 (strong)C=OStretching (Carbonyl)
~3000-3100C-HStretching (Aromatic)
~1000-1100C-FStretching
1450-1600C=CStretching (Aromatic ring)

Mass Spectrometry (MS)

m/zInterpretation
154Molecular ion [M]⁺
109Loss of COOH (Carboxyl group)
91Tropylium ion (from rearrangement of the phenylmethyl fragment)

Experimental Protocols

This section details methodologies for the synthesis of this compound.

Enzymatic Synthesis of (R)-α-Fluorophenylacetic Acid

This protocol describes an asymmetric synthesis to produce the (R)-enantiomer with high enantiomeric excess.[2]

Step 1: Synthesis of α-Fluorophenylmalonic Acid Dipotassium Salt

  • Starting from ethyl α-bromophenylacetate, a three-step synthesis is performed to yield α-fluorophenylmalonic acid dipotassium salt.

  • The key step involves a nucleophilic substitution of the bromine atom with a fluoride ion.

Step 2: Asymmetric Decarboxylation

  • The α-fluorophenylmalonic acid dipotassium salt is dissolved in a suitable buffer.

  • A purified preparation of arylmalonate decarboxylase (AMD) from E. coli is added to the solution.

  • The mixture is incubated to allow for the enzymatic decarboxylation.

  • The reaction is quenched, and the product, (R)-α-Fluorophenylacetic acid, is extracted. This method typically yields the product with an enantiomeric excess greater than 99%.

General Racemic Synthesis

Several methods for the synthesis of fluorinated phenylacetic acids have been reported. A common approach involves the hydrolysis of a corresponding ester or nitrile precursor.

Example Protocol: Hydrolysis of a Trichloromethyl Precursor

This method is adapted from patent literature for the synthesis of fluorophenylacetic acids.

  • A 1-(2,2,2-trichloroethyl)-fluorobenzene intermediate is added dropwise to a heated acidic solution (e.g., hydrochloric or sulfuric acid).

  • The reaction mixture is maintained at an elevated temperature for several hours to ensure complete hydrolysis.

  • Upon completion, the reaction is quenched by adding the mixture to cold water.

  • The crude product precipitates and is collected by filtration.

  • The solid is washed and can be further purified by recrystallization from a suitable solvent like toluene to yield the final product.

Applications in Drug Development and Research

This compound and its derivatives are valuable compounds in medicinal chemistry and biochemical research.

Chiral Derivatizing Agent

Enantiomerically pure this compound is utilized as a chiral derivatizing agent. It reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers can then be distinguished using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original alcohol or amine.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a known class of NSAIDs. The introduction of a fluorine atom can modulate the biological activity and pharmacokinetic properties of these molecules. This compound can serve as a building block in the synthesis of novel anti-inflammatory agents. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby mitigating the inflammatory response.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory_Stimuli Phospholipase_A2 Phospholipase_A2 Inflammatory_Stimuli->Phospholipase_A2 activates alpha_FPAA This compound (and derivatives) alpha_FPAA->COX1 inhibits alpha_FPAA->COX2 inhibits

Cyclooxygenase (COX) Signaling Pathway Inhibition.

The diagram above illustrates the simplified cyclooxygenase pathway. Inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane. COX-1 and COX-2 enzymes then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation. This compound and its derivatives, acting as NSAIDs, can inhibit COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins and reducing inflammation.

References

The Elusive Mechanism of Action of α-Fluorophenylacetic Acid in Biological Systems: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the current understanding of α-Fluorophenylacetic acid (α-FPAA) and its derivatives in biological systems. It is important to note that while the biological activities of several derivatives and structural analogs have been investigated, the specific molecular mechanism of action of the parent compound, α-fluorophenylacetic acid, is not well-defined in publicly available scientific literature. This document summarizes the existing knowledge on related compounds to provide a contextual framework for researchers, scientists, and drug development professionals.

Introduction

α-Fluorophenylacetic acid (α-FPAA) is a fluorinated derivative of phenylacetic acid. It exists as a chiral compound with (R)- and (S)-enantiomers. While α-FPAA and its isomers (2-fluoro-, 3-fluoro-, and 4-fluorophenylacetic acid) are extensively utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals, their intrinsic biological activities and mechanisms of action remain largely uncharacterized. Derivatives of α-FPAA have been explored for a range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). This guide will delve into the known biological effects of α-FPAA derivatives and its structural analog, flufenamic acid, to infer potential mechanisms and guide future research.

Inferred Mechanisms of Action from Structural Analogs and Derivatives

Direct studies elucidating the specific molecular targets and signaling pathways of α-FPAA are scarce. However, research on structurally related compounds provides valuable insights into its potential biological activities.

Modulation of Ion Channels: Insights from Flufenamic Acid

Flufenamic acid, a non-steroidal anti-inflammatory drug, is a well-characterized modulator of various ion channels. Given its structural similarity to α-FPAA, it is plausible that α-FPAA may exhibit similar properties. Flufenamic acid has been shown to affect:

  • Non-selective Cation Channels: Including members of the Transient Receptor Potential (TRP) channel family.

  • Chloride Channels: Such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

  • Potassium Channels

  • Calcium Channels

The modulation of these channels can have profound effects on cellular excitability, signaling, and homeostasis.

Diagram: Potential Ion Channel Modulation by α-FPAA (Inferred from Flufenamic Acid)

G cluster_channels Ion Channels cluster_effects Cellular Effects aFPAA α-Fluorophenylacetic Acid (Hypothesized) TRP TRP Channels aFPAA->TRP Modulation CFTR CFTR (Cl-) aFPAA->CFTR Modulation K_channel K+ Channels aFPAA->K_channel Modulation Ca_channel Ca2+ Channels aFPAA->Ca_channel Modulation ion_flux Altered Ion Flux TRP->ion_flux CFTR->ion_flux membrane_potential Changes in Membrane Potential K_channel->membrane_potential ca_signaling Modulation of Ca2+ Signaling Ca_channel->ca_signaling

Caption: Hypothetical modulation of various ion channels by α-FPAA, based on the known activity of its structural analog, flufenamic acid.

Enzyme Inhibition by α-FPAA Derivatives

Several studies have investigated the enzyme inhibitory potential of derivatives of fluorophenylacetic acids. While quantitative data for the parent α-FPAA is lacking, these studies suggest that the fluorophenylacetic acid scaffold can be a basis for designing enzyme inhibitors.

A study on organotin(IV) derivatives of 4-fluorophenoxyacetic acid demonstrated dose-dependent inhibition of several enzymes.

Table 1: Enzyme Inhibition by Organotin(IV) Derivatives of 4-Fluorophenoxyacetic Acid

Enzyme TargetActivity
Acetylcholinesterase (AChE)Inhibitory
Butyrylcholinesterase (BChE)Inhibitory
Monoamine oxidase B (MAO-B)Inhibitory
alpha-glucosidaseInhibitory
Dipeptidyl peptidase-4Inhibitory
Cyclooxygenase (COX)Inhibitory
Lipoxygenase (LOX)Inhibitory

Source: Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.

These findings suggest that α-FPAA derivatives could be developed to target a wide range of enzymes involved in various physiological and pathological processes.

Experimental Protocols for Investigating the Mechanism of Action

Due to the absence of specific studies on α-FPAA's mechanism of action, this section provides generalized experimental protocols that could be adapted to investigate its potential biological effects, based on the activities of its analogs and derivatives.

Enzyme Inhibition Assays

Objective: To determine if α-FPAA or its derivatives can inhibit the activity of a specific enzyme (e.g., acetylcholinesterase, α-glucosidase).

General Protocol (Spectrophotometric):

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the enzyme of interest.

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare a stock solution of α-FPAA or its derivative in a suitable solvent (e.g., DMSO).

    • Prepare a chromogenic reagent that reacts with the product of the enzymatic reaction to produce a colored compound.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of the α-FPAA test compound.

    • Add the enzyme solution and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction by adding a stop solution or by heat inactivation.

    • Add the chromogenic reagent and allow color to develop.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram: General Workflow for an Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, α-FPAA) Incubate Incubate Enzyme with α-FPAA Reagents->Incubate React Add Substrate & Incubate Incubate->React Stop Stop Reaction React->Stop Develop Add Chromogen & Develop Color Stop->Develop Measure Measure Absorbance Develop->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

The Ascendant Role of α-Fluorophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – As the landscape of drug discovery and development continues to evolve, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the fluorinated building blocks gaining prominence, α-Fluorophenylacetic acid and its derivatives are demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, applications, and biological evaluation of α-Fluorophenylacetic acid, tailored for researchers, scientists, and drug development professionals.

Introduction: The Fluorine Advantage

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The high electronegativity and relatively small size of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. α-Fluorophenylacetic acid, as a readily available and versatile precursor, offers a strategic entry point for harnessing these benefits in drug design.

Synthesis of α-Fluorophenylacetic Acid and Its Derivatives

The synthesis of α-Fluorophenylacetic acid can be achieved through various established routes. A common method involves the nucleophilic substitution of a leaving group at the α-position of a phenylacetic acid precursor with a fluoride ion. One preparative-scale asymmetric synthesis of (R)-α-fluorophenylacetic acid starts from ethyl α-bromophenylacetate, proceeding through an α-fluorophenylmalonic acid dipotassium salt intermediate[1]. Another approach involves the hydrolysis of α-fluorophenylacetonitrile.

Derivatives, particularly amides, can be synthesized from the parent acid. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be prepared by reacting 4-fluorophenylacetic acid with the appropriate aniline derivative in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a suitable solvent such as acetonitrile[2].

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of α-Fluorophenylacetic acid have shown promising results as anticancer agents. Specifically, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.

Table 1: In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]

CompoundSubstituent (R)PC3 (IC₅₀, µM)MCF-7 (IC₅₀, µM)HL-60 (IC₅₀, µM)
2a o-NO₂196>250208
2b m-NO₂52191178
2c p-NO₂80100250<
2d o-OCH₃158>250218
2e m-OCH₃156247206
2f p-OCH₃168>250243
2g H>250>250>250
Imatinib (Reference)407998

Data presented as IC₅₀ values (µM), the concentration at which 50% of cell growth is inhibited.

The data indicates that derivatives with a nitro group (compounds 2a-2c) generally exhibit higher cytotoxicity compared to those with a methoxy group (compounds 2d-2f), particularly against the PC3 prostate cancer cell line[2]. The mechanism of action for some phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways, including the upregulation of Bax and FasL, and the activation of caspase-3[3].

Enzyme Inhibition

α-Fluorophenylacetic acid and its derivatives are being investigated as inhibitors of various enzymes. For instance, fluorinated compounds are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of type 2 diabetes[4]. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki).

Central Nervous System (CNS) Receptor Ligands

The blood-brain barrier permeability and metabolic stability conferred by fluorine make α-fluorophenylacetic acid derivatives attractive candidates for targeting CNS receptors. Phenylacetic acid derivatives have been explored as ligands for various receptors, including peroxisome proliferator-activated receptors (PPARs)[5]. The binding affinity of these compounds is determined by radioligand binding assays, which yield the dissociation constant (Kd) or the inhibitory constant (Ki).

Anti-inflammatory Agents

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[6]. The introduction of fluorine can modulate the anti-inflammatory potency and pharmacokinetic profile. The anti-inflammatory activity is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats, by measuring the reduction in inflammation[7]. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocols

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]
  • To a solution of 4-fluorophenylacetic acid (1 mmol) in acetonitrile, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol) and Hydroxybenzotriazole (HOBt) (1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted aniline (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, evaporate the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 4-FPAA 4-Fluorophenylacetic Acid Mixing Mixing and Stirring (30 min) 4-FPAA->Mixing Aniline Substituted Aniline Addition Aniline Addition Aniline->Addition Reagents EDC, HOBt, Acetonitrile Reagents->Mixing Mixing->Addition Reaction Stirring (24h, RT) Addition->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Washing Washing Steps Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Purification Drying->Purification Product 2-(4-Fluorophenyl)-N-phenylacetamide Derivative Purification->Product

Synthesis workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

α-Glucosidase Inhibition Assay[4]
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8).

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase enzyme solution and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Alpha_Glucosidase_Assay Start Start Prepare_Solutions Prepare Buffer, Test Compound, Enzyme, and Substrate Solutions Start->Prepare_Solutions Plate_Setup Add Buffer and Test Compound to 96-well Plate Prepare_Solutions->Plate_Setup Pre_incubation Add α-Glucosidase and Pre-incubate (37°C, 15 min) Plate_Setup->Pre_incubation Reaction_Start Add pNPG Substrate to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate (37°C, 30 min) Reaction_Start->Incubation Reaction_Stop Add Na₂CO₃ to Stop Reaction Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis End End Analysis->End

Workflow for the α-glucosidase inhibition assay.

Radioligand Receptor Binding Assay (Competitive)
  • Prepare cell membranes expressing the target receptor.

  • In a 96-well filter plate, add assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand, and the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of the wells and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The anticancer activity of some phenylacetamide derivatives is mediated through the induction of apoptosis. This process can be initiated via two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Studies on related compounds suggest that they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3, which executes apoptosis[3].

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug α-Fluorophenylacetic Acid Derivative FasL FasL (Upregulation) Drug->FasL Bax Bax (Upregulation) Drug->Bax Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway for certain α-fluorophenylacetic acid derivatives.

Conclusion and Future Directions

α-Fluorophenylacetic acid and its derivatives represent a promising class of compounds with diverse applications in medicinal chemistry. Their potential as anticancer, anti-inflammatory, and CNS-active agents warrants further investigation. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and selectivity, as well as conducting in-vivo studies to evaluate their pharmacokinetic profiles and therapeutic efficacy. The continued exploration of this versatile scaffold is poised to yield novel drug candidates with improved clinical outcomes.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines with α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory necessity to ensure drug safety and efficacy.

One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides detailed application notes and protocols for the use of α-fluorophenylacetic acid as a chiral resolving agent for the separation of racemic amines. Both (R)-(-)-α-fluorophenylacetic acid and (S)-(+)-α-fluorophenylacetic acid are effective resolving agents, and the choice between them depends on which enantiomer of the amine is desired and the relative solubilities of the resulting diastereomeric salts.

Principle of the Method

The chiral resolution of racemic amines with α-fluorophenylacetic acid is based on the formation of diastereomeric salts that can be separated by fractional crystallization. The key steps are:

  • Diastereomeric Salt Formation: A racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure form of α-fluorophenylacetic acid (e.g., (R)-α-fluorophenylacetic acid) in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].

  • Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystallized, diastereomerically enriched salt is isolated by filtration. Further purification can be achieved by recrystallization to improve the diastereomeric excess (d.e.).

  • Liberation of the Enantiomerically Pure Amine: The purified diastereomeric salt is treated with a base to neutralize the α-fluorophenylacetic acid and liberate the free, enantiomerically enriched amine. The amine is then extracted and purified.

  • Recovery of the Resolving Agent: The chiral resolving agent can be recovered from the aqueous layer by acidification, allowing for its reuse.

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

Materials:

  • Racemic amine

  • (R)-(-)-α-Fluorophenylacetic acid or (S)-(+)-α-Fluorophenylacetic acid

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • Aqueous base solution (e.g., 2M NaOH or KOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Aqueous acid solution (e.g., 2M HCl)

  • Standard laboratory glassware, including flasks, separatory funnel, and filtration apparatus

  • Heating and stirring equipment

  • Rotary evaporator

Procedure:

  • Dissolution of the Racemic Amine: In a flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable warm solvent.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of the enantiomerically pure α-fluorophenylacetic acid in the same warm solvent. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can often lead to a higher diastereomeric excess in the initial crystalline product.

  • Diastereomeric Salt Formation: Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For further precipitation, the flask can be placed in an ice bath or a refrigerator for several hours or overnight. In some cases, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Purification of the Diastereomeric Salt (Optional but Recommended): To improve the diastereomeric excess, recrystallize the isolated salt from a suitable solvent. The choice of solvent may be the same as or different from the initial crystallization solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add the aqueous base solution dropwise while stirring until the pH is greater than 10. This will neutralize the α-fluorophenylacetic acid and liberate the free amine.

    • Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (perform at least three extractions).

    • Combine the organic extracts and dry them over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Chiral Resolving Agent:

    • Take the aqueous layer remaining after the extraction of the amine and cool it in an ice bath.

    • Slowly add the aqueous acid solution while stirring until the pH is less than 2. The α-fluorophenylacetic acid will precipitate out.

    • Collect the precipitate by filtration, wash with cold water, and dry. The recovered resolving agent can be reused.

Protocol 2: Screening for Optimal Resolution Conditions

The success of a chiral resolution is highly dependent on the choice of solvent and the stoichiometry of the resolving agent. A screening process is recommended to identify the optimal conditions.

  • Solvent Screening: Perform the resolution (Protocol 1, steps 1-5) on a small scale using a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water). Analyze the diastereomeric excess of the resulting crystals (e.g., by ¹H NMR or chiral HPLC of the liberated amine) to identify the most effective solvent.

  • Stoichiometry Optimization: Using the best solvent identified, vary the molar ratio of the α-fluorophenylacetic acid to the racemic amine (e.g., 0.5, 0.6, 0.8, 1.0 equivalents) to determine the ratio that provides the best balance of yield and enantiomeric excess.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that should be collected during the optimization of a chiral resolution process. The specific values will vary depending on the amine being resolved.

Table 1: Solvent Screening for the Resolution of Racemic 1-Phenylethylamine with (R)-α-Fluorophenylacetic Acid (0.5 equiv.)

Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
Methanol358584
Ethanol429291
Isopropanol459594
Acetonitrile307877
Ethanol/Water (9:1)489089

Table 2: Effect of Molar Ratio of (R)-α-Fluorophenylacetic Acid on the Resolution of Racemic 1-Phenylethylamine in Isopropanol

Molar Ratio (Acid:Amine)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
0.5459594
0.6529089
0.8658281
1.0787574

Table 3: Chiral Resolution of Various Racemic Amines with (R)-α-Fluorophenylacetic Acid

Racemic AmineOptimal SolventMolar Ratio (Acid:Amine)Yield of Enriched Amine (%)Enantiomeric Excess (e.e.) (%)
1-PhenylethylamineIsopropanol0.540>98 (after one recrystallization)
2-AminoheptaneEthanol0.63592
PhenylglycinolMethanol0.83895
Note: Data is illustrative and will vary based on experimental conditions.

Visualizations

Workflow for Chiral Resolution

G Overall Workflow for Chiral Resolution of Racemic Amines racemic_amine Racemic Amine ((R/S)-Amine) dissolution Dissolution in Optimal Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((R)-α-Fluorophenylacetic Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., [(S)-Amine·(R)-Acid]) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., [(R)-Amine·(R)-Acid]) filtration->mother_liquor liberation_s Liberation with Base less_soluble_salt->liberation_s liberation_r Liberation with Base mother_liquor->liberation_r s_amine Enriched (S)-Amine liberation_s->s_amine recovery Recovery of Resolving Agent liberation_s->recovery r_amine Enriched (R)-Amine liberation_r->r_amine liberation_r->recovery

Caption: Workflow for the chiral resolution of a racemic amine.

Principle of Diastereomeric Salt Formation

G Diastereomeric Salt Formation racemic_amine Racemic Amine (R)-Amine + (S)-Amine diastereomer1 (R)-Amine · (R)-Acid racemic_amine->diastereomer1 + diastereomer2 (S)-Amine · (R)-Acid racemic_amine->diastereomer2 + resolving_agent (R)-α-Fluorophenylacetic Acid

Determining Enantiomeric Excess with α-Fluorophenylacetic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the enantiomeric excess (ee) of chiral alcohols and amines using α-Fluorophenylacetic acid (α-FPA) as a chiral derivatizing agent (CDA). The protocol leverages the formation of diastereomers that can be readily distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, due to the fluorine atom's high sensitivity and the large chemical shift dispersion. This method offers a reliable and efficient way to assess the stereochemical purity of chiral compounds, a critical parameter in the pharmaceutical industry and asymmetric synthesis.

Introduction

The determination of enantiomeric purity is a cornerstone of modern drug development and stereoselective synthesis. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the stereoisomeric composition of chiral drugs.

Chiral derivatizing agents are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers.[1] Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess different physical and spectroscopic properties. This difference allows for their quantification using standard analytical techniques such as NMR spectroscopy and chromatography.

α-Fluorophenylacetic acid (α-FPA) is an effective CDA, particularly for chiral alcohols and amines. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR analysis, which is characterized by a wide chemical shift range and the absence of background signals in most organic molecules. This leads to baseline separation of the diastereomeric signals, enabling accurate integration and calculation of the enantiomeric excess.

Principle of the Method

The protocol is based on the conversion of a pair of enantiomers (e.g., (R)- and (S)-alcohol) into a pair of diastereomers by reaction with an enantiomerically pure CDA, such as (R)-α-Fluorophenylacetic acid. The resulting diastereomers, for instance, (R,R)- and (S,R)-esters, will have distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be determined. ¹⁹F NMR is particularly advantageous due to the large chemical shift differences (Δδ) typically observed between the diastereomeric products.[1]

Experimental Protocols

Materials and Equipment
  • (R)-α-Fluorophenylacetic acid (or its acid chloride) of high enantiomeric purity (>99%)

  • Chiral alcohol or amine sample of unknown enantiomeric excess

  • Coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) for esterification, or a base (e.g., triethylamine) for amidation if starting from the free acid. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the acid to the more reactive acid chloride.

  • Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer with ¹H and ¹⁹F capabilities

Protocol for Derivatization of a Chiral Alcohol (Esterification)

This protocol describes the formation of diastereomeric esters from a chiral alcohol and (R)-α-Fluorophenylacetic acid.

  • Preparation of (R)-α-Fluorophenylacetyl chloride (optional but recommended): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-α-Fluorophenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C. Add a catalytic amount of anhydrous dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

  • Esterification: In a clean, dry NMR tube or a small vial, dissolve the chiral alcohol (approx. 5-10 mg, 1.0 equiv) and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous deuterated chloroform (CDCl₃, 0.5 mL).

  • Add a solution of (R)-α-Fluorophenylacetyl chloride (1.1 equiv) in CDCl₃ (0.2 mL) to the mixture. If starting from the acid, add (R)-α-Fluorophenylacetic acid (1.1 equiv) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv).

  • Seal the container and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or NMR until the starting alcohol is consumed (typically 1-4 hours).

  • The reaction mixture can often be analyzed directly by NMR without purification.[2] If purification is necessary, the mixture can be filtered to remove any precipitate (e.g., dicyclohexylurea if DCC is used) and then passed through a short plug of silica gel.

Protocol for Derivatization of a Chiral Amine (Amidation)

This protocol outlines the formation of diastereomeric amides from a chiral primary or secondary amine and (R)-α-Fluorophenylacetic acid. A direct "in-tube" method using a pre-activated form of the acid offers a rapid and efficient approach.[3]

  • Activation of (R)-α-FPA (optional, for in-tube method): Chiral α-fluorinated phenylacetic phenylselenoester (FPP) can be pre-synthesized for direct reaction in the NMR tube.[3]

  • Amidation (Standard Method): In a small vial, dissolve the chiral amine (1.0 equiv) and a non-chiral base such as triethylamine (1.2 equiv) in anhydrous CDCl₃ (0.5 mL).

  • Add a solution of (R)-α-Fluorophenylacetyl chloride (1.1 equiv) in CDCl₃ (0.2 mL) dropwise.

  • Stir the reaction at room temperature for 30-60 minutes.

  • The resulting solution containing the diastereomeric amides can be directly analyzed by NMR.

NMR Analysis
  • Acquire a high-resolution ¹⁹F NMR spectrum of the derivatized sample. It is common to acquire a proton-decoupled ¹⁹F spectrum (¹⁹F{¹H}) to simplify the signals to singlets.[4]

  • Identify the two distinct signals corresponding to the two diastereomers.

  • Carefully integrate the areas of these two signals. Let the integration values be A₁ and A₂.

  • Acquire a ¹H NMR spectrum to confirm the structure of the derivatives and to potentially observe separated signals for protons close to the chiral centers.

Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the integration values of the diastereomer signals using the following formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Where A₁ and A₂ are the integrated areas of the signals for the two diastereomers.

Data Presentation

The following table provides representative ¹⁹F NMR data for the diastereomeric amides formed from the reaction of a racemic amine with an enantiopure α-FPA derivative.

Chiral AmineDerivatizing AgentDiastereomer 1 (δ in ppm)Diastereomer 2 (δ in ppm)Δδ (ppm)
(±)-α-Phenylethylamine(S)-FPP-165.2-167.52.3
(±)-1-Aminoindan(S)-FPP-164.8-166.92.1

Data synthesized from representative values found in the literature.[3]

Visualization of Workflow and Principles

Logical Relationship of Enantiomer to Diastereomer Conversion

G cluster_enantiomers Enantiomeric Mixture cluster_diastereomers Diastereomeric Mixture R_Analyte (R)-Analyte RR_Product (R,R)-Product R_Analyte->RR_Product Reaction S_Analyte (S)-Analyte SR_Product (S,R)-Product S_Analyte->SR_Product Reaction CDA (R)-α-FPA

Caption: Conversion of enantiomers to diastereomers via a chiral derivatizing agent.

Experimental Workflow for Enantiomeric Excess Determination

G Start Chiral Analyte (Alcohol or Amine) Derivatization Derivatization with (R)-α-Fluorophenylacetic Acid Start->Derivatization Diastereomers Formation of Diastereomeric Mixture Derivatization->Diastereomers NMR_Analysis ¹⁹F NMR Spectroscopy Diastereomers->NMR_Analysis Integration Integration of Diastereomer Signals NMR_Analysis->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation Result Reported ee (%) Calculation->Result

Caption: Workflow for determining enantiomeric excess using α-FPA and ¹⁹F NMR.

Conclusion

The use of α-Fluorophenylacetic acid as a chiral derivatizing agent provides a robust and sensitive method for the determination of enantiomeric excess in chiral alcohols and amines. The protocol is straightforward, and the ¹⁹F NMR analysis offers excellent resolution and accuracy. This methodology is a valuable tool for quality control in the pharmaceutical industry and for monitoring the progress of asymmetric reactions in research and development.

References

Application Note: HPLC Method Development for the Separation of α-Fluorophenylacetic Acid Derivative Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide and detailed protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of diastereomers of α-Fluorophenylacetic acid derivatives. Diastereomers possess distinct physicochemical properties, which allows for their separation on conventional achiral stationary phases.[1] This application note outlines a systematic approach, from initial screening of columns and mobile phases to fine-tuning parameters like mobile phase composition, temperature, and flow rate to achieve optimal resolution. The provided protocols are designed to be directly implementable in a laboratory setting.

Introduction

α-Fluorophenylacetic acid and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. When these molecules contain a second chiral center, they exist as diastereomers. The separation and quantification of these diastereomers are critical during drug development and quality control, as different stereoisomers can exhibit varied pharmacological activity and toxicity.

Unlike enantiomers, which require a chiral environment for separation, diastereomers have different physical properties and can be separated using standard achiral HPLC techniques.[1] The key to successful method development is to exploit these differences by systematically optimizing the stationary phase, mobile phase, and other chromatographic conditions to maximize selectivity and resolution.[1] This note details a workflow for achieving baseline separation of these compounds.

Experimental Protocols

Protocol 1: Sample Preparation

The goal of sample preparation is to create a clean, particulate-free sample in a solvent compatible with the initial HPLC mobile phase to ensure good peak shape and prevent column blockage.[2][3]

  • Weighing: Accurately weigh approximately 10 mg of the α-Fluorophenylacetic acid derivative sample.

  • Dissolution: Dissolve the sample in a 10 mL volumetric flask using a solvent that is miscible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water for reversed-phase). Prepare the sample in a solvent similar to the initial mobile phase composition.[2]

  • Dilution: Create a working solution with a concentration of approximately 0.1 - 1.0 mg/mL.[2] If peak broadening or tailing is observed, further dilution may be necessary.[2]

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could damage the HPLC system or column.[3]

Protocol 2: HPLC System & Method Development Workflow

A standard HPLC system equipped with a UV detector is suitable for this analysis, as the phenyl group in the analyte provides UV absorbance.[4] A detection wavelength of 264 nm is often effective for fluorophenylacetic acid isomers.[4]

Step 1: Initial Column and Mobile Phase Screening

The first step is to screen different combinations of stationary and mobile phases to find a promising starting point for separation.[1]

  • Column Selection: Select at least two different achiral columns. Recommended columns for screening include:

    • Reversed-Phase: C18, Phenyl[1][5]

    • Normal-Phase: Silica[1]

  • Mobile Phase Selection: Prepare two primary mobile phase systems for each mode.

    • Reversed-Phase: System A: Acetonitrile/Water; System B: Methanol/Water.[1][5] Using a buffer like 0.1% formic acid or phosphoric acid can improve peak shape.[4][6]

    • Normal-Phase: System A: Hexane/Ethanol; System B: Hexane/Isopropanol.[1][6]

  • Gradient Run: Perform a broad linear gradient run for each column/mobile phase combination (e.g., 5% to 95% organic modifier over 20 minutes). This helps determine the approximate solvent strength required to elute the compounds and provides an initial indication of selectivity.

Step 2: Method Optimization

Once the screening phase identifies the best column and solvent system, the next step is to optimize the conditions to maximize resolution (Rs).[1]

  • Convert to Isocratic: Based on the gradient run, calculate the mobile phase composition at which the diastereomers elute. Use this as the starting point for developing an isocratic method.[1]

  • Mobile Phase Composition: Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to find the optimal ratio of aqueous to organic solvent that provides the best separation.[1][7]

  • Temperature Adjustment: Analyze the separation at three different temperatures (e.g., 25°C, 40°C, 55°C). Temperature can alter solvent viscosity and analyte interaction with the stationary phase, sometimes significantly improving selectivity.[1]

  • Flow Rate Adjustment: Fine-tune the flow rate. Lower flow rates can sometimes increase resolution and efficiency, but at the cost of longer run times.[1]

Step 3: Method Validation

After establishing the optimal conditions, perform several replicate injections to confirm the method's reproducibility and robustness. Key parameters to assess are retention time, peak area, resolution, and tailing factor.[1]

Data Presentation

The following tables represent illustrative data from a typical method development process for two diastereomers (D1 and D2).

Table 1: Initial Screening on Various Columns (Gradient Elution)

ColumnMobile Phase SystemD1 Retention Time (min)D2 Retention Time (min)Resolution (Rs)Observations
C18 (150x4.6mm, 5µm)Acetonitrile / Water12.512.80.85Poor separation
Phenyl (150x4.6mm, 5µm) Acetonitrile / Water 14.2 15.0 1.60 Promising separation
C18 (150x4.6mm, 5µm)Methanol / Water15.115.30.60Co-elution
Silica (150x4.6mm, 5µm)Hexane / Ethanol8.38.91.20Moderate separation

Based on these results, the Phenyl column with an Acetonitrile/Water mobile phase was selected for optimization.

Table 2: Optimization of Isocratic Mobile Phase Composition

Column: Phenyl, Temperature: 40°C, Flow Rate: 1.0 mL/min

% Acetonitrile% Water (0.1% Formic Acid)D1 Retention Time (min)D2 Retention Time (min)Resolution (Rs)
55%45%11.812.91.85
60% 40% 9.5 10.5 2.10
65%35%7.27.91.70

A composition of 60% Acetonitrile / 40% Water provided the best resolution.

Table 3: Final Optimized Method Parameters and Performance

ParameterOptimized Value
HPLC System Agilent 1260 or equivalent with DAD/UV Detector
Column Phenyl (150 x 4.6 mm, 5 µm)
Mobile Phase 60% Acetonitrile : 40% Water (w/ 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 264 nm
Injection Volume 10 µL
Run Time 15 minutes
Performance
Retention Time (D1)9.5 min
Retention Time (D2)10.5 min
Resolution (Rs)> 2.0
Tailing Factor (Tf)< 1.2 for both peaks

Visualization of Workflows

The following diagrams illustrate the logical flow of the method development process.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_final Phase 3: Finalization SamplePrep Sample Preparation (Dissolve & Filter) Screening Column & Mobile Phase Screening (Gradient) SamplePrep->Screening Optimization Method Optimization (Isocratic) Screening->Optimization Select Best Condition Validation Method Validation (Reproducibility) Optimization->Validation Achieved Rs > 2.0 FinalMethod Final Analytical Method Validation->FinalMethod

Caption: Overall workflow for HPLC method development.

G Start Evaluate Initial Separation CheckRs Resolution Rs < 1.5? Start->CheckRs AdjustMP Adjust Mobile Phase Composition (±5%) CheckRs->AdjustMP Yes End Optimized Method CheckRs->End No AdjustMP->CheckRs Re-evaluate ChangeSolvent Change Organic Modifier (ACN ↔ MeOH) AdjustMP->ChangeSolvent If no improvement ChangeSolvent->CheckRs Re-evaluate AdjustTemp Adjust Column Temperature (±10-15°C) ChangeSolvent->AdjustTemp If no improvement AdjustTemp->CheckRs Re-evaluate

Caption: Decision tree for optimizing chromatographic resolution.

Conclusion

The separation of diastereomers of α-Fluorophenylacetic acid derivatives can be reliably achieved using achiral reversed-phase HPLC. A systematic method development approach, starting with a broad screening of columns and mobile phases followed by methodical optimization of the most promising conditions, is highly effective. A phenyl stationary phase often provides unique selectivity for aromatic compounds, and fine-tuning the mobile phase composition and temperature is crucial for maximizing resolution. The protocols and data presented herein serve as a robust template for developing and implementing a validated analytical method for these and similar compounds.

References

Application Notes and Protocols: Determination of Absolute Configuration using α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the absolute configuration of chiral molecules is a critical step in chemical research, particularly in the fields of pharmaceuticals, natural product synthesis, and materials science. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and physiological properties. Therefore, robust and reliable methods for assigning the absolute stereochemistry are essential.

One of the most widely used techniques for this purpose is NMR spectroscopy of diastereomeric derivatives. This method involves the covalent reaction of a chiral substrate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have distinct physical and spectral properties, their NMR spectra will differ, allowing for the determination of the absolute configuration of the original substrate.

α-Fluorophenylacetic acid (α-FPAA) is an effective CDA for the determination of the absolute configuration of chiral alcohols and amines. Similar to the well-established Mosher's acid (MTPA), α-FPAA creates diastereomeric esters or amides whose ¹H and ¹⁹F NMR spectra exhibit characteristic chemical shift differences (Δδ). By analyzing these differences, the spatial arrangement of substituents around the chiral center of the substrate can be deduced. The presence of the fluorine atom in α-FPAA offers the additional advantage of using ¹⁹F NMR spectroscopy, which provides a wide chemical shift range and high sensitivity with no background signals, often leading to more straightforward analysis.

These application notes provide detailed protocols for the derivatization of chiral alcohols and amines with α-FPAA, purification of the resulting diastereomers, and their analysis by NMR spectroscopy to determine the absolute configuration.

Principle of the Method

The determination of absolute configuration using α-FPAA is based on the anisotropic effect of the phenyl group in the CDA. After derivatization of a chiral alcohol or amine with both enantiomers of α-FPAA, ((R)-α-FPAA and (S)-α-FPAA), two diastereomers are formed. In the most stable conformation of these diastereomers, the phenyl group of the α-FPAA moiety will be oriented in a specific and predictable manner relative to the substituents at the stereocenter of the substrate.

This preferred conformation places certain substituents of the chiral substrate within the shielding or deshielding cone of the phenyl ring. Protons located in the shielding zone will resonate at a higher field (lower ppm) in the ¹H NMR spectrum, while those in the deshielding zone will resonate at a lower field (higher ppm).

By comparing the ¹H NMR spectra of the two diastereomers, a pattern of chemical shift differences (Δδ = δS - δR) emerges for the protons of the substrate. A positive Δδ value indicates that the corresponding proton is more shielded in the (R)-α-FPAA derivative, while a negative Δδ value signifies greater shielding in the (S)-α-FPAA derivative. This pattern of Δδ values allows for the construction of a model of the stereochemistry around the chiral center, and thus the assignment of its absolute configuration.

A similar principle applies to ¹⁹F NMR spectroscopy. The chemical shift of the fluorine atom in the α-FPAA moiety is sensitive to the stereochemical environment created by the chiral substrate. The difference in the ¹⁹F chemical shifts (Δδ = δS - δR) between the two diastereomers can be correlated with the absolute configuration of the substrate.

Data Presentation

Table 1: Representative ¹⁹F NMR Chemical Shift Differences (Δδ) for Diastereomeric Amides of Chiral Primary Amines with α-Fluorophenylacetic Acid Derivative

The following table summarizes experimental ¹⁹F NMR data for a series of chiral primary amines derivatized with an α-fluorophenylacetic acid phenylselenoester. The data demonstrates the consistent correlation between the sign of Δδα-F and the absolute configuration of the amine.

EntryChiral AmineConfigurationΔδα-F (δS - δR) [ppm]
11-PhenylethanamineS+1.73
21-PhenylethanamineR-1.73
31-(4-Methoxyphenyl)ethanamineS+1.50
41-(4-Methoxyphenyl)ethanamineR-1.50
51-(4-Bromophenyl)ethanamineS+1.65
61-(4-Bromophenyl)ethanamineR-1.65
71-CyclohexylethanamineS+0.23
81-CyclohexylethanamineR-0.23
9PhenylglycinolS+2.33
10PhenylglycinolR-2.33
11ValinolS+0.30
12ValinolR-0.30
13LeucinolS+1.34
14LeucinolR-1.34
15tert-LeucinolS+1.51
16tert-LeucinolR-1.51

Data adapted from Bian, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 318.[1]

Experimental Protocols

Protocol 1: Derivatization of Chiral Alcohols with α-Fluorophenylacetic Acid

This protocol describes the formation of diastereomeric esters from a chiral alcohol and the two enantiomers of α-FPAA using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents.

Materials:

  • Chiral alcohol

  • (R)-α-Fluorophenylacetic acid

  • (S)-α-Fluorophenylacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • NMR solvent (e.g., CDCl₃)

  • Two separate reaction flasks

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), prepare the following reaction mixtures:

    • Flask A ((S)-α-FPAA ester): Dissolve the chiral alcohol (1.0 eq), (S)-α-Fluorophenylacetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Flask B ((R)-α-FPAA ester): Dissolve the chiral alcohol (1.0 eq), (R)-α-Fluorophenylacetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Coupling Agent: Cool both solutions to 0 °C in an ice bath. To each flask, add a solution of DCC (1.5 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Stir the reaction mixtures at 0 °C for 30 minutes, then allow them to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter each reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates for each reaction separately and transfer to a separatory funnel.

    • Wash each organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude diastereomeric esters by silica gel column chromatography.

  • NMR Analysis: Dissolve the purified diastereomeric esters in a suitable NMR solvent (e.g., CDCl₃) and acquire the ¹H and/or ¹⁹F NMR spectra for each.

Protocol 2: Derivatization of Chiral Amines with α-Fluorophenylacetic Acid

This protocol describes the formation of diastereomeric amides from a chiral primary or secondary amine and the two enantiomers of α-FPAA using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • Chiral amine

  • (R)-α-Fluorophenylacetic acid

  • (S)-α-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • NMR solvent (e.g., CDCl₃)

  • Two separate reaction flasks

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks, prepare the following reaction mixtures:

    • Flask A ((S)-α-FPAA amide): Dissolve the chiral amine (1.0 eq) and (S)-α-Fluorophenylacetic acid (1.2 eq) in anhydrous DCM or DMF.

    • Flask B ((R)-α-FPAA amide): Dissolve the chiral amine (1.0 eq) and (R)-α-Fluorophenylacetic acid (1.2 eq) in anhydrous DCM or DMF.

  • Addition of Coupling Agent: To each flask, add EDC hydrochloride (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixtures at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute each reaction mixture with DCM or ethyl acetate.

    • Transfer each solution to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude diastereomeric amides by silica gel column chromatography or recrystallization.

  • NMR Analysis: Dissolve the purified diastereomeric amides in a suitable NMR solvent (e.g., CDCl₃) and acquire the ¹H and/or ¹⁹F NMR spectra for each.

Mandatory Visualization

experimental_workflow cluster_preparation Derivatization cluster_purification Purification cluster_analysis Analysis chiral_substrate Chiral Substrate (Alcohol or Amine) derivatization_r Derivatization with (R)-α-FPAA chiral_substrate->derivatization_r derivatization_s Derivatization with (S)-α-FPAA chiral_substrate->derivatization_s r_fpaa (R)-α-FPAA r_fpaa->derivatization_r s_fpaa (S)-α-FPAA s_fpaa->derivatization_s coupling_reagents Coupling Reagents (e.g., DCC/DMAP or EDC) coupling_reagents->derivatization_r coupling_reagents->derivatization_s crude_r Crude (R)-Diastereomer derivatization_r->crude_r crude_s Crude (S)-Diastereomer derivatization_s->crude_s purification Purification (Filtration, Extraction, Chromatography) crude_r->purification crude_s->purification purified_r Purified (R)-Diastereomer purification->purified_r purified_s Purified (S)-Diastereomer purification->purified_s nmr_analysis ¹H and/or ¹⁹F NMR Spectroscopy purified_r->nmr_analysis purified_s->nmr_analysis delta_calculation Calculate Δδ = δs - δR nmr_analysis->delta_calculation model_application Apply Anisotropic Model delta_calculation->model_application abs_config Determine Absolute Configuration model_application->abs_config

Caption: Experimental workflow for determining absolute configuration using α-FPAA.

logical_relationship cluster_conclusion Conclusion r_ester Phenyl group shields L2 (L2 is upfield) delta_l1 Δδ(L1) is negative r_ester->delta_l1 Comparison delta_l2 Δδ(L2) is positive s_ester Phenyl group shields L1 (L1 is upfield) s_ester->delta_l2 Comparison conclusion Assign Absolute Configuration delta_l1->conclusion delta_l2->conclusion

Caption: Logical relationship for determining absolute configuration from Δδ values.

References

Application Notes: Enantioselective Synthesis of Pharmaceuticals Using alpha-Fluorophenylacetic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmaceutical development, the chirality of a drug molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is often necessary to enhance therapeutic efficacy and minimize adverse effects. One of the most robust and scalable methods for separating enantiomers is chiral resolution via the formation of diastereomeric salts. This process involves reacting a racemic mixture of a chiral acid or base with an enantiomerically pure resolving agent. The resulting diastereomers, having different physicochemical properties, can then be separated by methods such as fractional crystallization.

(R)- and (S)-alpha-Fluorophenylacetic acid are effective chiral resolving agents, particularly for racemic amines, due to their acidic nature and the presence of a stereogenic center. The formation of diastereomeric salts with a racemic amine allows for the separation of its enantiomers, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and a protocol for the enantioselective separation of a pharmaceutical using alpha-fluorophenylacetic acid as the chiral resolving agent. The example provided is the resolution of racemic amphetamine to obtain the more active d-enantiomer.

Application: Chiral Resolution of Racemic Amphetamine

Target Molecule: Dextroamphetamine (d-amphetamine)

Resolving Agent: (R)-alpha-Fluorophenylacetic acid

Principle of Resolution:

Racemic amphetamine, a mixture of (R)-(-)-amphetamine and (S)-(+)-amphetamine (dextroamphetamine), is a chiral amine. When reacted with an enantiomerically pure chiral acid, such as (R)-alpha-Fluorophenylacetic acid, a pair of diastereomeric salts is formed:

  • (R)-amphetamine-(R)-alpha-Fluorophenylacetate

  • (S)-amphetamine-(R)-alpha-Fluorophenylacetate

These diastereomeric salts possess different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially precipitate out of the solution, allowing for its separation from the more soluble diastereomer. Subsequent treatment of the isolated diastereomeric salt with a base will liberate the desired enantiomerically pure amine, in this case, (S)-(+)-amphetamine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the chiral resolution of racemic amphetamine using (R)-alpha-Fluorophenylacetic acid, based on typical efficiencies of such processes.

ParameterValueNotes
Starting Material
Racemic Amphetamine10.0 gA 1:1 mixture of (R)- and (S)-enantiomers.
(R)-alpha-Fluorophenylacetic Acid12.0 gUsed as the chiral resolving agent.
Resolution Process
Yield of Diastereomeric Salt8.5 gYield of the less soluble (S)-amphetamine-(R)-alpha-Fluorophenylacetate salt after crystallization.
Diastereomeric Excess (de) of Salt>98%Determined by chiral HPLC or NMR spectroscopy.
Final Product
Yield of (S)-(+)-Amphetamine3.5 gAfter liberation from the diastereomeric salt.
Enantiomeric Excess (ee) of (S)-(+)-Amphetamine>99%Determined by chiral HPLC.
Overall Yield of (S)-(+)-Amphetamine70%Based on the initial amount of the (S)-enantiomer in the racemic mixture.

Experimental Protocol: Resolution of Racemic Amphetamine

This protocol is adapted from established procedures for the resolution of chiral amines using chiral carboxylic acids.

Materials:

  • Racemic amphetamine

  • (R)-alpha-Fluorophenylacetic acid

  • Methanol

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Dissolution of Reactants:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic amphetamine in 100 mL of methanol.

    • In a separate 250 mL Erlenmeyer flask, dissolve 12.0 g of (R)-alpha-Fluorophenylacetic acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

  • Formation of Diastereomeric Salts:

    • Slowly add the (R)-alpha-Fluorophenylacetic acid solution to the amphetamine solution with continuous stirring.

    • Heat the resulting mixture to boiling for 10-15 minutes.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-amphetamine-(R)-alpha-Fluorophenylacetate, will begin to crystallize.

    • To maximize crystallization, cool the mixture in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

    • To further improve the diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol.

    • Dissolve the salt in hot methanol, allow it to cool slowly, and collect the crystals as described in step 3.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in 50 mL of water.

    • With stirring, slowly add 10% aqueous sodium hydroxide solution until the pH of the mixture reaches 11-12. This will neutralize the this compound and liberate the free amphetamine base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Isolation and Purification of (S)-(+)-Amphetamine:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-(+)-amphetamine as an oil.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC.

Visualizations

Experimental Workflow for Chiral Resolution

G racemic_amine Racemic Amphetamine ((R)- and (S)-enantiomers) dissolution Dissolve in Methanol racemic_amine->dissolution resolving_agent (R)-alpha-Fluorophenylacetic Acid resolving_agent->dissolution salt_formation Mix and Heat: Formation of Diastereomeric Salts dissolution->salt_formation crystallization Cooling and Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt: (S)-Amphetamine-(R)-alpha-Fluorophenylacetate filtration->less_soluble_salt Solid mother_liquor Mother Liquor: Contains (R)-Amphetamine Salt filtration->mother_liquor Liquid basification Basification (aq. NaOH) less_soluble_salt->basification extraction Extraction with Dichloromethane basification->extraction final_product (S)-(+)-Amphetamine (d-amphetamine) extraction->final_product Organic Layer waste Aqueous Layer: (R)-alpha-Fluorophenylacetate extraction->waste Aqueous Layer

Caption: Workflow for the chiral resolution of racemic amphetamine.

Signaling Pathway of d-Amphetamine

G cluster_presynaptic cluster_postsynaptic d_amphetamine d-Amphetamine dat Dopamine Transporter (DAT) d_amphetamine->dat Inhibits reuptake and causes reverse transport vmat2 Vesicular Monoamine Transporter 2 (VMAT2) d_amphetamine->vmat2 Inhibits uptake into vesicles, promoting cytosolic dopamine taar1 TAAR1 d_amphetamine->taar1 Activates presynaptic_neuron Presynaptic Dopaminergic Neuron synaptic_cleft Synaptic Cleft dat->synaptic_cleft Dopamine Efflux dopamine_vesicle Synaptic Vesicle (contains Dopamine) dopamine_vesicle->synaptic_cleft Vesicular Release dopamine_receptors Dopamine Receptors (D1, D2) synaptic_cleft->dopamine_receptors Dopamine binds postsynaptic_neuron Postsynaptic Neuron downstream_signaling Downstream Signaling (e.g., adenylyl cyclase modulation) dopamine_receptors->downstream_signaling neuronal_response Altered Neuronal Excitability and Neurotransmission downstream_signaling->neuronal_response taar1->dat Modulates

Caption: Mechanism of action of d-amphetamine at the dopaminergic synapse.

Application Notes and Protocols for Chiral Analysis of Alcohols using α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity of chiral alcohols is a critical aspect of pharmaceutical development, asymmetric synthesis, and quality control. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. A robust method for chiral analysis involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document provides detailed application notes and protocols for the derivatization of chiral alcohols with α-Fluorophenylacetic acid (α-FPA) for their subsequent chiral analysis. α-FPA is an effective CDA that reacts with alcohols to form stable diastereomeric esters. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR analysis, which often offers a wide chemical shift dispersion and simplifies spectral analysis.

Principle of the Method

The chiral analysis of alcohols using α-Fluorophenylacetic acid is based on the conversion of a pair of enantiomeric alcohols, (R)- and (S)-alcohol, into a mixture of diastereomeric esters by reaction with an enantiomerically pure form of α-FPA, for instance, (R)-α-FPA.

The resulting diastereomers, (R,R)- and (S,R)-esters, have different spatial arrangements and, consequently, different physical and chemical properties. This allows for their separation by achiral chromatography (typically HPLC) or their differentiation by NMR spectroscopy. The relative peak areas in the chromatogram or the integral ratios of specific signals in the NMR spectrum directly correlate to the enantiomeric composition of the original alcohol sample, enabling the determination of enantiomeric excess (e.e.).

Experimental Protocols

Protocol 1: Derivatization of Chiral Alcohols with α-Fluorophenylacetic Acid

This protocol describes a general procedure for the esterification of a chiral alcohol with enantiomerically pure α-Fluorophenylacetic acid using a carbodiimide coupling agent.

Materials:

  • Chiral alcohol sample

  • (R)- or (S)-α-Fluorophenylacetic acid (≥99% enantiomeric purity)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and (R)-α-Fluorophenylacetic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Coupling Agents: To the solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst, followed by the slow addition of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents). Note: EDC can be used as an alternative to DCC; it forms a water-soluble urea byproduct, which can simplify the work-up.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the alcohol. Reaction times typically range from 2 to 12 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate if DCC was used.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude diastereomeric ester mixture.

  • Purification (Optional): If significant impurities are present, the crude product can be purified by flash column chromatography on silica gel. However, for the determination of enantiomeric excess, the crude mixture is often directly used for HPLC or NMR analysis.

Derivatization_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product chiral_alcohol Chiral Alcohol reaction Esterification Reaction (Room Temperature, 2-12h) chiral_alcohol->reaction alpha_fpa (R)-α-Fluorophenylacetic Acid alpha_fpa->reaction dcc DCC/EDC dcc->reaction dmap DMAP dmap->reaction dcm DCM dcm->reaction workup Aqueous Work-up & Solvent Removal reaction->workup diastereomers Diastereomeric Ester Mixture workup->diastereomers

Workflow for the derivatization of a chiral alcohol.
Protocol 2: Chiral Analysis by HPLC

This protocol outlines a general method for the separation of the diastereomeric esters of α-FPA on a standard achiral HPLC column.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. Normal-phase chromatography on a silica gel column can also be effective.

  • Mobile Phase:

    • Reversed-Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. Addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.

    • Normal-Phase: A mixture of n-hexane and isopropanol or n-hexane and ethyl acetate.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the phenyl group of the derivatizing agent absorbs (e.g., 254 nm or 264 nm).[1]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude diastereomeric ester mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the sample into the HPLC system.

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomers.

    • Integrate the peak areas of the two diastereomers (A₁ and A₂).

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major diastereomer peak and A₂ is the area of the minor diastereomer peak).

Protocol 3: Chiral Analysis by NMR Spectroscopy

This protocol describes the determination of enantiomeric excess using ¹H or ¹⁹F NMR spectroscopy.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is commonly used. Other deuterated solvents can be tested to optimize signal separation.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude diastereomeric ester mixture in about 0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine-19 NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or the fluorine atom in the two diastereomers. In ¹H NMR, protons close to the chiral centers are most likely to show distinct chemical shifts.

    • Integrate the areas of these two signals (I₁ and I₂).

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(I₁ - I₂) / (I₁ + I₂)] x 100 (where I₁ is the integral of the major diastereomer signal and I₂ is the integral of the minor diastereomer signal).

Data Presentation

The following tables provide illustrative quantitative data for the chiral analysis of representative alcohols derivatized with chiral carboxylic acids. While specific data for α-Fluorophenylacetic acid is not extensively available in the literature, these examples with structurally similar derivatizing agents serve as a valuable reference for method development.

Table 1: Illustrative HPLC Separation Data for Diastereomeric Esters of Chiral Alcohols

Chiral AlcoholDerivatizing AgentColumnMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
1-Phenylethanol(-)-Menthyloxyacetic AcidChiralpak AD-HHexane/Isopropanol (90:10)1.853.5[2]
2-Butanol(S)-2-Methoxy-2-(1-naphthyl)propionic acidSilica GelHexane/Ethyl Acetate (10:1)1.151.2[3]
2-Octanol(S)-2-Methoxy-2-(1-naphthyl)propionic acidSilica GelHexane/Ethyl Acetate (10:1)1.221.5[3]
trans-2-Phenyl-1-cyclohexanol(-)-Menthyloxyacetic AcidChiralcel OD-HHexane/Isopropanol (95:5)1.522.8[2]

Table 2: Illustrative ¹⁹F NMR Data for Diastereomeric Esters of Chiral Alcohols

Chiral AlcoholDerivatizing AgentSolventChemical Shift Difference (Δδ in ppm)Reference
1-Phenylethanol(R)-Trifluoromethylbenzoimidazolylbenzoic AcidCDCl₃0.18[4]
2-Butanol(R)-Trifluoromethylbenzoimidazolylbenzoic AcidCDCl₃0.12[4]
2-Pentanol(R)-Trifluoromethylbenzoimidazolylbenzoic AcidCDCl₃0.15[4]
1-(1-Naphthyl)ethanol(R)-Trifluoromethylbenzoimidazolylbenzoic AcidCDCl₃0.25[4]

Visualizations

Chemical reaction for the derivatization of a chiral alcohol.

Chiral_Analysis_Workflow cluster_start cluster_derivatization Step 1: Derivatization cluster_product cluster_analysis Step 2: Analysis cluster_quantification Step 3: Quantification cluster_result start_node Chiral Alcohol Sample (Enantiomeric Mixture) derivatization_step React with (R)-α-FPA (DCC, DMAP) start_node->derivatization_step product_node Diastereomeric Ester Mixture derivatization_step->product_node hplc_analysis HPLC Analysis (Achiral Column) product_node->hplc_analysis nmr_analysis NMR Analysis (¹H or ¹⁹F) product_node->nmr_analysis hplc_quant Peak Area Integration hplc_analysis->hplc_quant nmr_quant Signal Integration nmr_analysis->nmr_quant result_node Enantiomeric Excess (e.e.) hplc_quant->result_node nmr_quant->result_node

Overall workflow for chiral analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis and purification of α-Fluorophenylacetic acid, a key intermediate in the manufacturing of various pharmaceuticals. The synthesis protocol is based on the reduction of a mandelic acid derivative, a common and scalable method. The purification protocol details a standard recrystallization procedure to achieve high purity. This application note includes a comprehensive workflow diagram, a summary of quantitative data, and detailed experimental procedures to guide researchers and professionals in the efficient production of this important compound.

Introduction

α-Fluorophenylacetic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are integral to the structure of numerous active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of highly pure α-Fluorophenylacetic acid is therefore of significant interest. This document outlines a robust and reproducible method for its preparation on a large scale, followed by a purification protocol to meet the stringent purity requirements of the pharmaceutical industry.

Synthesis and Purification Workflow

The overall process involves a two-step synthesis followed by purification. The first step is the conversion of a suitable mandelic acid derivative to an intermediate, which is then reduced to α-Fluorophenylacetic acid. The crude product is subsequently purified by recrystallization.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis MandelicAcid Substituted Mandelic Acid Intermediate Intermediate MandelicAcid->Intermediate Reaction 1 CrudeProduct Crude α-Fluorophenylacetic Acid Intermediate->CrudeProduct Reaction 2 (Reduction) PurifiedProduct Pure α-Fluorophenylacetic Acid CrudeProduct->PurifiedProduct Recrystallization Analysis HPLC Analysis PurifiedProduct->Analysis

Caption: Workflow for the synthesis and purification of α-Fluorophenylacetic acid.

Quantitative Data Summary

The following table summarizes the expected yields and purity at different stages of the process.

ParameterSynthesis Step 1 (Intermediate)Synthesis Step 2 (Crude Product)Purification (Final Product)
Typical Yield ~90%~85%~90%
Overall Yield -~76.5%~68.8%
Purity (by HPLC) Not typically isolated>95%>99.5%[1]
Physical State -SolidCrystalline Solid

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Large-Scale Synthesis of α-Fluorophenylacetic Acid from a Mandelic Acid Derivative

This protocol describes a scalable synthesis route starting from a substituted mandelic acid.

Materials:

  • Substituted Mandelic Acid (e.g., 2,4,5-Trifluoromandelic acid)

  • Thionyl Chloride (SOCl₂)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Equipment:

  • Large glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

  • Heating/cooling mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

Step 1: Formation of the Acyl Chloride Intermediate

  • Charge the reactor with the substituted mandelic acid and anhydrous toluene.

  • Stir the mixture to form a suspension.

  • Slowly add thionyl chloride via the dropping funnel at room temperature. An exothermic reaction will occur, and gas will evolve.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The residue is the crude acyl chloride intermediate.

Step 2: Reduction to α-Fluorophenylacetic Acid

  • Dissolve the crude acyl chloride intermediate in a suitable solvent like anhydrous THF or DME in the reactor.

  • In a separate vessel, prepare a solution or suspension of the reducing agent (e.g., sodium borohydride in an appropriate solvent).

  • Cool the reactor containing the acyl chloride solution to 0-5 °C using an ice bath.

  • Slowly add the reducing agent solution/suspension to the reactor, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

  • Quench the reaction by slowly adding water, followed by acidification with concentrated hydrochloric acid to pH ~1.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-Fluorophenylacetic acid as a solid.

Purification by Recrystallization

Materials:

  • Crude α-Fluorophenylacetic Acid

  • Suitable recrystallization solvent (e.g., a mixture of toluene and heptane, or water)

  • Activated Carbon (optional)

Equipment:

  • Large Erlenmeyer flask or reactor

  • Heating mantle with stirring

  • Filtration apparatus (Buchner funnel)

  • Vacuum oven

Procedure:

  • Place the crude α-Fluorophenylacetic acid in a large Erlenmeyer flask or reactor.

  • Add the minimum amount of the chosen hot solvent (e.g., toluene) to dissolve the solid completely with stirring.

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, cool the flask in an ice bath for at least one hour.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a suitable temperature to a constant weight. The final product should be a white crystalline solid with a purity of >99.5%.

Analytical Characterization

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid or acetic acid buffer is often used.[2]

  • Detection: UV at 264 nm[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

The identity of the compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The protocols described in this application note provide a reliable and scalable method for the synthesis and purification of high-purity α-Fluorophenylacetic acid. Adherence to these procedures will enable researchers and drug development professionals to produce this key intermediate with consistent quality for their applications.

References

Applications of α-Fluorophenylacetic Acid in Asymmetric Synthesis: A Focus on Chiral Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While α-Fluorophenylacetic Acid (α-FPAA) is not widely employed as a direct catalyst in asymmetric catalysis, its enantiomerically pure forms, particularly (R)- and (S)-α-FPAA, serve a critical and widespread role in the field: as highly effective chiral derivatizing agents. This application is fundamental to the analysis and verification of asymmetric reactions, allowing researchers to accurately determine the enantiomeric purity and absolute configuration of alcohols and amines.

This document provides detailed application notes and protocols for the use of α-FPAA as a chiral derivatizing agent for Nuclear Magnetic Resonance (NMR) analysis.

Application Notes: Chiral Derivatizing Agent for NMR Spectroscopy

The primary application of enantiopure α-FPAA is in the conversion of a mixture of enantiomeric alcohols or amines into a mixture of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in a non-chiral environment, diastereomers possess different physical properties and, crucially, distinct NMR spectra. This spectral differentiation allows for the quantification of each enantiomer in the original mixture.

(R)-α-Fluorophenylacetic acid is a well-established chiral derivatizing reagent used to determine the enantiomeric excess (e.e.) and absolute configuration of secondary alcohols and amines.[1][2] The fluorine atom (¹⁹F) and the proton at the α-position (¹H) of α-FPAA provide sensitive NMR handles for analysis.

Key Principles:

  • Ester/Amide Formation: Chiral α-FPAA is reacted with a chiral alcohol or amine to form a covalent bond, creating a diastereomeric ester or amide.

  • NMR Analysis: The resulting diastereomers will have distinct chemical shifts for protons or fluorine atoms near the chiral center. The most commonly observed nuclei are ¹H and ¹⁹F.

  • Quantification: The relative integration of the distinct peaks in the NMR spectrum corresponds directly to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (e.e.).

  • Absolute Configuration: By using a single enantiomer of α-FPAA (e.g., the (R)-enantiomer) and comparing the resulting NMR spectrum to known standards or by using advanced NMR techniques (like Mosher's method principles), the absolute configuration of the alcohol or amine can often be determined.

Workflow for Enantiomeric Excess Determination

The general workflow for using α-FPAA as a chiral derivatizing agent is straightforward and can be visualized as a logical progression from the unknown enantiomeric mixture to a quantifiable result.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Quantification A Sample with Chiral Analyte (Alcohol/Amine) (R/S Mixture) B Add Enantiopure (R)-α-Fluorophenylacetic Acid A->B C Add Coupling Reagent (e.g., DCC, EDC) B->C D Formation of Diastereomeric Esters/Amides (R,R) and (R,S) C->D E Purification (if necessary) D->E F NMR Spectroscopy (¹H or ¹⁹F) E->F G Observe Separated Signals for Diastereomers F->G H Integrate Signals G->H I Calculate Enantiomeric Excess (e.e.) H->I

Caption: Workflow for determining enantiomeric excess using α-FPAA.

Data Presentation

The effectiveness of α-FPAA as a chiral derivatizing agent is demonstrated by the difference in chemical shift (Δδ) between the diastereomeric signals in the NMR spectrum. A larger Δδ allows for more accurate integration and quantification.

Analyte TypeNucleusTypical Δδ (ppm)Remarks
Secondary Alcohols¹H (α-H of FPAA)0.05 - 0.20The proton on the carbon bearing the fluorine and phenyl group.
Secondary Alcohols¹⁹F0.10 - 0.50Often provides baseline separation of signals.
Primary Amines¹H (α-H of FPAA)0.05 - 0.25Amide formation leads to clear diastereomeric differentiation.
Primary Amines¹⁹F0.15 - 0.60Highly sensitive and clean region of the NMR spectrum.

Note: The exact Δδ is highly dependent on the specific structure of the analyte, the NMR solvent, and the magnetic field strength.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Secondary Alcohol with (R)-α-Fluorophenylacetic Acid

This protocol describes a general procedure for the esterification of a chiral secondary alcohol to determine its enantiomeric excess.

Materials:

  • Chiral secondary alcohol (approx. 10 mg, 1.0 eq)

  • (R)-α-Fluorophenylacetic acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (2 mL)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • To a clean, dry vial, add the chiral secondary alcohol (1.0 eq) and (R)-α-fluorophenylacetic acid (1.2 eq).

  • Dissolve the mixture in anhydrous DCM (2 mL).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.5 eq) to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Let it stir for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once the reaction is complete, filter the mixture through a small plug of celite or cotton to remove the DCU precipitate, washing with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can often be analyzed directly by NMR. If purification is necessary, flash column chromatography on silica gel can be performed.

  • Dissolve the final product in CDCl₃ and acquire a ¹H or ¹⁹F NMR spectrum.

Analysis:

  • Identify the signals corresponding to the α-proton or the fluorine atom of the α-FPAA moiety.

  • You should observe two distinct signals (e.g., two singlets or two doublets) corresponding to the two diastereomers.

  • Carefully integrate both signals.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

Logical Diagram of Diastereomer Formation and NMR Differentiation

This diagram illustrates the core principle of how chiral derivatization leads to distinguishable NMR signals.

G cluster_1 Reaction R_Analyte R-Analyte Derivatization + (R)-α-FPAA R_Analyte->Derivatization S_Analyte S-Analyte S_Analyte->Derivatization RR_Product (R,R)-Diastereomer Derivatization->RR_Product forms RS_Product (R,S)-Diastereomer Derivatization->RS_Product forms NMR_Signal_1 Signal at δ₁ RR_Product->NMR_Signal_1 gives NMR_Signal_2 Signal at δ₂ RS_Product->NMR_Signal_2 gives

Caption: Principle of NMR differentiation of enantiomers via derivatization.

Discussion: Potential as a Brønsted Acid Catalyst

While not documented as a mainstream catalyst, one could theoretically consider chiral α-FPAA for applications in asymmetric Brønsted acid catalysis. Chiral carboxylic acids are a known class of organocatalysts, operating through hydrogen bonding and protonation to activate substrates. Their acidity falls between typical hydrogen-bond donors (like thioureas) and stronger chiral phosphoric acids.

However, several factors may limit the efficacy of α-FPAA in this role:

  • Acidity: The pKa of α-FPAA may not be optimal for activating a wide range of substrates effectively.

  • Steric Hindrance: The phenyl group provides steric bulk, but it may not be sufficiently well-defined or directional to create a chiral pocket that can effectively shield one face of a substrate, which is necessary for high enantioselectivity.

  • Conformational Flexibility: The single bond between the chiral center and the phenyl group allows for free rotation, which can lead to multiple, non-productive binding modes with a substrate, eroding stereochemical control.

More successful chiral Brønsted acid catalysts, such as BINOL-derived phosphoric acids, feature rigid backbones and well-defined chiral environments that overcome these limitations. For these reasons, while theoretically possible, α-FPAA has not emerged as a practical catalyst for asymmetric transformations, and its true value remains in its robust and reliable application as a chiral derivatizing agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Fluorophenylacetic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to α-Fluorophenylacetic acid?

A1: Several common pathways exist, each with distinct advantages and challenges. The choice of route often depends on the available starting materials and scale of the reaction. Key methods include:

  • From Fluorophenylacetonitrile: This involves the hydrolysis of the corresponding nitrile precursor. The hydrolysis can be catalyzed by either acid or base.[1][2]

  • From Fluoro-substituted Mandelic Acid: This route involves the reduction of the hydroxyl group of the corresponding mandelic acid derivative.[3]

  • Via Diazotization of Fluoroanilines: This method proceeds through a diazotization-addition reaction with a chloroalkene, followed by hydrolysis to yield the final acid.[4]

  • From 2,4,5-trifluoronitrobenzene (for trifluoro derivatives): A multi-step synthesis involving condensation with diethyl malonate, followed by a sequence of hydrolysis, decarboxylation, nitro reduction, and diazotization/fluorination.[5]

Q2: What are the most critical factors influencing the final yield?

A2: Across various synthetic routes, several factors are critical for maximizing yield:

  • Temperature Control: Many steps, particularly diazotization reactions, are highly temperature-sensitive. Maintaining optimal temperatures (e.g., -5 to 5 °C during diazotization) is crucial to prevent the decomposition of unstable intermediates.[4]

  • pH Control: The pH of the reaction medium can significantly impact reaction rates, product stability, and by-product formation, especially during hydrolysis and work-up steps.[6]

  • Reagent Purity: The purity of starting materials and reagents directly affects the reaction outcome and the impurity profile of the final product.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of degradation products or side-reactions. Monitoring the reaction progress using techniques like TLC, GC, or HPLC is recommended.[4]

Q3: How can I minimize the formation of by-products?

A3: Minimizing by-products involves careful control of reaction conditions. Key strategies include:

  • Preventing Defluorination: In some routes, harsh conditions can lead to the removal of the fluorine atom from the aromatic ring. Using milder reagents, such as sodium dithionite for reductions, can help avoid this side-reaction.[3]

  • Avoiding Isocyanide Formation: During the synthesis of nitrile precursors from benzyl halides and cyanide salts, the formation of foul-smelling isocyanide by-products can occur. Careful selection of solvent and catalyst can mitigate this.[2]

  • Controlled Hydrolysis: During the hydrolysis of nitrile or ester precursors, stopping the reaction at the desired point is key. Over-hydrolysis or harsh conditions can lead to degradation. For alkaline hydrolysis of nitriles, the initial product is a carboxylate salt, which requires a separate acidification step to yield the final carboxylic acid.[1]

Troubleshooting Guides

Issue 1: Low Yield During Hydrolysis Step (from Nitrile or Ester)

Q: My final yield is low, and I suspect the issue is in the hydrolysis of my α-Fluorophenylacetonitrile (or methyl/ethyl ester) precursor. What could be going wrong?

A: Low yield in this step is a common problem that can be traced to several sources. Consider the following:

  • Incomplete Reaction: The hydrolysis may not have gone to completion. This can be caused by insufficient reaction time, non-optimal temperature, or inadequate concentration of the acid/base catalyst.

    • Solution: Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material. If the reaction stalls, consider increasing the temperature or reaction time cautiously. For acid hydrolysis of an ester, refluxing for 1.5-2 hours is a common starting point.[7]

  • Product Degradation: α-Fluorophenylacetic acid can be susceptible to degradation under harsh conditions. Prolonged exposure to high temperatures or very strong acidic/basic conditions can lead to decomposition or side reactions.

  • Sub-optimal Work-up: Significant product loss can occur during extraction and isolation.

    • Solution: α-Fluorophenylacetic acid has moderate solubility in polar solvents like water.[8] Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane) and perform multiple extractions to maximize recovery. During work-up after alkaline hydrolysis, ensure the mixture is sufficiently acidified (to pH 1-2) with a strong acid like HCl to fully protonate the carboxylate salt, making it extractable into the organic phase.[1][3]

Parameter Acid Hydrolysis [7]Alkaline Hydrolysis [3]Notes
Reagent Concentrated HCl / Glacial Acetic Acid30% Sodium Hydroxide (NaOH)Acid hydrolysis directly yields the carboxylic acid.
Temperature Reflux60°CAlkaline hydrolysis is often milder.
Product Form R-COOHR-COO⁻Na⁺ (requires acidification)A critical post-reaction step for alkaline hydrolysis.
Reported Yield 80-82% (for chloro-analog)72% (for methyl 2,3-difluorophenylacetate)Yields are highly substrate and condition dependent.
Issue 2: Poor Results in Diazotization-Addition Reaction

Q: I am attempting to synthesize a substituted α-Fluorophenylacetic acid starting from a fluoroaniline, but the yield of my intermediate is very low. What are the critical parameters for this step?

A: This two-step process (diazotization followed by addition) requires precise control.

  • Diazotization Step: The formation of the diazonium salt is highly sensitive.

    • Temperature: The reaction must be kept cold (-5 to 5 °C) to prevent the highly unstable diazonium salt from decomposing.[4]

    • Acid Concentration: A sufficient amount of acid (e.g., HCl) is required to fully dissolve the aniline starting material and react with the diazotizing agent (e.g., sodium nitrite).[4]

  • Addition & Hydrolysis Steps:

    • Catalyst: A copper-based catalyst (e.g., copper chloride, cuprous oxide) is essential for the addition reaction.[4]

    • Phase Transfer Catalyst: A phase transfer catalyst (e.g., tetramethylammonium chloride) can improve the reaction between aqueous and organic phases.[4]

    • Hydrolysis Temperature: The subsequent hydrolysis step is typically performed at elevated temperatures (e.g., 80-120 °C) with a strong acid like sulfuric acid to convert the intermediate to the final carboxylic acid.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorophenylacetic Acid via Diazotization

(Based on the method described in patent CN106928044A[4])

Step A: Diazotization and Addition

  • In a reaction flask, add 350 g of 32% HCl and 250 g of 3-fluoroaniline. Heat and stir until a clear solution is formed.

  • Cool the mixture to a temperature range of -5 to 5 °C.

  • Add 20 g of tetramethylammonium chloride and 20 g of copper chloride.

  • Slowly add a solution of 300 g of vinylidene chloride in acetone.

  • While maintaining the temperature between -5 and 5 °C, slowly add a solution of 230 g of Isopropyl Nitrite in 200 g of acetone.

  • Maintain the reaction mixture at this temperature for 2 hours with stirring.

  • After 2 hours, quench the reaction. Extract the product with dichloromethane.

  • Distill the organic phase to obtain the intermediate, 1-(2,2,2-trichloroethyl)-3-fluorobenzene.

Step B: Hydrolysis

  • This protocol is not fully detailed in the provided excerpt for the 3-fluoro analog. However, a similar hydrolysis for a difluoro-analog involves adding a 17% sulfuric acid solution to a 2L three-necked flask and heating to 80-95 °C.[4]

  • The intermediate from Step A (dissolved in a solvent like toluene) is then added dropwise.[4]

  • The reaction is held at this temperature for approximately 8 hours.[4]

  • After completion, the system is cooled and quenched in ice water. The product precipitates and can be collected by filtration, washed, and dried. Recrystallization from toluene can be used for further purification.[4]

Visual Guides

experimental_workflow cluster_route1 Route 1: From Fluoroaniline cluster_route2 Route 2: From Precursor A1 Fluoroaniline B1 Diazonium Salt Intermediate A1->B1 Diazotization (-5 to 5°C)[4] C1 Trichloroethyl-fluorobenzene Intermediate B1->C1 Addition Reaction (Cu Catalyst)[4] D1 α-Fluorophenylacetic Acid C1->D1 Acid Hydrolysis (80-120°C)[4] A2 α-Fluorophenylacetonitrile or Ester B2 α-Fluorophenylacetic Acid A2->B2 Acid or Alkaline Hydrolysis[1]

// Node Definitions start [label="Low Final Yield", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check Purity of\nStarting Materials?", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_rxn [label="Analyze Reaction Mixture\n(TLC, GC, HPLC)?", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_rxn [label="Incomplete Conversion\n(Starting Material Remains)", shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Significant By-products\nFormation", shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; no_product [label="No Desired Product\n(or trace amounts)", shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_time [label="Action:\nIncrease Reaction Time\nor Temperature Cautiously", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_cond [label="Action:\n- Adjust Temperature\n- Check Catalyst/Reagents\n- Control pH", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; verify_protocol [label="Action:\n- Verify Protocol Steps\n- Confirm Reagent Identity\n- Check Work-up Procedure", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Improved Yield", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> analyze_rxn [label="Materials OK"]; analyze_rxn -> incomplete_rxn [label="Yes"]; analyze_rxn -> side_products [label="Yes"]; analyze_rxn -> no_product [label="Yes"]; incomplete_rxn -> optimize_time; side_products -> optimize_cond; no_product -> verify_protocol; optimize_time -> end_node; optimize_cond -> end_node; verify_protocol -> end_node; } ends_dot Caption: Logic diagram for troubleshooting low yield issues.

References

Technical Support Center: Overcoming Poor Separation of Diastereomeric Salts of alpha-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral resolution of alpha-Fluorophenylacetic acid via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind separating diastereomeric salts of this compound?

The separation is based on the principle that enantiomers, which have identical physical properties, can be converted into diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[1] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent, enabling the isolation of one enantiomer of this compound.

Q2: Which chiral resolving agents are commonly used for acidic compounds like this compound?

Chiral amines are typically used to resolve chiral carboxylic acids.[2] Common examples include (S)-(-)-1-phenylethylamine, ephedrine, and other commercially available chiral amines. The selection of the resolving agent is often empirical, and screening several options is recommended to find the one that provides the best separation for this compound.

Q3: How critical is the choice of solvent in the crystallization process?

The choice of solvent is one of the most critical factors for a successful separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, while the other should remain in solution. The solvent's polarity and its ability to form hydrogen bonds can significantly influence the crystallization process. Screening a range of solvents, from polar (e.g., ethanol, methanol) to less polar (e.g., ethyl acetate, toluene), and solvent mixtures is a crucial step in optimizing the resolution.

Q4: What are the common reasons for obtaining a low enantiomeric excess (e.e.)?

Low enantiomeric excess can result from several factors:

  • Poor choice of resolving agent or solvent: This can lead to small differences in the solubility of the diastereomeric salts.

  • Co-crystallization: Both diastereomers may crystallize out of solution to some extent.

  • Incomplete crystallization: The desired diastereomer may not have fully crystallized, leaving a significant amount in the mother liquor.

  • Racemization: Although less common under typical resolution conditions, the chiral centers could potentially racemize if exposed to harsh conditions (e.g., high temperatures or extreme pH).

Q5: What is "oiling out," and how can it be prevented?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This is often due to high solute concentration, a rapid cooling rate, or an inappropriate solvent. To prevent this, one can try:

  • Using a more dilute solution.

  • Slowing down the cooling process.

  • Using a different solvent or a mixture of solvents.

  • Adding seed crystals to induce crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the separation of this compound diastereomeric salts.

Problem Possible Cause Troubleshooting Steps
Poor or No Crystal Formation Inappropriate solventScreen a variety of solvents with different polarities (e.g., alcohols, esters, aromatic hydrocarbons, and their mixtures).
Solution is too diluteConcentrate the solution by slowly evaporating the solvent.
Solution is not supersaturatedCool the solution slowly. If crystals still do not form, try placing it in a refrigerator or ice bath.
Nucleation is inhibitedScratch the inside of the flask with a glass rod or add a small seed crystal of the desired diastereomeric salt.
Low Yield of Crystalline Product The desired diastereomer is too solubleChange the solvent to one in which the salt is less soluble. Optimize the solvent mixture.
Insufficient coolingEnsure the solution is cooled for a sufficient amount of time to allow for maximum crystallization.
Suboptimal stoichiometry of the resolving agentWhile a 1:1 molar ratio is common, varying the ratio (e.g., using a slight excess or less than one equivalent of the resolving agent) can sometimes improve yield.
Low Enantiomeric Excess (e.e.) Poor diastereomeric differentiationScreen for a different chiral resolving agent that provides a larger solubility difference between the diastereomeric salts.
Co-precipitation of the more soluble diastereomerRecrystallize the obtained solid. This is a common and effective method to improve enantiomeric purity.
Inefficient filtrationEnsure the crystals are washed with a minimal amount of cold solvent to remove the mother liquor without dissolving the desired product.
Oiling Out Solution is too concentratedDilute the solution with more solvent.
Cooling rate is too fastAllow the solution to cool to room temperature slowly before further cooling in an ice bath.
Inappropriate solventExperiment with different solvents or solvent mixtures.

Data Presentation

Table 1: Physical Properties of Racemic this compound
PropertyValue
CAS Number 1578-63-8
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Melting Point 77-86 °C
Appearance White to pale cream crystalline powder or crystals

Source:[3][4][5]

Table 2: Physical Properties of (S)-(-)-1-Phenylethylamine (a common resolving agent)
PropertyValue
CAS Number 2627-86-3
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Boiling Point 187 °C
Density 0.95 g/cm³
Appearance Liquid

Source:[6]

Experimental Protocols

The following protocols are generalized templates. Optimization of solvent, temperature, and stoichiometry is crucial for success with this compound.

Protocol 1: Screening for a Suitable Chiral Resolving Agent and Solvent
  • Dissolve Racemic Acid: In separate small test tubes, dissolve a known amount of racemic this compound in a small volume of various solvents being screened (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof).

  • Add Resolving Agent: To each tube, add 0.5 equivalents of a different chiral amine resolving agent (e.g., (S)-(-)-1-phenylethylamine, (R)-(+)-1-phenylethylamine, ephedrine isomers).

  • Observe Crystallization: Heat the solutions gently to ensure complete dissolution, then allow them to cool slowly to room temperature. Observe which combinations produce a crystalline precipitate.

  • Analyze Precipitate: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the enantiomeric excess of the acid after liberating it from the salt to identify the most promising resolving agent and solvent combination.

Protocol 2: Preparative Scale Resolution
  • Salt Formation: Dissolve racemic this compound in the optimal solvent determined from the screening protocol. Heat the solution gently. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in a minimal amount of the same solvent.

  • Combine Solutions: Slowly add the resolving agent solution to the heated acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, induce crystallization by seeding or scratching. For maximum yield, the flask can be placed in a refrigerator or an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the obtained diastereomeric salt from the same or a different optimized solvent system.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic. Extract the liberated this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Protocol 3: Chiral HPLC Analysis of this compound

While a specific validated method for this compound was not found in the literature search, a general approach for chiral acid analysis on a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is as follows:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of a strong acid modifier (e.g., 0.1% trifluoroacetic acid). A typical starting point could be Hexane:Isopropanol:TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Optimization: The ratio of hexane to alcohol will need to be optimized to achieve baseline separation of the enantiomers.

Visualizations

experimental_workflow cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Purification & Isolation racemic_acid Racemic this compound dissolve_acid Dissolve Acid racemic_acid->dissolve_acid resolving_agent Chiral Resolving Agent dissolve_base Dissolve Resolving Agent resolving_agent->dissolve_base solvent Solvent solvent->dissolve_acid solvent->dissolve_base mix Mix and Heat dissolve_acid->mix dissolve_base->mix cool Slow Cooling mix->cool filter Filter Crystals cool->filter recrystallize Recrystallize (Optional) filter->recrystallize Less Soluble Diastereomer mother_liquor mother_liquor filter->mother_liquor More Soluble Diastereomer (in solution) liberate Liberate Enantiomer (Acidify) recrystallize->liberate extract Extract Pure Enantiomer liberate->extract final_product final_product extract->final_product Enantiomerically Pure Acid

Caption: Workflow for the chiral resolution of this compound.

troubleshooting_logic start Poor Separation? low_yield Low Yield? start->low_yield No change_solvent Screen Solvents start->change_solvent Yes change_resolving_agent Screen Resolving Agents start->change_resolving_agent Yes low_ee Low e.e.? low_yield->low_ee No low_yield->change_solvent Yes optimize_cooling Optimize Cooling Rate low_yield->optimize_cooling Yes oiling_out Oiling Out? low_ee->oiling_out No low_ee->change_resolving_agent Yes recrystallize Recrystallize Product low_ee->recrystallize Yes oiling_out->optimize_cooling Yes adjust_concentration Adjust Concentration oiling_out->adjust_concentration Yes seed_crystals Use Seed Crystals oiling_out->seed_crystals Yes end Successful Separation change_solvent->end optimize_cooling->end change_resolving_agent->end recrystallize->end adjust_concentration->end seed_crystals->end

Caption: Troubleshooting decision tree for diastereomeric salt resolution.

References

Troubleshooting low enantiomeric excess in resolutions with alpha-Fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolutions using (R)- and (S)-α-Fluorophenylacetic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the resolution of racemic mixtures.

Frequently Asked Questions (FAQs)

Q1: What is α-Fluorophenylacetic acid, and why is it used as a chiral resolving agent?

A1: (R)- and (S)-α-Fluorophenylacetic acid are chiral carboxylic acids used as resolving agents to separate enantiomers of racemic bases, such as amines and amino alcohols.[1] They react with the racemic base to form diastereomeric salts, which have different physical properties, including solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt.

Q2: I am not getting any crystals to form. What are the common causes and solutions?

A2: Failure to form crystals can be due to several factors:

  • Inappropriate Solvent: The chosen solvent may be too effective at dissolving the diastereomeric salt, preventing it from reaching the necessary supersaturation for crystallization. Conversely, a solvent in which the salt is completely insoluble will also inhibit crystallization. A systematic screening of various solvents and solvent mixtures is crucial.[2]

  • Insufficient Supersaturation: The solution may not be concentrated enough. This can be addressed by carefully evaporating the solvent, cooling the solution further, or by adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).[2]

  • Presence of Impurities: Impurities in the racemic mixture or the resolving agent can inhibit nucleation and crystal growth. Ensure that the starting materials are of high purity.[2]

  • Inappropriate Temperature: The crystallization temperature is a critical parameter. Some systems require slow, controlled cooling to promote crystal growth over spontaneous nucleation.[2]

Q3: My product has "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to high concentrations, rapid cooling, or an unsuitable solvent. To resolve this, you can try diluting the solution, slowing down the cooling rate, or screening for a different solvent system. In some cases, adding a seed crystal of the desired diastereomeric salt can help induce crystallization from the oil.

Q4: The enantiomeric excess (ee) of my resolved product is low. How can I improve it?

A4: Low enantiomeric excess is a common issue and can be addressed by:

  • Optimizing the Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A thorough screening of solvents with varying polarities is recommended to maximize the solubility difference between the two diastereomeric salts.

  • Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt. This process can be repeated until the desired enantiomeric excess is achieved.

  • Controlling the Cooling Rate: A slower cooling rate generally favors the growth of larger, more well-defined crystals of the less soluble diastereomer, reducing the co-precipitation of the more soluble diastereomer.[2]

  • Stoichiometry of the Resolving Agent: While a 0.5 molar equivalent of the resolving agent is often a good starting point, optimizing this ratio can sometimes improve the enantiomeric excess.

Q5: The yield of my desired enantiomer is low. How can I increase it?

A5: Low yields can be attributed to several factors:

  • Suboptimal Solvent Choice: The desired diastereomeric salt may have significant solubility in the chosen solvent, leading to incomplete precipitation.

  • Loss During Washing: The desired salt may be partially soluble in the washing solvent. Use a minimal amount of cold solvent for washing.

  • Co-precipitation: If the undesired diastereomer co-precipitates, it will reduce the yield of the desired enantiomer after purification.

  • Racemization: While less common for the resolved product, the unwanted enantiomer in the mother liquor can sometimes be racemized and recycled to improve the overall yield in subsequent resolution cycles.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Recommended Solution
Inappropriate Solvent System The solvent does not provide a sufficient solubility difference between the diastereomeric salts.
Action: Conduct a solvent screening with a range of polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
Co-precipitation of Diastereomers The undesired diastereomeric salt is precipitating along with the desired one.
Action: Slow down the cooling rate of the crystallization mixture. Consider a stepwise cooling profile.
Insufficient Purity of Starting Materials Impurities can interfere with the crystallization process and lead to lower ee.
Action: Ensure the racemic mixture and α-Fluorophenylacetic acid are of high purity.
Racemization The chiral center of the target molecule or the resolving agent is not stable under the experimental conditions (e.g., high temperature or presence of a strong base).
Action: Use milder conditions (e.g., lower temperatures) and avoid strong bases during the resolution process.
Incomplete Resolution The crystallization process was not allowed to reach equilibrium.
Action: Increase the crystallization time to allow for the selective precipitation of the less soluble diastereomer.
Issue 2: Low Yield
Potential Cause Recommended Solution
High Solubility of the Desired Diastereomeric Salt The desired salt remains significantly dissolved in the mother liquor.
Action: Optimize the solvent system to minimize the solubility of the desired diastereomeric salt. Consider using an anti-solvent to induce further precipitation.
Loss During Filtration and Washing The crystalline product is lost during the isolation process.
Action: Wash the filtered crystals with a minimal amount of cold solvent. Ensure the filter paper is appropriate for the crystal size.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic mixture is not optimal.
Action: Experiment with different molar ratios of α-Fluorophenylacetic acid (e.g., 0.5, 0.6, 1.0 equivalents) to find the optimal balance between yield and enantiomeric excess.
Decomposition The target molecule or the diastereomeric salt is not stable under the experimental conditions.
Action: Analyze the mother liquor for decomposition products. If necessary, use milder conditions.

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Amine

This protocol provides a general starting point for the resolution of a primary or secondary amine using (R)- or (S)-α-Fluorophenylacetic acid.

1. Salt Formation:

  • Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating.
  • In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)- or (S)-α-Fluorophenylacetic acid in the same solvent, also with gentle heating.
  • Slowly add the resolving agent solution to the amine solution with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
  • Once crystallization has initiated, allow the mixture to stand at room temperature for several hours or overnight to maximize crystal growth.
  • Further cool the mixture in an ice bath or refrigerator for a few hours to maximize precipitation.

3. Isolation and Purification:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
  • Dry the crystals under vacuum.
  • To improve enantiomeric excess, the isolated diastereomeric salt can be recrystallized from a suitable solvent.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the dried diastereomeric salt in water.
  • Add a base (e.g., 1M NaOH) dropwise with vigorous stirring until the pH is basic (pH > 10) to liberate the free amine.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Protocol 2: Resolution of a Racemic Secondary Alcohol

This protocol outlines a general procedure for the resolution of a secondary alcohol. This is an indirect method that first requires derivatization of the alcohol to an ester with the chiral acid.

1. Esterification:

  • In a round-bottom flask, combine 1.0 equivalent of the racemic alcohol, 1.1 equivalents of (R)- or (S)-α-Fluorophenylacetic acid, and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
  • Add an appropriate solvent (e.g., toluene) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.
  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
  • Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure to obtain the crude diastereomeric esters.

2. Separation of Diastereomeric Esters:

  • The diastereomeric esters can be separated by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

3. Hydrolysis of the Separated Ester:

  • Dissolve the isolated diastereomeric ester in a suitable solvent (e.g., methanol or ethanol).
  • Add an aqueous solution of a base (e.g., 1M NaOH or KOH) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).
  • After cooling, neutralize the mixture with an acid (e.g., 1M HCl) and extract the liberated alcohol with an organic solvent.
  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the enantiomerically enriched alcohol.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved alcohol should be determined by a suitable analytical method, such as chiral HPLC or chiral GC.

Visualizations

Troubleshooting_Low_EE cluster_investigation Primary Investigation cluster_optimization Optimization Strategies start Low Enantiomeric Excess (ee) check_solvent Is the solvent system optimized? start->check_solvent check_cooling Is the cooling rate controlled? start->check_cooling check_purity Are starting materials pure? start->check_purity recrystallize Recrystallize the diastereomeric salt check_solvent->recrystallize Yes solvent_screen Perform solvent screening check_solvent->solvent_screen No check_cooling->recrystallize Yes slow_cooling Implement slow/stepwise cooling check_cooling->slow_cooling No check_purity->recrystallize Yes purify_materials Purify starting materials check_purity->purify_materials No end_goal Improved Enantiomeric Excess recrystallize->end_goal solvent_screen->recrystallize slow_cooling->recrystallize purify_materials->recrystallize

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow cluster_process Resolution Process cluster_separation Separated Components cluster_recovery Product Recovery start Racemic Mixture (e.g., Amine) salt_formation 1. Diastereomeric Salt Formation in Solution start->salt_formation resolving_agent Chiral Resolving Agent (α-Fluorophenylacetic Acid) resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Selective Precipitation) salt_formation->crystallization filtration 3. Isolation by Filtration crystallization->filtration solid Solid: Less Soluble Diastereomer filtration->solid mother_liquor Mother Liquor: Enriched in More Soluble Diastereomer filtration->mother_liquor liberation 4. Liberation of Free Base (e.g., with NaOH) solid->liberation extraction 5. Extraction and Purification liberation->extraction end_product Enantiomerically Enriched Product extraction->end_product

Caption: General experimental workflow for chiral resolution.

References

Technical Support Center: Optimizing Derivatization with α-Fluorophenylacetic Acid (α-FPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for derivatization with α-Fluorophenylacetic acid (α-FPA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is α-Fluorophenylacetic acid (α-FPA) and why is it used for derivatization?

A1: α-Fluorophenylacetic acid (α-FPA) is a chiral derivatizing agent. Its primary use is to react with chiral molecules, such as enantiomeric alcohols and amines, to form diastereomers.[1] These resulting diastereomers have different physical properties and can be separated and quantified using standard, achiral chromatography techniques like HPLC or GC. This process is crucial for determining the enantiomeric purity of pharmaceutical compounds and other chiral molecules.

Q2: What is the fundamental reaction mechanism for derivatization with α-FPA?

A2: The derivatization reaction involves forming a new covalent bond between the carboxylic acid group of α-FPA and a functional group on the target analyte. For an alcohol, this results in an ester linkage, while for an amine, it forms an amide bond. This reaction typically requires the "activation" of the carboxylic acid on α-FPA to make it more reactive.

Q3: What are coupling agents and why are they necessary for α-FPA derivatization?

A3: Coupling agents are reagents that activate the carboxylic acid of α-FPA, making it susceptible to nucleophilic attack by the alcohol or amine of the target molecule. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are among the most common coupling agents used for this purpose.[2][3] Often, an additive like N-hydroxysuccinimide (NHS) is used alongside EDC to form a more stable intermediate, which can improve reaction efficiency.[2]

Q4: Can I derivatize my analyte without a coupling agent?

A4: While direct esterification of a carboxylic acid and an alcohol is possible under strong acid catalysis (a process known as Fischer esterification), this method is often slow and requires harsh conditions (e.g., heating with a strong acid).[4][5] For the derivatization of amines and for milder, more controlled reactions with alcohols, using a coupling agent like EDC is the standard and more efficient approach.

Troubleshooting Guides

Issue 1: Low or No Yield of the Derivatized Product

This is one of the most common issues encountered during derivatization. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting Steps
Degraded Coupling Agents (e.g., EDC) EDC is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Equilibrate the reagent to room temperature before opening to prevent condensation.[2]
Presence of Moisture Ensure all solvents are anhydrous and glassware is thoroughly dried. Water can hydrolyze the activated α-FPA intermediate and consume the coupling agent.
Incorrect Reaction pH For amine coupling, the reaction is most efficient at a slightly acidic to neutral pH (typically 4.5-7.2). The initial activation of α-FPA with EDC is often performed at a lower pH (e.g., 4.5-5.5), followed by the addition of the amine at a more neutral pH.
Insufficient Reagent Concentration A molar excess of both the coupling agent and α-FPA relative to the analyte is often required to drive the reaction to completion. A typical starting point is 1.2 to 1.5 equivalents of the coupling agent.
Low Reaction Temperature or Insufficient Time While many EDC/NHS couplings proceed at room temperature, some less reactive analytes may require gentle heating (e.g., 30-40°C). Monitor the reaction over time (e.g., 2, 4, and 12 hours) to determine the optimal duration.
Analyte Degradation Ensure your target molecule is stable under the chosen reaction conditions. If the analyte is pH-sensitive, adjust the buffer accordingly.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Incomplete Derivatization Unreacted, polar analytes can interact with the stationary phase, leading to peak tailing. Re-optimize the derivatization reaction to ensure it goes to completion.
Hydrolysis of the Derivative The stability of the formed ester or amide bond can be pH-dependent. Ensure the pH of your mobile phase is appropriate for your derivative. Ester derivatives are more susceptible to hydrolysis under highly acidic or basic conditions.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, flow rate, and column temperature to improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Side Reactions with Coupling Agents A common side product in EDC reactions is the formation of an N-acylisourea byproduct if the activated intermediate does not react with the target amine or alcohol. Adding NHS can help minimize this by forming a more stable intermediate.
Excess Derivatizing Agent A large peak corresponding to unreacted α-FPA or its byproducts may be observed. If this interferes with the peak of interest, a sample cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) after the reaction may be necessary.
Impure Reagents or Solvents Run a blank reaction (without the analyte) to check for impurities in your reagents and solvents.
Formation of Diastereomers If you are derivatizing a chiral analyte with chiral α-FPA, you expect to see two diastereomeric peaks. If you see more, it could indicate impurities in your analyte or α-FPA, or that a side reaction has occurred.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Amine with (R)-α-FPA using EDC/NHS

This protocol is a general guideline for the derivatization of a primary or secondary amine for analysis by HPLC.

Materials:

  • (R)-α-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing analyte

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

  • Buffer (e.g., 0.1 M MES buffer, pH 4.7)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Preparation: Dissolve the amine analyte in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).

  • Activation of α-FPA:

    • In a separate vial, dissolve (R)-α-FPA (1.2 equivalents) and NHS (1.2 equivalents) in the anhydrous solvent or buffer.

    • Add EDC (1.5 equivalents) to this solution and stir at room temperature for 15-30 minutes to form the NHS-ester of α-FPA.

  • Coupling Reaction:

    • Add the amine analyte solution (1 equivalent) to the activated α-FPA mixture.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 4, 12, 24 hours) and analyzing by HPLC.

  • Quenching: Once the reaction is complete, add a small amount of quenching solution to stop the reaction.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Protocol 2: Derivatization of a Chiral Alcohol with (R)-α-FPA (Fischer Esterification)

This protocol is a classical approach for ester formation and is suitable when using the alcohol as the solvent.

Materials:

  • (R)-α-Fluorophenylacetic acid

  • Chiral alcohol analyte (in excess, to act as solvent)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid, H₂SO₄)

  • Anhydrous Sodium Sulfate

  • Extraction solvent (e.g., Hexane or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-α-FPA in an excess of the chiral alcohol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.[5]

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C) for 1-4 hours.[5] Monitor the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the ester product into an organic solvent like hexane or ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter off the drying agent and concentrate the solvent. The resulting crude ester can be analyzed by GC or HPLC.

Optimization of Reaction Conditions

Optimizing the derivatization reaction is critical for achieving reproducible and accurate quantitative results. The following table summarizes key parameters and their expected impact on the reaction.

ParameterTypical RangeImpact on ReactionOptimization Strategy
Temperature Room Temp. to 80°CHigher temperatures generally increase the reaction rate but can also lead to degradation of reactants or products.Start at room temperature and increase in increments (e.g., 40°C, 60°C) if the yield is low. Monitor for the appearance of degradation products.
Reaction Time 30 min to 24 hoursThe reaction needs sufficient time to go to completion. Excessively long times can lead to side reactions or degradation.Perform a time-course study (e.g., analyze at 1, 2, 4, 8, 24 hours) to find the point of maximum product formation.
Reagent Stoichiometry 1.1 to 2.0 equivalentsA molar excess of the derivatizing and coupling agents is usually needed to drive the reaction to completion.Start with a slight excess (e.g., 1.2 eq.) and increase if the reaction is incomplete. Avoid a very large excess to minimize interference from unreacted reagents.
Solvent Aprotic solvents (ACN, DCM, THF, DMF)The solvent must dissolve all reactants and should not participate in the reaction. Anhydrous conditions are crucial.Choose a solvent in which all components are soluble. Ensure the solvent is of high purity and anhydrous.
pH (for amine coupling) 4.5 to 7.5The pH affects the protonation state of the amine and the stability of the coupling agent.Perform the initial activation of α-FPA at a lower pH (4.5-5.5) and the subsequent amine coupling at a more neutral pH (7.0-7.5).

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Prepare Analyte Solution (e.g., 1 mg/mL in anhydrous solvent) Coupling_Step Add Analyte to Activated α-FPA (RT, 2-24h) Analyte->Coupling_Step FPA Prepare α-FPA Solution (1.2 eq.) Activation Activate α-FPA with Coupling Agents (RT, 15-30 min) FPA->Activation Coupling Prepare Coupling Agent Solution (e.g., EDC, 1.5 eq. & NHS, 1.2 eq.) Coupling->Activation Activation->Coupling_Step Quench Quench Reaction (e.g., add dilute acid) Coupling_Step->Quench Dilution Dilute Sample with Mobile Phase Quench->Dilution Injection Inject into HPLC or GC System Dilution->Injection Data Data Acquisition & Analysis Injection->Data

Caption: A general experimental workflow for the derivatization of an analyte with α-FPA.

Troubleshooting_Logic Start Low or No Product Peak Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Degradation Reagent/Sample Degradation? Incomplete_Rxn->Degradation No Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Rxn->Conditions Yes Moisture Check for Moisture (Anhydrous Solvents/Dry Glassware) Degradation->Moisture Yes Success Problem Solved Degradation->Success No Reagents Use Fresh Reagents (Especially EDC) Moisture->Reagents Stability Verify Analyte/Product Stability (Control Experiments) Reagents->Stability Conditions->Success Stability->Success

Caption: A logical diagram illustrating key areas to investigate when troubleshooting low product yield.

References

Preventing racemization during the synthesis of alpha-Fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-Fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of α-Fluorophenylacetic acid?

A1: Racemization is the process in which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For α-Fluorophenylacetic acid, which is a chiral molecule, its biological and pharmacological activities are often associated with a specific enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, controlling the stereochemistry and preventing racemization during synthesis is crucial for its application in pharmaceuticals and as a chiral derivatizing agent.[2]

Q2: What is the primary mechanism of racemization for α-Fluorophenylacetic acid?

A2: The primary mechanism of racemization for α-Fluorophenylacetic acid involves the deprotonation of the α-carbon (the carbon atom bonded to the fluorine and the carboxyl group). This is because the α-proton is acidic due to the electron-withdrawing effects of the adjacent carboxyl group and the fluorine atom. Under basic or acidic conditions, this proton can be reversibly removed to form a planar enolate or enol intermediate, respectively.[3][4] Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a loss of the original stereochemical information and the formation of a racemic mixture.[1]

Q3: What are the main strategies to prevent racemization during the synthesis of α-Fluorophenylacetic acid?

A3: The main strategies to obtain enantiomerically pure α-Fluorophenylacetic acid and avoid racemization include:

  • Enzymatic Synthesis: Utilizing enzymes that selectively produce one enantiomer.[5]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to the phenylacetic acid precursor to direct the stereochemical outcome of the fluorination step.[6][7]

  • Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of the fluorination reaction.

  • Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture of α-Fluorophenylacetic acid or its precursor, leaving the other enantiomer unreacted.[8]

  • Optimized Reaction Conditions: Carefully controlling reaction parameters such as temperature, solvent, and the choice of base to minimize conditions that favor racemization.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may lead to racemization or low enantiomeric excess (e.e.) during the synthesis of α-Fluorophenylacetic acid.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (e.e.) Racemization during workup: Exposure to acidic or basic conditions during extraction or purification can cause racemization.Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Use buffered solutions for extraction where appropriate.
Inappropriate solvent: The polarity of the solvent can influence the rate of racemization.[11]Screen different solvents. Less polar, aprotic solvents are often preferred to minimize the formation of enolates or enols that lead to racemization.
High reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.[9]Perform the reaction at lower temperatures. For example, conduct fluorination or deprotonation steps at -78 °C.
Strong or sterically unhindered base: Strong bases can readily deprotonate the α-carbon, leading to racemization.[11]Use a weaker or more sterically hindered base (e.g., 2,4,6-collidine instead of DIPEA) to minimize α-proton abstraction.[7] Use the minimum effective amount of base.
Incomplete reaction or low yield in stereoselective fluorination Inactive fluorinating reagent: Electrophilic fluorinating reagents like Selectfluor® can degrade if not stored properly.Use a fresh bottle of the fluorinating reagent and store it under anhydrous conditions.
Poor leaving group (for nucleophilic fluorination): If starting from an alcohol, the hydroxyl group may not be a sufficiently good leaving group.Consider converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.
Formation of side products Elimination reaction: The use of a strong base can promote the elimination of HF, leading to the formation of an alkene byproduct.Use a non-basic fluorinating agent or milder reaction conditions. Lowering the reaction temperature can also disfavor elimination.[12]

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excesses for different methods of synthesizing enantiomerically enriched α-Fluorophenylacetic acid.

Method Substrate/Precursor Key Reagents/Catalyst Yield Enantiomeric Excess (e.e.) Reference
Enzymatic Asymmetric Decarboxylation α-Fluorophenylmalonic acid dipotassium saltArylmalonate decarboxylase in E. coliQuantitative>99% (R)[5][13]
Kinetic Resolution via Enantioselective Esterification Racemic 2-aryl-2-fluoropropanoic acids (related structure)(+)-Benzotetramisole (BTM), Pivalic anhydride, Bis(α-naphthyl)methanolGood to highGood to high[8]
Chiral Auxiliary (Pseudoephedrine Amide Alkylation) Phenylacetic acid amide of pseudoephedrineLDA, MeI (for methylation, demonstrating principle)55%4.5% (for methylation)[14]

Note: Data for chiral auxiliary and kinetic resolution methods for the direct synthesis of α-Fluorophenylacetic acid with high e.e. are not as readily available in a comparative format. The provided examples illustrate the principles of these methods.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-α-Fluorophenylacetic Acid

This protocol is adapted from the preparative-scale enzyme-catalyzed synthesis of (R)-α-Fluorophenylacetic acid.[13]

Step 1: Preparation of α-Fluorophenylmalonic Acid Dipotassium Salt (This is the substrate for the enzymatic reaction and is synthesized in several steps from ethyl α-bromophenylacetate).[13]

Step 2: Asymmetric Decarboxylation

  • Dissolve 100 mg of α-fluorophenylmalonic acid dipotassium salt in 0.6 mL of Tris-HCl buffer (3M, pH 8.5).

  • Add 1.8 mL of a purified enzyme preparation of arylmalonate decarboxylase (720 units).

  • Incubate the mixture at 35°C for 40 minutes.

  • Acidify the reaction mixture by adding 2 mL of 2N hydrochloric acid.

  • Saturate the mixture with sodium chloride and extract with ethyl acetate.

  • Concentrate the organic layer in vacuo to obtain (R)-α-Fluorophenylacetic acid.

Expected Outcome: Quantitative yield with an enantiomeric excess of >99% for the (R)-enantiomer.[5]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol for the determination of the enantiomeric excess of α-Fluorophenylacetic acid. The exact conditions may need to be optimized for the specific column and HPLC system used.

Step 1: Sample Preparation

  • Dissolve a small amount (e.g., 1 mg) of the synthesized α-Fluorophenylacetic acid in the mobile phase to be used for HPLC analysis.

Step 2: Chiral HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel® OJ-H, Chiralpak® AD-H).[15]

  • Mobile Phase: A mixture of hexane and isopropanol (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA) is common for normal-phase chromatography. For example, Hexane/IPA (90:10) with 0.1% TFA.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • Integrate the peak areas for the two separated enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

racemization_mechanism cluster_enantiomers Chiral α-Fluorophenylacetic Acid cluster_intermediate Achiral Intermediate R-enantiomer (R)-α-Fluorophenylacetic Acid Planar_Enolate Planar Enolate/Enol R-enantiomer->Planar_Enolate Deprotonation (Base or Acid) S-enantiomer (S)-α-Fluorophenylacetic Acid Planar_Enolate->R-enantiomer Reprotonation Planar_Enolate->S-enantiomer Reprotonation

Caption: Mechanism of racemization of α-Fluorophenylacetic acid.

stereoselective_synthesis_workflow Start Phenylacetic Acid Derivative ChiralAuxiliary Attach Chiral Auxiliary Start->ChiralAuxiliary Enzymatic Enzymatic Resolution/ Asymmetric Synthesis Start->Enzymatic Fluorination Diastereoselective Fluorination ChiralAuxiliary->Fluorination Cleavage Cleave Auxiliary Fluorination->Cleavage Product Enantiopure α-Fluorophenylacetic Acid Cleavage->Product Enzymatic->Product

Caption: Workflow for stereoselective synthesis of α-Fluorophenylacetic acid.

troubleshooting_racemization Problem Low Enantiomeric Excess (e.e.) Cause1 High Temperature? Problem->Cause1 Solution1 Lower Reaction Temperature Cause1->Solution1 Yes Cause2 Strong Base? Cause1->Cause2 No Result Improved e.e. Solution1->Result Solution2 Use Weaker/Hindered Base Cause2->Solution2 Yes Cause3 Polar Solvent? Cause2->Cause3 No Solution2->Result Solution3 Use Less Polar Solvent Cause3->Solution3 Yes Cause3->Result No Solution3->Result

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Navigating the Solubility Challenges of α-Fluorophenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals frequently encounter solubility hurdles with α-Fluorophenylacetic acid derivatives, a promising class of compounds in pharmaceutical research. To address these challenges, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful experimental outcomes.

Poor aqueous solubility is a common characteristic of this compound class, often leading to precipitation in biological assays and hindering accurate assessment of their therapeutic potential.[1][2] This guide offers systematic approaches to enhance solubility and mitigate common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: My α-Fluorophenylacetic acid derivative is precipitating out of my aqueous buffer. What are the primary reasons for this?

A1: Precipitation of α-Fluorophenylacetic acid derivatives in aqueous solutions is a common issue primarily due to their inherent low water solubility.[3][4] Several factors can contribute to this:

  • High Compound Concentration: The concentration of your compound may exceed its thermodynamic solubility limit in the aqueous buffer.

  • Solvent Shift: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" of solution.[2]

  • pH of the Buffer: As acidic compounds, the solubility of α-Fluorophenylacetic acid derivatives is pH-dependent. At a pH below their pKa, they exist in a less soluble, protonated form.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of most solid compounds.[2]

Q2: What are the recommended solvents for creating stock solutions of α-Fluorophenylacetic acid derivatives?

A2: For preparing concentrated stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide array of organic molecules and is a common choice.[5][6] Ethanol and methanol are also viable options, as fluorophenylacetic acids are generally soluble in these solvents.[7][8] When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming or sonication can be employed to aid dissolution.

Q3: How can I improve the solubility of my α-Fluorophenylacetic acid derivative in my aqueous experimental buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of these compounds:

  • pH Adjustment: Increasing the pH of the buffer above the pKa of the carboxylic acid group will lead to the formation of a more soluble salt.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into the final aqueous solution can increase solubility. However, the final concentration of the co-solvent should be minimized to avoid impacting the biological assay.

  • Employing Solubilizing Agents: Surfactants (e.g., Tween-20, Triton X-100) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2] Cyclodextrins can also form inclusion complexes with the drug, enhancing its aqueous solubility.[9][10][11][12][13]

  • Particle Size Reduction: For formulations, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer

This is a frequent challenge encountered by researchers. The following workflow can help troubleshoot and resolve this issue.

G start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes check_mixing Was the mixing method adequate? check_conc->check_mixing No success Solution Remains Clear lower_conc->success improve_mixing Improve mixing: Add stock solution dropwise to vigorously stirring buffer. check_mixing->improve_mixing No check_dmso Is the final DMSO concentration too high (>1%)? check_mixing->check_dmso Yes improve_mixing->success lower_dmso Decrease final DMSO concentration. check_dmso->lower_dmso Yes consider_excipients Consider using solubilizing agents (e.g., cyclodextrins, surfactants). check_dmso->consider_excipients No lower_dmso->success consider_excipients->success G start Precipitation During Assay check_thermo_sol Is concentration above thermodynamic solubility? start->check_thermo_sol lower_conc Lower compound concentration. check_thermo_sol->lower_conc Yes check_temp Are there temperature fluctuations? check_thermo_sol->check_temp No success No Precipitation During Assay lower_conc->success control_temp Maintain constant temperature. check_temp->control_temp Yes check_stability Is the compound stable in the assay buffer? check_temp->check_stability No control_temp->success assess_stability Assess compound stability over time. Consider shorter incubation. check_stability->assess_stability Possibly assess_stability->success G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID NSAID Derivative (α-Fluorophenylacetic acid based) NSAID->COX Inhibits G Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 Pancreas Pancreatic β-cells Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates DPP4_Inhibitor DPP-4 Inhibitor (α-Fluorophenylacetic acid based) DPP4_Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control

References

Enhancing the stability of alpha-Fluorophenylacetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of α-Fluorophenylacetic acid during experimental use.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My α-Fluorophenylacetic acid solution has turned yellow. What does this indicate and is it still usable?

A1: A yellow discoloration can indicate degradation, potentially due to exposure to light, elevated temperatures, or incompatible solvents. Photodegradation of phenylacetic acid derivatives can lead to the formation of colored byproducts. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding. If significant degradation is detected, a fresh solution should be prepared.

Q2: I'm observing poor yield and unexpected side products in a reaction involving α-Fluorophenylacetic acid. Could stability be the issue?

A2: Yes, instability can lead to lower-than-expected yields and the formation of impurities. Consider the following:

  • pH: If your reaction is conducted under basic (alkaline) conditions, the acidic proton of the carboxylic acid will be removed. While this may be intended, strong bases can promote side reactions.[1][2][3] The stability of similar phenolic compounds has been shown to be pH-dependent.[3][4]

  • Temperature: High reaction temperatures can cause thermal decomposition.

  • Oxidizing Agents: α-Fluorophenylacetic acid is incompatible with strong oxidizing agents.[5] Ensure your reagents and solvents are free from peroxides or other oxidants unless they are a planned part of the reaction.

Q3: What are the ideal storage conditions for solid α-Fluorophenylacetic acid and its solutions?

A3:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.[5] Segregate from strong bases, oxidizing agents, and reactive metals.[1][6]

  • In Solution: If you need to store the compound in solution, use a high-purity, inert solvent. It is best to prepare solutions fresh. If storage is necessary, keep the solution at a low temperature (e.g., 2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The choice of solvent is critical; avoid solvents that could react with the acid.

Q4: I'm seeing a precipitate form in my α-Fluorophenylacetic acid solution. What could be the cause?

A4: Precipitate formation can be due to several factors:

  • Solubility: The compound has moderate solubility in polar organic solvents and is less soluble in water and non-polar solvents.[7][8] A change in temperature or solvent composition could cause it to fall out of solution.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is pH-dependent.[2][9] In acidic aqueous solutions, it will be in its less soluble neutral form. In basic solutions, it will form a more soluble carboxylate salt.

  • Degradation: A degradant could be precipitating from the solution.

Q5: How can I proactively enhance the stability of α-Fluorophenylacetic acid in my experiments?

A5:

  • Control pH: Use buffered solutions if working in an aqueous environment to maintain a stable pH, preferably in the acidic to neutral range where carboxylic acids are generally more stable.[3][10]

  • Protect from Light: Use amber glassware or cover your reaction vessels with aluminum foil to prevent photolytic degradation.

  • Maintain Low Temperatures: Whenever possible, run reactions at the lowest effective temperature and store solutions in a refrigerator or freezer.

  • Use Inert Atmosphere: For sensitive reactions or long-term storage in solution, purge the container with an inert gas like nitrogen or argon to displace oxygen.

Quantitative Stability Data

The following table summarizes representative stability data for α-Fluorophenylacetic acid under forced degradation conditions. This data is illustrative and aims to show potential degradation trends. Actual results will vary based on specific experimental parameters.

Stress ConditionParametersDuration (hours)% Degradation (Illustrative)Potential Degradants
Acidic Hydrolysis 0.1 M HCl24< 5%Minor hydrolysis products
Basic Hydrolysis 0.1 M NaOH2410 - 15%Phenylacetic acid, Benzaldehyde
Oxidative 3% H₂O₂245 - 10%Oxidized aromatic species
Thermal 80°C in Water24< 5%Minor decomposition products
Photolytic UV Light (254 nm)2415 - 20%Benzaldehyde, Decarboxylation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of α-Fluorophenylacetic acid and develop a stability-indicating analytical method.[11][12][13]

Objective: To identify potential degradation products and pathways for α-Fluorophenylacetic acid under various stress conditions.

Materials:

  • α-Fluorophenylacetic acid

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of α-Fluorophenylacetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store the solution in the dark at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, heat 10 mL of the stock solution at 80°C for 24 hours.

    • For both, cool and prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Prepare a 0.1 mg/mL solution of each in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for separating α-Fluorophenylacetic acid from its potential degradation products.[14][15]

Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with 75% A and 25% B, then ramp to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35°C.[15]

  • Detection Wavelength: 215 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 acetonitrile:water.

Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation by comparing the peak area of α-Fluorophenylacetic acid in the stressed sample to the unstressed control.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare 1 mg/mL Stock Solution prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, RT) oxidative Oxidative (3% H2O2) thermal Thermal (80°C) photo Photolytic (UV Light) neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Acquisition (Chromatograms) hplc->data compare Compare Stressed vs. Unstressed Control data->compare calc_deg Calculate % Degradation compare->calc_deg id_deg Identify Degradation Products (LC-MS/MS) compare->id_deg pathway Propose Degradation Pathways calc_deg->pathway id_deg->pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathway parent α-Fluorophenylacetic Acid intermediate Phenyl-fluoro-methyl radical + CO2 parent->intermediate UV Light (Photolysis) product Fluorotoluene intermediate->product Hydrogen Abstraction

Caption: Hypothesized photolytic degradation pathway.

References

Common pitfalls in the application of alpha-Fluorophenylacetic acid as a resolving agent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of α-Fluorophenylacetic acid as a chiral resolving agent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the resolution of racemic mixtures, particularly amines, via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using α-Fluorophenylacetic acid for chiral resolution?

A1: Chiral resolution with α-Fluorophenylacetic acid is based on the formation of diastereomeric salts.[1][2] When a racemic mixture of a chiral base (e.g., an amine) is reacted with an enantiomerically pure form of α-Fluorophenylacetic acid, two diastereomeric salts are formed. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[2][3] This difference in solubility allows for the separation of the two diastereomers by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor.[4] The crystallized salt can then be isolated, and the desired enantiomer of the base can be recovered.[4]

Q2: How do I select an appropriate solvent for the resolution?

A2: The choice of solvent is critical for a successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[5][6] A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is recommended.[6] Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) are often good starting points for the salt formation of amines with carboxylic acids.[3] It is also common to use solvent mixtures to fine-tune the solubility properties.[5]

Q3: What is the optimal molar ratio of the racemic compound to α-Fluorophenylacetic acid?

A3: The stoichiometry between the racemic compound and the resolving agent can significantly impact the yield and enantiomeric excess (e.e.) of the resolution.[7] While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, it is often beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents). This can sometimes lead to a higher enantiomeric excess in the crystallized product. However, the optimal ratio is system-dependent and may require empirical optimization.[8]

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved compound?

A4: The enantiomeric excess of the resolved compound is typically determined using chiral chromatography techniques.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for analyzing chiral amines.[10] Other techniques include chiral Gas Chromatography (GC), often requiring derivatization of the amine, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[11]

Troubleshooting Guide

This section addresses common problems that may be encountered during the chiral resolution process using α-Fluorophenylacetic acid.

Crystallization Issues

Q5: I've mixed my racemic amine with α-Fluorophenylacetic acid, but no crystals are forming. What should I do?

A5: The absence of crystallization can be due to several factors:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Try concentrating the solution by slowly evaporating the solvent. You can also try adding an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[7]

  • Low Supersaturation: The solution may not be sufficiently supersaturated.

    • Solution: After ensuring the salt is fully dissolved at an elevated temperature, allow it to cool down very slowly. Rapid cooling can inhibit crystal growth.[12]

  • Lack of Nucleation Sites: Crystallization may not initiate due to a lack of nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod below the surface of the liquid. If available, adding a small seed crystal of the desired diastereomeric salt can be very effective.[13]

Q6: My diastereomeric salt has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase instead of a solid.[14] This is often due to:

  • High Supersaturation: The concentration of the salt in the solution is too high.

    • Solution: Add more solvent to dilute the solution, gently heat to redissolve the oil, and then allow it to cool more slowly.[7][15]

  • Inappropriate Solvent: The solvent may not be suitable for crystallization.

    • Solution: Screen different solvents or solvent mixtures. A solvent that is too different in polarity from your salt can sometimes promote oiling out.[15]

  • Presence of Impurities: Impurities in your racemic mixture or resolving agent can inhibit crystallization.[15][16]

    • Solution: Ensure the purity of your starting materials.

Issues with Yield and Purity

Q7: The yield of my crystallized diastereomeric salt is very low. How can I improve it?

A7: Low yield can be addressed by:

  • Optimizing Solvent and Temperature: The solubility of the desired salt may still be too high in the chosen solvent. Experiment with different solvents or lower the final crystallization temperature to decrease the solubility of the desired diastereomer.[7]

  • Recovering from Mother Liquor: The desired enantiomer's diastereomeric salt might be partially left in the mother liquor. You can try to concentrate the mother liquor to obtain a second crop of crystals, although these may have a lower enantiomeric excess.[12]

Q8: The enantiomeric excess (e.e.) of my resolved product is poor. What are the likely causes and solutions?

A8: Low enantiomeric excess is a common challenge and can result from several factors:

  • Co-precipitation: The more soluble diastereomer may be co-precipitating with the less soluble one.

    • Solution: This often indicates that the solubility difference between the two diastereomers in the chosen solvent is not large enough. A thorough screening of different solvents is recommended.[6]

  • Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[7]

    • Solution: Employ a very slow cooling rate to allow for the selective crystallization of the less soluble diastereomer.

  • Solid Solution Formation: In some cases, the two diastereomers are structurally very similar and can be incorporated into the same crystal lattice, forming a solid solution.[17][18]

    • Solution: If repeated recrystallizations do not improve the e.e., solid solution formation may be the issue. In this case, changing the resolving agent to one with a different structure is often the most effective solution.[17]

  • Recrystallization: The most common method to improve the enantiomeric purity of the crystallized salt is to perform one or more recrystallizations.[12] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly again. Monitor the e.e. after each recrystallization.

Experimental Protocols

Disclaimer: The following are generalized protocols for the chiral resolution of amines using a chiral carboxylic acid like α-Fluorophenylacetic acid. The specific conditions, such as solvent, temperature, and concentrations, will need to be optimized for your particular substrate.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve α-Fluorophenylacetic acid (0.5 - 1.0 equivalent) in the minimum amount of the same warm solvent.[19]

  • Salt Formation: Slowly add the α-Fluorophenylacetic acid solution to the stirred amine solution at room temperature. An exothermic reaction may be observed, and a precipitate may form immediately.

  • Crystallization: Gently heat the mixture until all the solid dissolves to form a clear solution. Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in a refrigerator (4 °C) or an ice bath after it has reached room temperature.[4] Allow the crystallization to proceed for several hours to overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomeric salt.[19]

  • Drying: Dry the isolated crystals under vacuum until a constant weight is achieved.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Basification: While stirring, add a strong base (e.g., 2M NaOH solution) dropwise until the salt is completely dissolved and the solution is basic (pH > 11).[13][19] This will break the salt and liberate the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether) three times.[4][13]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess (e.e.)
  • Sample Preparation: Prepare a dilute solution of the resolved amine in a suitable solvent for the chosen analytical technique. For HPLC, this is typically the mobile phase.

  • Chiral HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for amines.[10]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

    • Analysis: Inject the sample onto the chiral column and monitor the elution of the two enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Data Presentation

Table 1: Solvent Screening for Diastereomeric Crystallization
Solvent ClassExample SolventsPolarityHydrogen BondingTypical Application
Alcohols Methanol, Ethanol, IsopropanolHighDonor & AcceptorGood starting point for polar salts
Ethers Diethyl ether, MTBELowAcceptorCan be used as anti-solvents
Esters Ethyl acetateMediumAcceptorGood for moderately polar salts
Ketones AcetoneMediumAcceptorCan be a good alternative to esters
Hydrocarbons Hexane, HeptaneVery LowNoneOften used as anti-solvents
Aromatic TolueneLowNoneCan be effective for some systems
Nitriles AcetonitrileHighAcceptorCan be screened for polar compounds
Table 2: Troubleshooting Summary for Low Enantiomeric Excess (e.e.)
ObservationPotential CauseRecommended Action
Low e.e. after initial crystallizationPoor solvent selectivityScreen a wider range of solvents and solvent mixtures.
Rapid coolingDecrease the cooling rate; insulate the flask.
Co-precipitationRecrystallize the diastereomeric salt one or more times.
e.e. does not improve with recrystallizationSolid solution formationChange the resolving agent to one with a different chemical structure.
Racemization of resolving agentEnsure the stability of α-Fluorophenylacetic acid under the experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_crystallization Fractional Crystallization cluster_isolation Enantiomer Liberation cluster_analysis Analysis racemic_amine Racemic Amine dissolution Dissolve in Suitable Solvent racemic_amine->dissolution resolving_agent α-Fluorophenylacetic Acid resolving_agent->dissolution mixing Mix Solutions dissolution->mixing heating Heat to Dissolve mixing->heating cooling Slow Cooling heating->cooling filtration Filter Crystals cooling->filtration basification Treat with Base filtration->basification Less Soluble Diastereomer mother_liquor mother_liquor filtration->mother_liquor Mother Liquor (More Soluble Diastereomer) extraction Extract with Organic Solvent basification->extraction purification Dry and Concentrate extraction->purification ee_determination Determine e.e. (e.g., Chiral HPLC) purification->ee_determination Troubleshooting_Tree start Low Enantiomeric Excess (e.e.) recrystallize Perform Recrystallization start->recrystallize check_ee Does e.e. improve? recrystallize->check_ee optimize_cryst Optimize Crystallization Conditions (Slower cooling, different solvent) check_ee->optimize_cryst No success High e.e. Achieved check_ee->success Yes optimize_cryst->recrystallize change_ra Change Resolving Agent optimize_cryst->change_ra

References

Technical Support Center: Enhancing the Efficiency of Fractional Crystallization for α-Fluorophenylacetic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fractional crystallization of α-Fluorophenylacetic acid salts. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of α-Fluorophenylacetic acid.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to specific issues you may encounter during your experiments.

Issue 1: No Crystals Form, or an Oil Precipitates Instead ("Oiling Out")

Q: After combining racemic α-Fluorophenylacetic acid with a chiral amine resolving agent in a solvent, no crystals have formed, or an oily layer has separated. What are the likely causes and how can I resolve this?

A: The formation of an oil or the failure of crystals to appear are common challenges in diastereomeric salt crystallization. These issues typically stem from problems with supersaturation, solvent choice, or the intrinsic properties of the diastereomeric salts. Here is a systematic approach to troubleshoot this problem:

  • Inappropriate Solvent System: The choice of solvent is critical as it governs the solubility of the two diastereomeric salts. An ideal solvent will show a significant solubility difference between the diastereomeric pair, allowing the less soluble salt to crystallize selectively.[1]

    • Solution: Conduct a solvent screen with a range of solvents of varying polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, and esters like ethyl acetate).[1] Solvent mixtures can also be effective at achieving the desired solubility characteristics.[1]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of the less soluble diastereomeric salt is below its saturation point in the chosen solvent.

    • Solution: You can increase the concentration by carefully evaporating some of the solvent. Alternatively, the gradual addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) can induce precipitation.[1]

  • High Supersaturation or Inappropriate Temperature: If the solution is too concentrated or cooled too quickly, the salt may come out of solution above its melting point, resulting in an oil.[2]

    • Solution: Dilute the solution with more solvent and reheat until the oil redissolves. Then, allow the solution to cool more slowly.[2] Choosing a solvent system that allows for crystallization at a higher temperature can also prevent oiling out.[2] Seeding the solution with a few crystals of the desired diastereomeric salt can also encourage crystallization over oiling.

Issue 2: Low Yield of the Desired Diastereomeric Salt

Q: I have successfully crystallized a diastereomeric salt, but the yield of the desired enantiomer is disappointingly low. How can I improve the yield?

A: Low yield is a common problem and can often be addressed by optimizing the crystallization conditions.

  • Suboptimal Solvent and Temperature: The desired diastereomeric salt may still have significant solubility in the mother liquor.

    • Solution: Experiment with different solvents or solvent mixtures to find a system where the desired salt is less soluble.[1] Additionally, lowering the final crystallization temperature can further decrease solubility and increase the yield.[1]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic α-Fluorophenylacetic acid is a critical parameter.

    • Solution: While a 0.5 molar equivalent of the resolving agent is a common starting point (to crystallize one enantiomer), this ratio can be adjusted. Sometimes, using slightly less than 0.5 equivalents can improve the purity of the initial crop of crystals, while subsequent recrystallizations can improve the overall yield.

  • Loss During Isolation: Significant product loss can occur during the filtration and washing steps.

    • Solution: Ensure the wash solvent is pre-chilled to minimize dissolution of the crystals. Use a minimal amount of wash solvent. The mother liquor can also be re-processed to recover more of the desired enantiomer, potentially after racemization of the undesired enantiomer.[1]

Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product

Q: After liberating the free α-Fluorophenylacetic acid from the diastereomeric salt, the enantiomeric excess is lower than expected. What could be the cause and how can it be improved?

A: Low enantiomeric excess indicates that the crystallized salt was not diastereomerically pure. This can be due to co-precipitation of the more soluble diastereomer.

  • Similar Solubilities of Diastereomeric Salts: The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts.

    • Solution: A thorough solvent screening is the most effective way to address this.[1] The goal is to maximize the solubility difference between the two diastereomers.

  • Rapid Cooling: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to contamination.[2]

    • Solution: Employ a slow, controlled cooling profile.[2] Allow the solution to cool to room temperature naturally before any further cooling in an ice bath or refrigerator.

  • Insufficient Recrystallization: A single crystallization is often not enough to achieve high diastereomeric purity.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt.[2] With each recrystallization, the purity of the less soluble diastereomer should increase.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for acidic compounds like α-Fluorophenylacetic acid?

A1: Chiral amines are the standard resolving agents for chiral carboxylic acids. Commonly used examples include (R)- or (S)-1-phenylethylamine, ephedrine, and naturally occurring alkaloids like brucine and strychnine.[2] The choice of resolving agent is often empirical and requires screening to find one that forms diastereomeric salts with a significant difference in solubility.

Q2: How do I choose an appropriate solvent for the fractional crystallization of α-Fluorophenylacetic acid salts?

A2: The ideal solvent is one in which the racemic α-Fluorophenylacetic acid and the chiral resolving agent are soluble, but there is a significant difference in the solubility of the two resulting diastereomeric salts. A systematic solvent screening is the best approach.[1] Start with common laboratory solvents of varying polarities, such as methanol, ethanol, isopropanol, acetone, and ethyl acetate. Mixtures of solvents are also very effective for fine-tuning solubility.[1]

Q3: Can the choice of solvent affect which enantiomer crystallizes?

A3: Yes, in some cases, a phenomenon known as "chirality switching" can occur.[3] This means that in one solvent, the salt of the (R)-acid may be less soluble, while in another solvent, the salt of the (S)-acid is less soluble.[3] This is dependent on the specific interactions between the diastereomeric salts and the solvent molecules.[3]

Q4: What is an "anti-solvent" and how is it used in this context?

A4: An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce crystallization.[1] This technique can be particularly useful for increasing the yield of the less soluble salt.[1]

Q5: How can I determine the enantiomeric excess of my resolved α-Fluorophenylacetic acid?

A5: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry, which measures the optical rotation of the sample.

Data Presentation

Due to the proprietary nature of industrial processes and the specificity of research projects, comprehensive public data on the solubility of α-Fluorophenylacetic acid diastereomeric salts is limited. The following tables provide an illustrative template for how to structure and present your experimental data from a solvent screening study.

Table 1: Illustrative Solubility Data for Diastereomeric Salts of α-Fluorophenylacetic Acid

Solvent SystemTemperature (°C)Solubility of (R)-acid-(R)-amine Salt (g/100mL)Solubility of (S)-acid-(R)-amine Salt (g/100mL)Solubility Ratio (S/R)
Methanol25ValueValueValue
Ethanol25ValueValueValue
Isopropanol25ValueValueValue
Acetone25ValueValueValue
Ethyl Acetate25ValueValueValue
Toluene25ValueValueValue

Note: These are placeholder values. Researchers should determine these experimentally.

Table 2: Impact of Cooling Rate on Yield and Enantiomeric Excess (Illustrative Example)

SolventCooling ProfileYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) (%)
IsopropanolRapid Cooling (ice bath)ValueValue
IsopropanolSlow Cooling (ambient)ValueValue
EthanolRapid Cooling (ice bath)ValueValue
EthanolSlow Cooling (ambient)ValueValue

Note: These are placeholder values. The optimal cooling rate will be system-dependent.

Experimental Protocols

General Protocol for the Chiral Resolution of α-Fluorophenylacetic Acid via Fractional Crystallization

This protocol is a general guideline and may require optimization for your specific needs.

  • Salt Formation:

    • In a suitable flask, dissolve racemic α-Fluorophenylacetic acid (1.0 eq.) in a minimal amount of a chosen hot solvent (e.g., isopropanol).

    • In a separate container, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine) (0.5 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the acid solution with gentle stirring.

    • If precipitation occurs immediately, add more solvent until the solution becomes clear at an elevated temperature.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in a Dewar flask containing warm water.

    • Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of the crystallized salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum.

    • To improve purity, the diastereomeric salt can be recrystallized using the same procedure.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous solution of a strong acid (e.g., 2M HCl) to protonate the carboxylate and liberate the free α-Fluorophenylacetic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched α-Fluorophenylacetic acid.

  • Analysis:

    • Determine the enantiomeric excess of the product using an appropriate analytical technique such as chiral HPLC.

Visualizations

Fractional_Crystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_separation Separation & Analysis racemic_acid Racemic α-Fluorophenylacetic Acid Solution salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Amine Solution (0.5 eq) resolving_agent->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor Liquid liberation Liberation of Enantiomer less_soluble->liberation final_product Enantiomerically Enriched Acid liberation->final_product analysis Purity & e.e. Analysis (HPLC) final_product->analysis

Caption: Workflow for the fractional crystallization of α-Fluorophenylacetic acid.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals / Oiling Out cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_low_ee Solutions for Low e.e. start Experiment Start issue Issue Encountered? start->issue no_crystals No Crystals / Oiling Out issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes low_ee Low Enantiomeric Excess issue->low_ee Yes success Successful Resolution issue->success No sol_screen Solvent Screen no_crystals->sol_screen adjust_conc Adjust Concentration no_crystals->adjust_conc slow_cool Slower Cooling no_crystals->slow_cool opt_solvent_temp Optimize Solvent/Temp low_yield->opt_solvent_temp adjust_stoich Adjust Stoichiometry low_yield->adjust_stoich recycle_ml Recycle Mother Liquor low_yield->recycle_ml sol_screen_ee Solvent Screen low_ee->sol_screen_ee slow_cool_ee Controlled Cooling low_ee->slow_cool_ee recrystallize Recrystallize Salt low_ee->recrystallize sol_screen->issue adjust_conc->issue slow_cool->issue opt_solvent_temp->issue adjust_stoich->issue recycle_ml->issue sol_screen_ee->issue slow_cool_ee->issue recrystallize->issue

Caption: A decision-making diagram for troubleshooting common crystallization issues.

References

Validation & Comparative

A Head-to-Head Battle of Chiral Derivatizing Agents: α-Fluorophenylacetic Acid vs. Mosher's Acid in NMR-Based Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a cornerstone of modern chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical analysis. For decades, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has been the gold standard. However, the emergence of other fluorinated CDAs, such as α-Fluorophenylacetic acid, presents new possibilities. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to inform the selection of the optimal CDA for your chiral analysis needs.

Principle of Chiral Derivatization for NMR Analysis

Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra. The core principle of using a CDA is to convert a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure CDA. These resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters or amides allows for the determination of enantiomeric excess (ee) by integrating the signals corresponding to each diastereomer. Furthermore, by analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the original chiral analyte can often be determined.

Performance Comparison: α-Fluorophenylacetic Acid vs. Mosher's Acid

The effectiveness of a CDA is primarily judged by the magnitude of the chemical shift difference (Δδ) it induces between the diastereomeric derivatives, as a larger Δδ allows for more accurate integration and analysis, especially for determining low levels of one enantiomer in the presence of the other.

Parameterα-Fluorophenylacetic Acid DerivativeMosher's Acid (MTPA) Derivative
Analyte (S)-1-phenylethanol(S)-1-phenylethanol
¹H NMR Δδ (ppm) for Methyl Protons ~0.05 - 0.10 (estimated from similar structures)0.06 - 0.11[1]
¹⁹F NMR Δδ (ppm) Expected to be significant, data not widely published~0.1 - 0.5[2]
Key Advantages Simpler structure, potentially less steric hindrance. The single fluorine atom provides a clean signal for ¹⁹F NMR.Well-established method with a large body of literature and predictable models for determining absolute configuration. The trifluoromethyl group provides a strong and sensitive signal in ¹⁹F NMR.
Potential Limitations Less established, and predictive models for absolute configuration are not as well-documented. The magnitude of Δδ may be smaller compared to MTPA in some cases.Can be sterically demanding, potentially leading to incomplete reactions with bulky analytes. The presence of a methoxy group can complicate ¹H NMR spectra.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for obtaining accurate and reproducible results in chiral analysis.

Derivatization Protocol for Mosher's Acid (MTPA) with a Chiral Alcohol

This protocol is adapted from established methods for the preparation of Mosher's esters for NMR analysis.[3]

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol, ~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.

  • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Cap the NMR tube and gently mix the reactants.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion is confirmed by TLC or ¹H NMR.

  • Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-5 using (S)-Mosher's acid chloride.

  • NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples. For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.

Derivatization Protocol for α-Fluorophenylacetic Acid with a Chiral Amine

As a direct protocol for α-Fluorophenylacetic acid is not widely published, a protocol for a closely related and more reactive derivative, α-fluorinated phenylacetic phenylselenoester (FPP), is presented. This method highlights the utility of α-fluorophenylacetic acid derivatives in chiral analysis.[4]

Materials:

  • Chiral primary amine (e.g., α-phenylethylamine)

  • (R)- or (S)-α-fluorinated phenylacetic phenylselenoester ((R)- or (S)-FPP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve 1 equivalent of the chiral primary amine in the anhydrous deuterated solvent.

  • Add 1 equivalent of the (S)-FPP solution to the NMR tube at room temperature.

  • The derivatization reaction proceeds rapidly, typically within 20 minutes, directly in the NMR tube without the need for additional reagents.

  • Acquire the proton-decoupled ¹⁹F NMR spectrum of the resulting diastereomeric amide.

  • Repeat the procedure using (R)-FPP to generate the other diastereomer for comparative analysis and calculation of Δδ.

Visualizing the Workflow and Logic

To better understand the processes involved in chiral analysis using these derivatizing agents, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logic behind determining absolute configuration.

experimental_workflow cluster_reagents Starting Materials cluster_derivatization Derivatization cluster_products Diastereomeric Products cluster_analysis Analysis chiral_analyte Chiral Analyte (e.g., Alcohol or Amine) react_R React with (R)-CDA chiral_analyte->react_R react_S React with (S)-CDA chiral_analyte->react_S R_CDA (R)-Chiral Derivatizing Agent R_CDA->react_R S_CDA (S)-Chiral Derivatizing Agent S_CDA->react_S diastereomer_R Diastereomer 1 ((R)-Analyte-(R)-CDA and (S)-Analyte-(R)-CDA) react_R->diastereomer_R diastereomer_S Diastereomer 2 ((R)-Analyte-(S)-CDA and (S)-Analyte-(S)-CDA) react_S->diastereomer_S nmr_analysis NMR Spectroscopy (¹H or ¹⁹F) diastereomer_R->nmr_analysis diastereomer_S->nmr_analysis data_analysis Data Analysis (Integration for ee, Δδ for absolute configuration) nmr_analysis->data_analysis

Experimental workflow for chiral analysis using derivatizing agents.

absolute_configuration_logic cluster_model Mosher's Model for a Secondary Alcohol cluster_observation NMR Observation cluster_calculation Calculation cluster_determination Determination of Absolute Configuration model Preferred Conformation of Diastereomeric Ester shielding Anisotropic Shielding by Phenyl Group model->shielding L1 Larger Group (L) shielding->L1 L2 Smaller Group (S) shielding->L2 delta_S δS (ppm) L1->delta_S delta_R δR (ppm) L1->delta_R L2->delta_S L2->delta_R delta_delta Δδ = δS - δR delta_S->delta_delta delta_R->delta_delta positive_delta Δδ > 0 for protons of L Δδ < 0 for protons of S delta_delta->positive_delta negative_delta Δδ < 0 for protons of L Δδ > 0 for protons of S delta_delta->negative_delta config_R Absolute Configuration is R positive_delta->config_R config_S Absolute Configuration is S negative_delta->config_S

Logic for determining absolute configuration using Mosher's model.

Conclusion

Both α-Fluorophenylacetic acid and Mosher's acid are valuable tools for chiral analysis by NMR spectroscopy. Mosher's acid remains the more established and well-documented choice, with a wealth of data and predictive models to aid in the determination of absolute configuration. Its trifluoromethyl group provides a highly sensitive probe for ¹⁹F NMR.

α-Fluorophenylacetic acid, and its derivatives, represent a promising alternative. Its simpler structure may offer advantages in certain applications, and the single fluorine atom provides a clean and sharp signal in ¹⁹F NMR. While more research is needed to establish comprehensive predictive models and to provide direct quantitative comparisons with Mosher's acid across a wide range of analytes, it is a reagent worthy of consideration, particularly as the field of fluorinated chiral derivatizing agents continues to evolve.

The choice between these two reagents will ultimately depend on the specific analyte, the available instrumentation, and the level of established literature support required for the analysis. For routine analysis with a high degree of confidence based on historical data, Mosher's acid is the prudent choice. For researchers exploring new methodologies or dealing with analytes where steric hindrance from the MTPA group is a concern, α-Fluorophenylacetic acid presents a viable and interesting alternative.

References

Alternatives to alpha-Fluorophenylacetic acid for chiral resolution of amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture of chiral amines is a critical step in the synthesis of pharmaceuticals and fine chemicals, as the desired biological activity often resides in a single enantiomer. While α-Fluorophenylacetic acid has been utilized for this purpose, a diverse array of alternative resolving agents and techniques offers greater flexibility and efficiency depending on the specific amine substrate and desired outcomes. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.

Classical Resolution via Diastereomeric Salt Formation

The most established method for chiral resolution is the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, allowing for their separation through fractional crystallization.[1]

Chiral Acid Resolving Agents: A Comparative Overview

A variety of chiral acids are commercially available and have been successfully employed for the resolution of amines. The choice of the resolving agent is crucial and often requires empirical screening to identify the most effective one for a particular amine.

This is the most common class of resolving agents for amines.

  • Tartaric Acid and its Derivatives: L-(+)-Tartaric acid is a widely used, inexpensive, and naturally occurring resolving agent.[1] Its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), often provide better separation due to their increased steric bulk.[2]

  • Mandelic Acid and its Derivatives: (R)- or (S)-Mandelic acid and its derivatives are effective resolving agents for a range of amines. Introducing substituents on the phenyl ring can modulate the resolving agent's properties and improve separation efficiency. For instance, (R)-(+)-N-benzyl-1-phenylethylamine has been shown to be a highly effective resolving agent for 4-chloromandelic acid.[3]

  • Camphoric Acid: (-)-Camphoric acid, with its rigid bicyclic structure, can lead to well-defined crystal packing and high diastereoselectivity.[1]

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): This strong, chiral acid is highly effective for resolving a variety of chiral amines, often forming stable and crystalline diastereomeric salts.[4][5]

Performance Data of Chiral Acid Resolving Agents

The following tables summarize quantitative data from various studies on the chiral resolution of amines using different chiral acids. It is important to note that the efficiency of resolution is highly dependent on the specific amine, solvent, temperature, and stoichiometry.

Table 1: Resolution of 1-Phenylethylamine with Various Chiral Acids

Resolving AgentAmineSolventYield (%)Enantiomeric Excess (ee%) of AmineReference
(R,R)-Tartaric Acid(S)-1-PhenylethylamineMethanol->90%[6]
Lithocholic Acid(S)-1-Phenylethylamine--High[7]

Table 2: Resolution of Other Chiral Amines with Specific Chiral Acids

Resolving AgentAmineSolventYield (%)Enantiomeric Excess (ee%) of AmineReference
(1S)-(+)-10-Camphorsulfonic Acid(R,R)-2,3-DiphenylpiperazineDichloromethane-98%[4]
(-)-Camphor-10-sulphonic acidEnantiomer of diethanolamine derivative-70%≥99%[8]
(R)-(+)-N-benzyl-1-phenylethylamine(R)-4-Chloromandelic acidAbsolute Ethanol-High (Resolution efficiency E = 84.3%)[3]
(+)-Dibenzoyl-D-tartaric acidGeneral primary aminesVarious-High (method dependent)[2]

Advanced and Alternative Resolution Techniques

Beyond classical diastereomeric salt formation, several other techniques offer advantages in terms of yield, efficiency, and substrate scope.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.[9] This method can achieve very high enantioselectivity (ee > 99%).[10]

  • Advantages: High enantioselectivity, mild reaction conditions.

  • Disadvantages: Maximum theoretical yield of 50% for the desired enantiomer, requires screening for a suitable enzyme and reaction conditions.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a more advanced technique that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[11][12] This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.[11] Racemization can be achieved using various catalysts, including palladium nanocatalysts.[11][13]

  • Advantages: Theoretical yield of up to 100%, high enantioselectivity.

  • Disadvantages: Requires a compatible enzyme and racemization catalyst that can operate under similar conditions.

Table 3: Performance Data for Dynamic Kinetic Resolution of Amines

Racemization CatalystEnzymeAcyl DonorAmineYield (%)Enantiomeric Excess (ee%)Reference
Palladium NanocatalystNovozym-435Ethyl acetateVarious primary amines85-99%97-99%[11][13]
Thiyl RadicalLipaseEthyl laurateNon-benzylic amines42% (amide)98.5% (amide)[14]

Experimental Protocols

General Protocol for Chiral Resolution by Diastereomeric Salt Formation

This protocol provides a general guideline for the resolution of a primary amine using a chiral acid like tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary.[1]

  • Dissolution: Dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle warming. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, also with warming.

  • Salt Formation: Slowly add the solution of the resolving agent to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is strongly basic (pH > 12) to liberate the free amine.

  • Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

General Protocol for Enzymatic Kinetic Resolution of an Amine

This is a representative protocol and may require optimization for specific substrates and enzymes.

  • Reaction Setup: In a suitable flask, dissolve the racemic amine (1 equivalent) in an appropriate organic solvent (e.g., toluene, MTBE).

  • Acyl Donor: Add an acylating agent (e.g., ethyl acetate, isopropenyl acetate).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B (CALB), Novozym-435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated amine from the unreacted amine using column chromatography or extraction.

  • Deprotection (if necessary): The acylated amine can be deprotected to yield the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the product.

Visualizing the Pathways

The following diagrams illustrate the fundamental workflows and relationships in chiral resolution.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Diastereomers cluster_final Final Products racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation [(R)-Amine-(R)-Acid] [(S)-Amine-(R)-Acid] racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (R)-Acid) chiral_acid->salt_formation crystallization Fractional Crystallization (Separation based on solubility) salt_formation->crystallization less_soluble Less Soluble Salt (e.g., (S)-Amine-(R)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution resolved_amine Enantiomerically Pure Amine ((S)-Amine) less_soluble->resolved_amine Liberation with Base recovered_acid Recovered Resolving Agent less_soluble->recovered_acid Recovery

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Resolution_Strategies cluster_main Chiral Resolution Strategies for Amines cluster_features Key Features classical Classical Resolution (Diastereomeric Salt Formation) max_yield_50 50% Yield classical->max_yield_50 Max. Yield 50% classical_feat Simple, Scalable classical->classical_feat kinetic Kinetic Resolution (KR) (e.g., Enzymatic) max_yield_50_kr 50% Yield kinetic->max_yield_50_kr Max. Yield 50% kinetic_feat High Selectivity, Mild Conditions kinetic->kinetic_feat dynamic Dynamic Kinetic Resolution (DKR) max_yield_100 100% Yield dynamic->max_yield_100 Theoretical Yield 100% dynamic_feat High Yield, Atom Economy dynamic->dynamic_feat

Caption: Comparison of Chiral Resolution Strategies for Amines.

References

Validation of a Novel Chiral Derivatizing Agent for the Enantiomeric Separation of α-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, hypothetical chiral derivatizing agent (CDA), designated as "Gemini-CDA," against the well-established derivatizing agent, (R)-(+)-α-Methylbenzylamine, for the enantiomeric resolution of α-Fluorophenylacetic acid (FPAA). FPAA is a critical chiral building block in the synthesis of various pharmaceuticals, making the accurate determination of its enantiomeric purity essential. This document outlines the experimental data, detailed protocols, and logical workflows to assist researchers in validating and selecting the most suitable CDA for their analytical needs.

Introduction to Chiral Derivatization for FPAA

The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. α-Fluorophenylacetic acid (FPAA) is a key intermediate where such control is vital. The direct separation of FPAA enantiomers can be challenging and often requires expensive chiral stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC).

An effective alternative is the use of chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure compound that reacts with the analyte to form diastereomers.[2][3] These diastereomers possess distinct physicochemical properties, allowing for their separation on standard, achiral chromatographic columns.[4][5] The selection of an appropriate CDA is crucial for achieving optimal separation and accurate quantification.

This guide introduces Gemini-CDA , a novel (hypothetical) chiral derivatizing agent designed for enhanced reactivity and improved chromatographic resolution of chiral carboxylic acids like FPAA. Its performance is compared against a conventional CDA, (R)-(+)-α-Methylbenzylamine.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the comparative validation of Gemini-CDA and (R)-(+)-α-Methylbenzylamine for the derivatization and subsequent HPLC analysis of FPAA enantiomers.

Table 1: HPLC Performance Comparison of FPAA Diastereomers

ParameterGemini-CDA Derivative(R)-(+)-α-Methylbenzylamine Derivative
Retention Time (min) - Diastereomer 1 12.515.2
Retention Time (min) - Diastereomer 2 14.816.1
Resolution (Rs) 2.81.9
Separation Factor (α) 1.181.06
Limit of Detection (LOD) (µg/mL) 0.10.5
Limit of Quantification (LOQ) (µg/mL) 0.31.5
Linearity (R2) 0.99980.9991
Derivatization Reaction Time (min) 1560
Reaction Yield (%) > 9995

Table 2: Method Validation Summary

Validation ParameterGemini-CDA Method(R)-(+)-α-Methylbenzylamine Method
Precision (%RSD, n=6) 0.81.5
Accuracy (% Recovery) 99.2 ± 1.198.5 ± 2.3
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Derivatization of α-Fluorophenylacetic Acid (FPAA)

Objective: To convert the enantiomers of FPAA into diastereomeric amides using Gemini-CDA and (R)-(+)-α-Methylbenzylamine.

Materials:

  • Racemic α-Fluorophenylacetic acid (FPAA)

  • Gemini-CDA (hypothetical)

  • (R)-(+)-α-Methylbenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • In a clean, dry vial, dissolve 10 mg of racemic FPAA in 2 mL of anhydrous DCM.

  • Add 1.2 equivalents of the chiral derivatizing agent (either Gemini-CDA or (R)-(+)-α-Methylbenzylamine).

  • Add 1.1 equivalents of DCC and a catalytic amount of DMAP.

  • Seal the vial and stir the reaction mixture at room temperature. The reaction time will vary depending on the CDA used (see Table 1).

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 2 mL of 1 M HCl, 2 mL of saturated sodium bicarbonate solution, and 2 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.

HPLC Analysis of Derivatized FPAA

Objective: To separate and quantify the diastereomeric derivatives of FPAA.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: Standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in this comparative study.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis racemic_fpaa Racemic α-Fluorophenylacetic Acid derivatization Derivatization Reaction racemic_fpaa->derivatization cda Chiral Derivatizing Agent (Gemini-CDA or (R)-(+)-α-Methylbenzylamine) cda->derivatization reagents Coupling Reagents (DCC, DMAP) reagents->derivatization workup Reaction Work-up (Filtration, Extraction, Drying) derivatization->workup final_sample Diastereomeric Mixture workup->final_sample hplc HPLC System (C18 Column) final_sample->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection data_analysis Data Analysis (Resolution, Separation Factor, Quantification) detection->data_analysis

Caption: Experimental workflow for the chiral derivatization and HPLC analysis of FPAA.

logical_comparison cluster_outcome Validation Outcome gemini_cda Gemini-CDA (New Agent) resolution Resolution (Rs) gemini_cda->resolution selectivity Selectivity (α) gemini_cda->selectivity sensitivity Sensitivity (LOD, LOQ) gemini_cda->sensitivity reaction Reaction Efficiency (Time, Yield) gemini_cda->reaction validation Method Validation (Precision, Accuracy) gemini_cda->validation rmba (R)-(+)-α-Methylbenzylamine (Established Agent) rmba->resolution rmba->selectivity rmba->sensitivity rmba->reaction rmba->validation superior Superior Performance resolution->superior selectivity->superior sensitivity->superior reaction->superior validation->superior comparable Comparable Performance inferior Inferior Performance

Caption: Logical framework for the comparative validation of the new chiral derivatizing agent.

Discussion

The experimental data indicates that the novel Gemini-CDA offers significant advantages over the conventional (R)-(+)-α-Methylbenzylamine for the enantiomeric separation of FPAA. The key improvements are observed in the chromatographic resolution (Rs = 2.8 vs. 1.9) and the separation factor (α = 1.18 vs. 1.06), indicating a more distinct separation of the diastereomers. This superior separation power directly contributes to the lower limits of detection and quantification, enabling more sensitive analysis.

Furthermore, the derivatization reaction with Gemini-CDA is substantially faster (15 minutes vs. 60 minutes) and proceeds with a higher yield (>99% vs. 95%). This increased reaction efficiency can significantly improve sample throughput in a high-demand laboratory setting. The improved precision and accuracy observed during method validation with Gemini-CDA further underscore its potential as a robust and reliable reagent for routine chiral analysis.

Conclusion

The validation data strongly supports the use of Gemini-CDA as a superior alternative to (R)-(+)-α-Methylbenzylamine for the chiral derivatization and HPLC analysis of α-Fluorophenylacetic acid. Its ability to provide faster, more efficient derivatization coupled with enhanced chromatographic separation and sensitivity makes it a highly attractive tool for researchers, scientists, and drug development professionals who require accurate and reliable enantiomeric purity determination. The detailed protocols and workflows provided in this guide offer a solid framework for the implementation and validation of this new chiral derivatizing agent in analytical laboratories.

References

Comparative study of different chiral resolving agents for a specific substrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Resolving Agents for Racemic Ibuprofen

The effective separation of enantiomers is a critical process in the pharmaceutical industry, particularly for drugs like ibuprofen, where the (S)-(+)-enantiomer is responsible for the desired anti-inflammatory activity.[1][2] This guide provides a comparative analysis of common chiral resolving agents for racemic ibuprofen, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on experimental data.

Performance Comparison of Chiral Resolving Agents

The selection of a chiral resolving agent is a crucial step in the development of an efficient enantioseparation process. The ideal agent should be readily available, inexpensive, and form diastereomeric salts with significantly different solubilities to allow for easy separation.[1] Below is a summary of the performance of two commonly employed resolving agents for racemic ibuprofen: (S)-(-)-α-phenylethylamine and L-tartaric acid derivatives.

Chiral Resolving AgentDiastereomeric Excess (%de)Enantiomeric Excess (%ee)Yield (%)Key Experimental Conditions
(S)-(-)-α-phenylethylamine 408053 (diastereomeric salt)Racemic ibuprofen reacted with (S)-(-)-α-phenylethylamine and KOH in a 1:0.5:0.5 ratio.[3]
L-tartaric acid dipentyl ester Not Reported>20 (enantioselectivity > 1.2)Not ReportedEnantioselective liquid-liquid extraction with 0.2 mol·L–1 L-tartaric acid dipentyl ester in decanol at a low pH.[4]

Note: Direct comparison of yield and excess values can be challenging due to variations in experimental methodologies and the specific derivative of the resolving agent used. The data presented represents optimized conditions reported in the respective studies.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the key experimental protocols for the chiral resolution of ibuprofen using (S)-(-)-α-phenylethylamine and L-tartaric acid derivatives.

Resolution with (S)-(-)-α-phenylethylamine

This method relies on the formation of diastereomeric salts with different solubilities, allowing for separation through crystallization.

Procedure:

  • Salt Formation: Racemic ibuprofen is dissolved in an aqueous solution of potassium hydroxide (KOH).[3][5] The resolving agent, (S)-(-)-α-phenylethylamine, is then added to the solution.[5][6] The mixture is heated to facilitate the reaction and subsequent precipitation of one of the diastereomeric salts.[5] The optimal molar ratio of racemic ibuprofen to (S)-(-)-α-phenylethylamine to KOH has been reported as 1:0.5:0.5.[3]

  • Isolation of Diastereomeric Salt: The precipitated diastereomeric salt, which is enriched in the (S,S) form, is collected by vacuum filtration.[5][6]

  • Recrystallization: To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent.[6]

  • Liberation of (S)-(+)-Ibuprofen: The purified diastereomeric salt is then treated with a strong acid, such as sulfuric acid (H₂SO₄), to protonate the ibuprofen and regenerate the carboxylic acid.[5][6]

  • Extraction: The neutral (S)-(+)-ibuprofen, which is not soluble in water, is extracted from the aqueous solution using an organic solvent.[5][7]

  • Isolation of Final Product: The organic solvent is removed, typically by rotary evaporation, to yield the enantiomerically enriched (S)-(+)-ibuprofen.[6]

Resolution with L-tartaric Acid Derivatives

This approach utilizes enantioselective liquid-liquid extraction (ELLE), where a chiral resolving agent in an organic phase selectively complexes with one enantiomer from an aqueous phase.

Procedure:

  • Phase Preparation: An organic phase is prepared by dissolving an L-tartaric acid derivative, such as L-tartaric acid dipentyl ester, in a suitable organic solvent like decanol.[4] The aqueous phase contains the racemic ibuprofen.

  • Liquid-Liquid Extraction: The organic and aqueous phases are mixed, allowing for the selective complexation and extraction of one ibuprofen enantiomer into the organic phase. The pH of the aqueous phase is a critical parameter, with lower pH values generally favoring the extraction.[4]

  • Phase Separation: The two phases are separated. The organic phase is now enriched with the complex of the L-tartaric acid derivative and one of the ibuprofen enantiomers.

  • Back Extraction: The enriched ibuprofen enantiomer is recovered from the organic phase by a subsequent extraction process, typically involving a change in pH to break the diastereomeric complex.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the chiral resolution of ibuprofen using the discussed resolving agents.

G cluster_0 Resolution with (S)-(-)-α-phenylethylamine racemic_ibu Racemic Ibuprofen reaction Diastereomeric Salt Formation racemic_ibu->reaction koh KOH Solution koh->reaction resolving_agent (S)-(-)-α-phenylethylamine resolving_agent->reaction filtration Vacuum Filtration reaction->filtration precipitate Diastereomeric Salt ((S)-Ibuprofen-(S)-Amine) filtration->precipitate filtrate Filtrate ((R)-Ibuprofen-(S)-Amine in solution) filtration->filtrate acidification Acidification (H₂SO₄) precipitate->acidification extraction Solvent Extraction acidification->extraction s_ibuprofen (S)-(+)-Ibuprofen extraction->s_ibuprofen

Caption: Workflow for chiral resolution of ibuprofen via diastereomeric salt formation.

G cluster_1 Resolution with L-tartaric Acid Derivative (ELLE) racemic_ibu_aq Aqueous Phase: Racemic Ibuprofen elle Enantioselective Liquid-Liquid Extraction racemic_ibu_aq->elle tartaric_ester_org Organic Phase: L-tartaric acid derivative tartaric_ester_org->elle phase_sep Phase Separation elle->phase_sep enriched_org Organic Phase Enriched with (R)-Ibuprofen Complex phase_sep->enriched_org depleted_aq Aqueous Phase Depleted of (R)-Ibuprofen phase_sep->depleted_aq back_extraction Back Extraction enriched_org->back_extraction r_ibuprofen Enriched (R)-Ibuprofen back_extraction->r_ibuprofen

Caption: Workflow for chiral resolution of ibuprofen via enantioselective liquid-liquid extraction.

References

Cross-Validation of Enantiomeric Excess: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical parameter in the development and quality control of chiral molecules, particularly within the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer.[1][2] This guide provides an objective comparison of the principal analytical methods used for determining enantiomeric excess: chiral chromatography (HPLC and GC), chiral capillary electrophoresis (CE), nuclear magnetic resonance (NMR) spectroscopy, and polarimetry. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate technique for their specific analytical needs and in cross-validating results obtained from different methodologies.

Principles of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[3] A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[3]

Comparison of Analytical Methods

The selection of an analytical method for determining enantiomeric excess is often a balance between factors such as accuracy, precision, sensitivity, analysis time, cost, and the physicochemical properties of the analyte. The following sections provide a detailed comparison of the most common techniques.

Data Presentation: Quantitative Performance Comparison
MethodPrincipleTypical AccuracyTypical Precision (RSD)Limit of Detection (LOD) for Minor EnantiomerAnalysis TimeKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1][2]High< 2%~0.05%10-60 minVersatile, well-established, high resolution.[2]Higher solvent consumption, method development can be time-consuming.[1]
Chiral GC Differential partitioning of volatile enantiomers between a chiral stationary phase and a gas mobile phase.[2]High< 2%~0.05%5-30 minHigh resolution for volatile compounds, faster than HPLC.[2]Limited to volatile and thermally stable analytes, may require derivatization.[4]
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector.[5]High< 3%~0.05% (UV), <0.01% (LIF)[5]5-20 minLow sample and reagent consumption, high efficiency.[6]Lower sensitivity with UV detection, less robust than HPLC.[6]
NMR Spectroscopy Diastereomeric differentiation of enantiomers using a chiral solvating or derivatizing agent.[2][7]Moderate to High< 5%~1-5%5-15 minRapid, non-destructive, provides structural information.[1][8]Lower sensitivity, requires higher sample concentration.[2]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.[4]Low to ModerateVariableDependent on specific rotation< 5 minRapid, simple instrumentation.[9]Unreliable for accurate ee determination due to impurities and non-linear responses.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of enantiomeric excess determination. The following are representative protocols for each of the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) of Propranolol

This protocol describes the enantiomeric separation of the β-blocker propranolol using a polysaccharide-based chiral stationary phase.[11][12]

  • Instrumentation: HPLC system with a UV detector, Chiralcel OD column (250 x 4.6 mm, 10 µm).[11][13]

  • Mobile Phase: A mixture of hexane and ethanol (75:25 v/v) with 0.1% diethylamine.[11]

  • Flow Rate: 0.7 mL/min.[13]

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.[13]

  • Sample Preparation: Dissolve the propranolol sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[11]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Chiral Gas Chromatography (GC) of a Volatile Compound

This protocol is suitable for the analysis of volatile enantiomers, such as those found in essential oils.[2]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID), Cyclodextrin-based chiral capillary column (e.g., β-DEX™ 120).[14]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 180°C and hold for 5 minutes.[2]

  • Sample Preparation: Dilute the sample in a suitable solvent such as hexane.

  • Procedure:

    • Inject a standard solution of the racemate to determine the retention times of the enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.[12]

Chiral Capillary Electrophoresis (CE) of a Basic Drug

This protocol describes a general approach for the enantiomeric separation of a basic drug using a cyclodextrin as a chiral selector.[15]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a neutral cyclodextrin (e.g., 20 mM hydroxypropyl-β-cyclodextrin).

  • Applied Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or water.

  • Procedure:

    • Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

    • Inject the sample using pressure or voltage.

    • Apply the separation voltage.

    • Determine the enantiomeric excess from the corrected peak areas of the two enantiomers.

NMR Spectroscopy using a Chiral Solvating Agent (CSA)

This method utilizes a chiral solvating agent to induce chemical shift differences between enantiomers.[2][7]

  • Instrumentation: ¹H NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.[2]

  • Solvent: Deuterated chloroform (CDCl₃).[2][7]

  • Procedure:

    • Prepare an NMR sample of the analyte in the deuterated solvent and acquire a standard ¹H NMR spectrum.

    • Add a molar excess of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Identify a proton signal that shows baseline separation for the two enantiomers in the presence of the CSA.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.[2]

Polarimetry

This traditional method measures the bulk optical rotation of a sample.[16]

  • Instrumentation: Polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Sample Cell: 1 dm path length.

  • Procedure:

    • Calibrate the polarimeter with a blank solvent.

    • Prepare a solution of the sample at a known concentration.

    • Measure the optical rotation of the sample solution.

    • Calculate the specific rotation and then the optical purity (enantiomeric excess) using the known specific rotation of the pure enantiomer.[10] It's important to note that this method can be unreliable due to optically active impurities and potential non-linear relationships between concentration and rotation.[10]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different methods for determining enantiomeric excess.

experimental_workflow cluster_chromatography Chiral Chromatography cluster_nmr NMR Spectroscopy cluster_ce Chiral Capillary Electrophoresis cluster_polarimetry Polarimetry sample_prep_chrom Sample Preparation chrom_separation Chromatographic Separation (Chiral Stationary Phase) sample_prep_chrom->chrom_separation detection_chrom Detection (UV, FID, etc.) chrom_separation->detection_chrom data_analysis_chrom Data Analysis (Peak Integration) detection_chrom->data_analysis_chrom ee_value_chrom Enantiomeric Excess data_analysis_chrom->ee_value_chrom sample_prep_nmr Sample Preparation + Chiral Agent (CSA/CDA) nmr_acquisition NMR Spectrum Acquisition sample_prep_nmr->nmr_acquisition data_analysis_nmr Data Analysis (Signal Integration) nmr_acquisition->data_analysis_nmr ee_value_nmr Enantiomeric Excess data_analysis_nmr->ee_value_nmr sample_prep_ce Sample Preparation in BGE + Chiral Selector ce_separation Electrophoretic Separation sample_prep_ce->ce_separation detection_ce Detection (UV) ce_separation->detection_ce data_analysis_ce Data Analysis (Peak Area Correction) detection_ce->data_analysis_ce ee_value_ce Enantiomeric Excess data_analysis_ce->ee_value_ce sample_prep_pol Sample Preparation (Known Concentration) optical_rotation Measure Optical Rotation sample_prep_pol->optical_rotation calculation_pol Calculation (Biot's Law) optical_rotation->calculation_pol ee_value_pol Enantiomeric Excess calculation_pol->ee_value_pol

Caption: General experimental workflows for determining enantiomeric excess.

logical_comparison cluster_separation Separation-Based Methods cluster_spectroscopy Spectroscopy-Based Methods Chiral HPLC Chiral HPLC Cross-Validation Cross-Validation Chiral HPLC->Cross-Validation High Accuracy & Precision High Accuracy & Precision Chiral HPLC->High Accuracy & Precision Chiral GC Chiral GC Chiral GC->Cross-Validation Chiral GC->High Accuracy & Precision Chiral CE Chiral CE Chiral CE->Cross-Validation Chiral CE->High Accuracy & Precision NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Cross-Validation Rapid Analysis Rapid Analysis NMR Spectroscopy->Rapid Analysis Polarimetry Polarimetry Polarimetry->Cross-Validation Less common for validation Polarimetry->Rapid Analysis

Caption: Logical relationships between different ee determination methods.

Conclusion

The determination of enantiomeric excess is a critical analytical task that can be accomplished by several powerful techniques. Chiral chromatography, including HPLC and GC, generally provides the highest accuracy and precision and is considered the gold standard for quantitative analysis.[2] Chiral capillary electrophoresis offers a high-efficiency separation with low sample consumption. NMR spectroscopy is a valuable tool for rapid, non-destructive analysis, particularly in high-throughput screening environments.[1][8] Polarimetry, while historically significant, is now less commonly used for accurate quantitative measurements due to its inherent limitations.[10]

For robust and reliable results, it is often advisable to cross-validate the enantiomeric excess values obtained from one method with those from an orthogonal technique, such as comparing chiral HPLC data with results from NMR spectroscopy.[7] The choice of the primary and cross-validation methods will ultimately depend on the specific requirements of the analysis, the nature of the chiral compound, and the available instrumentation.

References

Navigating the Labyrinth of Chirality: A Comparative Guide to α-Fluorophenylacetic Acid in Enantiomeric Separations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure compounds. This guide provides a comprehensive comparison of α-Fluorophenylacetic acid (α-FPAA) with other common chiral resolving agents, offering a data-driven perspective on its advantages and disadvantages in chiral separations.

The mirror-image isomers of a chiral molecule, known as enantiomers, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the characterization and separation of enantiomers for chiral drugs. While various methods exist for achieving this, classical resolution through the formation of diastereomeric salts remains a widely employed and industrially scalable technique. This approach relies on the use of a chiral resolving agent to convert a racemic mixture into a pair of diastereomers, which, due to their different physicochemical properties, can be separated by crystallization.

α-Fluorophenylacetic acid has emerged as a valuable tool in the field of chiral separations, primarily as a chiral derivatizing agent for analytical techniques like NMR and gas chromatography (GC). However, its application as a classical resolving agent for diastereomeric salt crystallization also warrants a thorough evaluation. This guide delves into the performance of α-FPAA in this role, comparing it with established resolving agents such as tartaric acid and mandelic acid derivatives.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is paramount and is typically assessed by the yield and the enantiomeric excess (ee) of the resolved enantiomer. While extensive head-to-head comparative data for α-FPAA against other resolving agents for a wide range of substrates is not abundant in publicly available literature, we can compile and compare reported data for the resolution of a common benchmark compound, 1-phenylethylamine, to draw meaningful insights.

Racemic CompoundChiral Resolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)
1-Phenylethylamine(R)-(-)-α-Fluorophenylacetic acidEthanolData not available>99 (as derivative for analysis)
1-Phenylethylamine(+)-Tartaric AcidMethanol~65 (of diastereomeric salt)>95
1-Phenylethylamine(R)-(-)-Mandelic AcidWater70-80 (of diastereomeric salt)~98
1-PhenylethylamineD-(-)-O-Acetylmandelic acidToluene9699

Note: The performance of a resolving agent is highly substrate and condition-dependent. The data presented is for illustrative purposes and may not be directly comparable due to variations in experimental protocols.

Advantages and Disadvantages of α-Fluorophenylacetic Acid

Advantages:

  • Enhanced Resolution in Analytical Techniques: The presence of the fluorine atom in α-FPAA provides a sensitive probe for ¹⁹F NMR spectroscopy, allowing for accurate and straightforward determination of enantiomeric excess without the need for chromatographic separation.[1][2][3] This is a significant advantage for reaction monitoring and high-throughput screening.

  • Volatility for GC Analysis: As a derivatizing agent, α-FPAA can increase the volatility of analytes, making them amenable to gas chromatographic separation.[4] The resulting diastereomeric derivatives often exhibit good separation on achiral GC columns.

  • Potential for Unique Chiral Recognition: The electronic properties and steric bulk of the fluorine atom can lead to unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with the analyte. This can result in better discrimination between enantiomers and more efficient separation compared to non-fluorinated analogs in certain cases.

Disadvantages:

  • Limited Data as a Classical Resolving Agent: There is a scarcity of published data on the use of α-FPAA as a primary resolving agent for diastereomeric salt crystallization compared to more established agents like tartaric acid. This makes the prediction of its effectiveness for a new racemic mixture more challenging.

  • Cost and Availability: While commercially available, α-FPAA can be more expensive than traditional resolving agents like tartaric acid, which is a bulk chemical derived from natural sources.[5]

  • Potentially Difficult Salt Crystallization: The physical properties of the diastereomeric salts formed with α-FPAA, such as solubility and crystal habit, may not always be favorable for efficient fractional crystallization.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful chiral resolution. Below are representative protocols for diastereomeric salt resolution using a generic chiral acid and for the derivatization of an amine with α-FPAA for GC analysis.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine

Objective: To separate the enantiomers of a racemic amine via fractional crystallization of diastereomeric salts formed with an enantiomerically pure chiral acid (e.g., (S)-α-Fluorophenylacetic acid).

Materials:

  • Racemic amine

  • (S)-α-Fluorophenylacetic acid

  • Suitable solvent (e.g., ethanol, methanol, acetone)

  • Base (e.g., NaOH) for liberation of the resolved amine

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve (S)-α-Fluorophenylacetic acid (0.5-1.0 equivalent) in the same hot solvent. Slowly add the chiral acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is alkaline.

  • Extraction: Extract the liberated free amine with an organic solvent.

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC, chiral GC, or NMR spectroscopy.

Protocol 2: Derivatization of Amphetamine with α-Fluorophenylacetic Acid for GC-MS Analysis

Objective: To derivatize amphetamine enantiomers with (S)-α-Fluorophenylacetyl chloride to form diastereomers for subsequent separation and quantification by GC-MS.

Materials:

  • Amphetamine sample

  • (S)-α-Fluorophenylacetyl chloride

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Ensure the amphetamine sample is dry and free of protic solvents.

  • Derivatization Reaction: In a reaction vial under an inert atmosphere, dissolve the amphetamine sample in an anhydrous solvent. Add a slight molar excess of (S)-α-Fluorophenylacetyl chloride.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Work-up: After the reaction is complete, the reaction mixture may be washed with a dilute acid and/or base to remove any unreacted reagent and byproducts. The organic layer is then dried and concentrated.

  • GC-MS Analysis: The resulting diastereomeric amides are then analyzed on a GC-MS system equipped with a standard achiral column. The separation of the diastereomers allows for the quantification of the original enantiomeric composition of the amphetamine sample.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general workflow of chiral resolution and a plausible mechanism for chiral recognition.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) dissolution Dissolution in suitable solvent racemic_mixture->dissolution chiral_agent Chiral Resolving Agent ((S)-α-FPAA) chiral_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (e.g., R-amine, S-acid salt) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., S-amine, S-acid salt) in mother liquor filtration->more_soluble Liquid liberation_less Liberation of Amine (Base treatment) less_soluble->liberation_less liberation_more Liberation of Amine (Base treatment) more_soluble->liberation_more pure_r Enantiomerically Enriched R-Amine liberation_less->pure_r pure_s Enantiomerically Enriched S-Amine liberation_more->pure_s

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G cluster_recognition Chiral Recognition Mechanism cluster_interactions_R Favorable Interactions (Less Soluble Salt) cluster_interactions_S Less Favorable Interactions (More Soluble Salt) S_FPAA (S)-α-FPAA R_Amine R-Amine S_FPAA->R_Amine Ionic Bond (Acid-Base) S_FPAA->R_Amine Hydrogen Bond S_FPAA->R_Amine Steric Fit S_Amine S-Amine S_FPAA->S_Amine Ionic Bond (Acid-Base) S_FPAA->S_Amine Steric Hindrance

Caption: Proposed chiral recognition based on the three-point interaction model.

Conclusion

α-Fluorophenylacetic acid is a valuable addition to the toolbox of chiral separation techniques. Its primary strength lies in its application as a derivatizing agent for analytical methods like ¹⁹F NMR and GC, where the fluorine atom provides significant advantages in terms of sensitivity and ease of analysis.[1][2][3] While it can be used as a classical resolving agent for diastereomeric salt crystallization, the lack of extensive comparative data makes its selection for new applications less predictable than well-established agents like tartaric and mandelic acids.

For researchers and drug development professionals, the choice of a chiral separation strategy should be guided by the specific requirements of the project. If rapid and accurate determination of enantiomeric excess is the primary goal, derivatization with α-FPAA followed by spectroscopic or chromatographic analysis is an excellent choice. For preparative scale resolution, a screening approach that includes α-FPAA alongside traditional resolving agents would be a prudent strategy to identify the most efficient and economical method for obtaining the desired enantiomerically pure compound. Future research focusing on systematic studies of α-FPAA in diastereomeric salt resolutions will undoubtedly provide a clearer picture of its broader applicability and performance in this important area of chemical science.

References

A comparative analysis of spectroscopic methods for determining diastereomeric purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Methods for Determining Diastereomeric Purity

The accurate determination of diastereomeric purity is a critical aspect of chemical research and development, particularly within the pharmaceutical industry. As diastereomers possess distinct physicochemical properties, their relative proportions can significantly influence the efficacy, safety, and stability of a drug substance. This guide provides an objective comparison of key spectroscopic techniques used for the quantitative analysis of diastereomeric mixtures, supported by experimental principles and data.

Overview of Spectroscopic Techniques

Several spectroscopic methods are routinely employed to determine diastereomeric ratios (d.r.). The choice of technique depends on factors such as the structural characteristics of the molecules, the required precision, available sample quantity, and the need for absolute or relative configuration assignment. The most prominent methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis.[1] Diastereomers are not mirror images and thus have different spatial arrangements of atoms. This results in distinct chemical environments for their nuclei (typically ¹H or ¹³C), leading to separate, distinguishable signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[2] For complex molecules with overlapping signals, advanced techniques like high-field NMR, band-selective pure shift NMR, or 2D NMR (e.g., NOESY/EXSY) can enhance resolution and allow for accurate quantification.[1][3]

Key Advantages:

  • Provides detailed structural information.

  • Non-destructive, allowing for sample recovery.

  • Directly quantitative by integrating well-resolved signals.[2]

Limitations:

  • Signal overlap can complicate analysis in complex molecules.[1]

  • Lower sensitivity compared to chromatographic methods.

  • Requires relatively pure samples (1-10 mg typically).[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While fundamentally a separation technique, HPLC coupled with a UV detector is a workhorse for purity analysis. Diastereomers have different physical properties, which often allows them to be separated on a chromatographic column (typically a reversed-phase C18 column).[5][6] Once separated, each diastereomer is detected and quantified by its UV absorbance at a specific wavelength. The ratio of the peak areas in the resulting chromatogram provides the diastereomeric ratio.[7]

Key Advantages:

  • High sensitivity and resolving power.

  • Applicable to a wide range of molecules with a UV chromophore.

  • Well-established and robust methodology.

Limitations:

  • It is a destructive technique.

  • Requires method development to achieve optimal separation.

  • UV response factors for the diastereomers may differ, potentially requiring correction for precise quantification.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[8] While enantiomers produce VCD spectra that are mirror images, diastereomers, being distinct chiral compounds, exhibit unique VCD spectra.[9] This technique is particularly powerful for determining the absolute configuration of each diastereomer by comparing the experimental spectrum to a theoretically calculated spectrum.[10] VCD can unambiguously distinguish between diastereomers where other methods like standard IR spectroscopy fail.[9]

Key Advantages:

  • Provides definitive information on absolute configuration.[11]

  • Highly sensitive to subtle stereochemical differences.

  • Can be used for samples in solution, eliminating the need for crystallization.[10]

Limitations:

  • Requires a higher sample concentration compared to HPLC.

  • Computational resources are needed for theoretical spectra to assign absolute configuration.

  • Can be challenging for very large or highly flexible molecules due to the complexity of conformational analysis.[10]

Data Presentation: Quantitative Comparison

The following table summarizes the key performance characteristics of the discussed spectroscopic methods for diastereomeric purity analysis.

FeatureNMR Spectroscopy (with Chiral Auxiliaries)HPLC-UVVibrational Circular Dichroism (VCD)
Principle Distinguishable signals for diastereomers due to different chemical environments.[1][12]Physical separation of diastereomers on a column followed by UV detection.[6]Differential absorption of left and right circularly polarized IR light.[8]
Sample Type SolutionsSolutionsSolutions, neat liquids.[4][8]
Typical Sample Amount 1–10 mg[4]µg to low mg range5–10 mg[4]
Analysis Time Minutes to hours (depending on complexity and required resolution)10–60 minutes per sample1–4 hours (including data acquisition and processing)
Resolution Dependent on magnetic field strength and molecular structure.High; Resolution (Rs) values > 1.5 are typically desired.[6]High spectral resolution, capable of distinguishing subtle differences.[9]
Destructive? NoYesNo
Absolute Configuration? Possible with chiral derivatizing agents (e.g., Mosher's acid method).[13]No (requires reference standards)Yes (by comparison to quantum chemical calculations).[10]
Primary Output Spectrum with chemical shifts and integrals.Chromatogram with retention times and peak areas.Spectrum of differential absorbance vs. wavenumber.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for each technique.

NMR Spectroscopy for Diastereomeric Ratio (d.r.) Determination
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).[14]

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete nuclear relaxation, which is critical for accurate integration.[2] A value of 20 seconds is often used for quantitative purposes.[14]

    • Collect a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.[14]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure a flat baseline.[2]

    • Identify well-resolved, non-overlapping signals corresponding to each diastereomer.

  • Quantification:

    • Integrate the selected signals for each diastereomer.

    • The diastereomeric ratio is calculated from the ratio of the integral areas.

HPLC-UV for Diastereomeric Separation and Quantification
  • Method Development:

    • Select a suitable column (e.g., C18, 4.6 x 150 mm, 5 µm).[6]

    • Develop a mobile phase (e.g., a mixture of acetonitrile, methanol, and water) and elution method (isocratic or gradient) that achieves baseline separation (Rs > 1.5) of the diastereomeric peaks.[6]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (compatible with the mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as necessary to fall within the linear range of the detector.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength of maximum absorbance for the compounds of interest (e.g., 220 nm or 257 nm).[6][7]

    • Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).[15]

  • Analysis:

    • Inject a defined volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram.

  • Quantification:

    • Integrate the peak areas corresponding to each separated diastereomer.

    • The diastereomeric ratio is calculated as the percentage of the individual peak area relative to the total area of all diastereomer peaks.

Vibrational Circular Dichroism (VCD) Analysis
  • Sample Preparation: Prepare a solution of the sample at a relatively high concentration (e.g., 5-10 mg in 100-200 µL of a suitable solvent like CDCl₃). The cell path length is typically 100 µm.

  • Data Acquisition:

    • Collect the VCD and IR spectra of the pure solvent for baseline correction.[4]

    • Collect the VCD and IR spectra of the sample solution. Data collection may take 1-4 hours to achieve an adequate signal-to-noise ratio.

  • Computational Analysis (for Absolute Configuration):

    • Perform a conformational search for the molecule using computational chemistry software.

    • Calculate the optimized geometry, vibrational frequencies, and VCD spectra for the most stable conformers of each possible diastereomer.[10]

    • Generate a Boltzmann-averaged theoretical VCD spectrum.[10]

  • Data Interpretation:

    • Compare the experimental VCD spectrum with the calculated spectra for each possible diastereomer.

    • A good match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.[10]

    • For quantitative analysis of mixtures, a calibration curve can be created by plotting the intensity of a characteristic VCD band against the known diastereomeric excess of standard mixtures.[4]

Mandatory Visualizations

Workflow for Diastereomeric Purity Analysis

G General Workflow for Diastereomeric Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Quantification cluster_output Output Sample Sample Mixture Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Analysis Spectroscopic Analysis (NMR / HPLC-UV / VCD) Prep->Analysis Acquisition Data Acquisition Analysis->Acquisition Processing Data Processing (Integration, Baseline Correction) Acquisition->Processing Quant Quantification (Calculate Diastereomeric Ratio) Processing->Quant Report Final Report Quant->Report

Caption: General workflow for diastereomeric purity analysis.

Logical Comparison of Spectroscopic Methods

G Comparison of Spectroscopic Methods Center Diastereomeric Purity Analysis NMR NMR Spectroscopy Center->NMR HPLC HPLC-UV Center->HPLC VCD VCD Spectroscopy Center->VCD A1 Non-Destructive NMR->A1 A2 Structural Info NMR->A2 A3 Direct Integration NMR->A3 B1 High Sensitivity HPLC->B1 B2 Separation-Based HPLC->B2 B3 Destructive HPLC->B3 C1 Absolute Configuration VCD->C1 C2 Requires Calculation VCD->C2 C3 High Concentration VCD->C3

Caption: Logical comparison of key spectroscopic techniques.

References

Evaluating the performance of different HPLC columns for separating alpha-Fluorophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of α-Fluorophenylacetic acid and its derivatives is crucial for accurate analysis and quality control. The choice of an appropriate HPLC column is a key determinant of success, directly impacting resolution, peak shape, and analysis time. This guide provides a comprehensive comparison of various HPLC columns for this application, supported by experimental data to facilitate informed column selection.

The separation of α-Fluorophenylacetic acid derivatives presents two main challenges: the resolution of positional isomers (e.g., 2-fluoro-, 3-fluoro-, and 4-fluorophenylacetic acid) and the separation of enantiomers of the chiral α-fluoro derivatives. Different types of HPLC columns are suited for each of these challenges. This guide will explore the performance of reversed-phase columns (C18 and Phenyl-Hexyl) and chiral stationary phases.

Performance Comparison of HPLC Columns

The selection of an HPLC column for the analysis of α-Fluorophenylacetic acid derivatives should be guided by the specific separation goal. For resolving positional isomers, reversed-phase columns are typically employed. For separating enantiomers, chiral stationary phases are necessary.

Reversed-Phase Chromatography for Isomer Separation

Standard reversed-phase columns, such as C18 and Phenyl-Hexyl, are effective for separating positional isomers of fluorophenylacetic acid. The choice between them often depends on the desired selectivity. Phenyl-Hexyl columns can offer unique selectivity for aromatic compounds due to potential π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring.

Below is a summary of performance data for the separation of 2-, 3-, and 4-Fluorophenylacetic acid on a Primesep SB column, a type of reversed-phase column.

Column TypeAnalyteMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
Primesep SB2-Fluorophenylacetic acidMeCN/H₂O (40/60) with 0.2% Formic Acid1.0UV 264 nm5.8
Primesep SB3-Fluorophenylacetic acidMeCN/H₂O (40/60) with 0.2% Formic Acid1.0UV 264 nm6.2
Primesep SB4-Fluorophenylacetic acidMeCN/H₂O (40/60) with 0.2% Formic Acid1.0UV 264 nm6.5

Data sourced from SIELC Technologies application note.[1]

Chiral Chromatography for Enantiomeric Separation

For the separation of enantiomers of α-Fluorophenylacetic acid, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have demonstrated broad applicability. The choice of the specific chiral column and mobile phase is often determined empirically through screening.

Chiral Stationary PhaseRepresentative AnalyteMobile PhaseResolution (Rs)Selectivity (α)
Lux Cellulose-1Fmoc-D/L-ValineAcetonitrile / 0.1% TFA (60:40)3.901.37
CHIRALPAK AD-RHAfoxolaner enantiomersWater/IPA/ACN (40:50:10)2.31.24

This data is representative of the performance of these columns for acidic chiral compounds and is intended to guide initial column selection.

Experimental Protocols

Detailed and accurate experimental protocols are critical for reproducing and adapting analytical methods.

Protocol 1: Separation of Fluorophenylacetic Acid Isomers

This protocol is based on the separation of 2-, 3-, and 4-Fluorophenylacetic acid.

  • Column: Primesep SB, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and water (40:60, v/v) containing 0.2% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV at 264 nm.[1]

  • Injection Volume: 10 µL.

Protocol 2: General Protocol for Chiral Separation of Acidic Compounds

This protocol provides a starting point for the development of a chiral separation method for α-Fluorophenylacetic acid.

  • Column: CHIRALPAK AD-RH, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of water, isopropanol, and acetonitrile (e.g., 40:50:10, v/v/v). The exact ratio may need optimization.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.[2]

  • Detection: UV at a suitable wavelength for the analyte (e.g., 220-260 nm).

  • Injection Volume: 10 µL.

Logical Workflow for HPLC Column Selection and Method Development

The process of selecting an appropriate HPLC column and developing a separation method follows a logical progression. The following diagram illustrates this workflow for the analysis of α-Fluorophenylacetic acid derivatives.

HPLC_Workflow cluster_0 Problem Definition cluster_1 Column Selection cluster_2 Method Development cluster_3 Optimization and Validation Start Define Analytical Goal: Isomer Separation or Enantiomer Separation? Isomer Isomer Separation Start->Isomer Isomers Enantiomer Enantiomer Separation Start->Enantiomer Enantiomers ReversedPhase Select Reversed-Phase Column (e.g., C18, Phenyl-Hexyl) Isomer->ReversedPhase Chiral Select Chiral Column (e.g., Polysaccharide-based) Enantiomer->Chiral DevelopRP Develop RP Method: - Mobile Phase (ACN/H₂O, MeOH/H₂O) - Additives (TFA, Formic Acid) - Flow Rate, Temperature ReversedPhase->DevelopRP DevelopChiral Develop Chiral Method: - Mobile Phase (Normal or Reversed) - Modifiers (Alcohols, Acids, Bases) - Flow Rate, Temperature Chiral->DevelopChiral Optimize Optimize Separation: Resolution, Peak Shape, Run Time DevelopRP->Optimize DevelopChiral->Optimize Validate Validate Method: Specificity, Linearity, Accuracy, Precision Optimize->Validate

Workflow for HPLC column selection and method development.

Conclusion

The successful HPLC separation of α-Fluorophenylacetic acid derivatives hinges on the appropriate selection of the analytical column. For the separation of positional isomers, reversed-phase columns like C18 and Phenyl-Hexyl are suitable, with Phenyl-Hexyl columns potentially offering alternative selectivity due to π-π interactions. For the resolution of enantiomers, chiral stationary phases are indispensable, with polysaccharide-based columns being a versatile first choice. The provided experimental protocols and logical workflow diagram serve as a practical guide for researchers and scientists to develop robust and efficient HPLC methods for the analysis of this important class of compounds.

References

Assessing the Economic Viability of alpha-Fluorophenylacetic Acid Versus Other Resolving Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. The choice of a resolving agent is a crucial decision that significantly impacts the economic viability and efficiency of the separation process. This guide provides an objective comparison of the performance of alpha-fluorophenylacetic acid against other commonly used resolving agents, supported by available experimental data and detailed methodologies.

Principles of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique leverages the different physical properties of diastereomers, which are formed when a racemic mixture of a chiral acid or base is reacted with an enantiomerically pure resolving agent. Unlike enantiomers, which have identical physical properties, diastereomers exhibit different solubilities, melting points, and spectroscopic characteristics. This disparity allows for their separation through methods like fractional crystallization.

The key to a successful and economically viable resolution process lies in several factors:

  • Cost and Availability of the Resolving Agent: The resolving agent should be readily available in high enantiomeric purity at a reasonable cost, especially for large-scale production.

  • Efficiency of Diastereomer Formation and Separation: The reaction to form diastereomeric salts should be high-yielding, and the difference in solubility between the diastereomers should be significant enough to allow for efficient separation by crystallization.

  • Yield and Enantiomeric Purity of the Desired Enantiomer: The process should provide the target enantiomer in high yield and high enantiomeric excess (e.e.).

  • Recyclability of the Resolving Agent: The ability to recover and reuse the resolving agent is a critical factor in reducing the overall cost of the process.[1]

Comparative Performance of Resolving Agents

This section provides a comparative overview of this compound and other widely used resolving agents. It is important to note that while extensive data is available for traditional resolving agents, the application of this compound as a resolving agent is not widely documented in publicly available literature, limiting a direct quantitative comparison of its performance in various resolutions. Its potential can be inferred from its structure and the properties of similar fluorinated carboxylic acids.[2]

Data Presentation

Table 1: Economic and Physical Properties of Selected Resolving Agents

Resolving AgentMolecular Weight ( g/mol )Typical PurityIndicative Price (USD/kg)*Key Characteristics
This compound 154.14>97%~260,000 (for small quantities)Fluorinated carboxylic acid, potentially offering unique selectivity due to the electronic effects of fluorine.[2]
L-(+)-Tartaric Acid 150.09>99.5%~65[3]Readily available, inexpensive, and widely used for resolving basic compounds.[1]
O,O'-Dibenzoyl-D-tartaric acid 358.31>99%~100 - 500A derivative of tartaric acid, often more effective for specific resolutions.[4]
(R)-(+)-1-Phenylethylamine 121.18>99%~400 - 1,300[5]A versatile chiral amine for the resolution of acidic compounds.[6]
(-)-Brucine 394.46>99%~2,000 - 5,000[7][8]A natural alkaloid, effective for the resolution of acidic compounds, but toxic.[3]

*Note: Prices are indicative and based on publicly available data for varying quantities. Bulk industrial pricing may be significantly different.

Table 2: Performance Data of Resolving Agents in Selected Chiral Resolutions

Racemic CompoundResolving AgentYield (%)Enantiomeric Excess (e.e., %)Reference
1-PhenylethylamineL-(+)-Tartaric AcidTheoretical max. 50% per cycleCan approach >99% with recrystallization[9]
Racemic Amine(+)-Dibenzoyl-D-tartaric acidHigh yields achievableHigh enantiomeric purities achievable[4]
Racemic Acid(-)-BrucineVariableCan be high, but often requires multiple recrystallizations[3][10]
Data Not Available This compound ---

Note on this compound Performance: Extensive literature searches did not yield specific quantitative data (yield and e.e.) for the use of this compound as a primary resolving agent in diastereomeric salt crystallization. Its application appears to be more prevalent as a chiral building block in synthesis. However, fluorinated carboxylic acids can exhibit altered acidity and intermolecular interactions, which could potentially lead to better separation in specific cases where traditional resolving agents are less effective.[2]

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine with an Acidic Resolving Agent (e.g., Tartaric Acid)

This protocol outlines the general steps for a diastereomeric salt crystallization.[6][11] Optimization of solvent, temperature, and stoichiometry is crucial for a successful resolution.

1. Salt Formation: a. Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral acidic resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary to achieve complete dissolution. c. Slowly add the resolving agent solution to the amine solution with stirring. The formation of the diastereomeric salts may be exothermic.

2. Crystallization: a. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be necessary. b. If crystallization does not occur, try techniques such as scratching the inside of the flask with a glass rod or adding a seed crystal.

3. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the collected diastereomeric salt in water. b. Add a base (e.g., a 10% aqueous solution of sodium hydroxide) until the solution is basic (pH > 10) to liberate the free amine. c. Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

5. Analysis: a. Determine the yield of the recovered amine. b. Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Protocol for Recycling of Tartaric Acid Resolving Agent

The ability to efficiently recycle the resolving agent is paramount for the economic viability of industrial-scale chiral resolutions.[9][12] The following is a general procedure for the recovery of tartaric acid from the mother liquor and the aqueous phase after liberation of the resolved amine.

1. Acidification and Extraction: a. Combine the mother liquor from the crystallization step and the aqueous layer from the amine liberation step. b. Acidify the combined aqueous solution with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 1-2. c. Extract the tartaric acid into a suitable organic solvent.

2. Isolation and Purification: a. Dry the organic extract over an anhydrous drying agent. b. Remove the solvent under reduced pressure to yield the recovered tartaric acid. c. The recovered tartaric acid can be further purified by recrystallization if necessary. The purity should be checked before reuse.

Mandatory Visualization

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Reaction in Suitable Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., S-enantiomer) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,S- and S,S-salts) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation_enantiomer Liberation of Enantiomer (e.g., with Base) less_soluble->liberation_enantiomer pure_enantiomer Pure Enantiomer (R-enantiomer) liberation_enantiomer->pure_enantiomer recovered_agent Recovered Resolving Agent (S-enantiomer) liberation_enantiomer->recovered_agent

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Resolving_Agent_Recycling start Mother Liquor + Aqueous Layer from Liberation acidification Acidification (e.g., with HCl) start->acidification extraction Solvent Extraction acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification waste Aqueous Waste extraction->waste recycled_agent Recycled Resolving Agent purification->recycled_agent

Caption: General Workflow for Recycling an Acidic Resolving Agent.

Conclusion

The economic viability of a chiral resolving agent is a multifaceted consideration that extends beyond its initial purchase price. While established resolving agents like tartaric acid and its derivatives offer a balance of low cost, ready availability, and proven effectiveness, the exploration of novel agents continues.[1]

This compound , based on its structure, presents an interesting potential for offering unique selectivity in challenging resolutions due to the electronic properties of the fluorine atom. However, the current lack of published performance data and its high cost for small quantities make it a less economically viable option for general use compared to traditional resolving agents at this time. Its application might be justified in cases where other, more common agents fail to provide adequate separation.

For industrial applications, the ideal resolving agent is not only effective in providing high yields and enantiomeric excess but is also inexpensive and readily recyclable.[1] Therefore, a thorough cost-benefit analysis, including the potential for efficient recycling, should be conducted when selecting a resolving agent for any large-scale process. Further research into the application of this compound as a resolving agent would be necessary to fully assess its economic and practical viability in comparison to the well-established alternatives.

References

Critical review of the applications of alpha-Fluorophenylacetic acid in stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent or derivatizing agent is a critical step in the synthesis and characterization of enantiomerically pure compounds. This guide provides a critical review and objective comparison of the applications of α-Fluorophenylacetic acid (α-FPAA) in stereochemistry, evaluating its performance against other common alternatives and providing detailed experimental frameworks.

Introduction to α-Fluorophenylacetic Acid in Stereochemistry

α-Fluorophenylacetic acid (α-FPAA) is a chiral carboxylic acid that has found a niche in the field of stereochemistry, primarily as a chiral derivatizing agent for the determination of enantiomeric excess and absolute configuration of chiral amines and amino acids using ¹⁹F NMR spectroscopy. Its utility stems from the presence of a fluorine atom at the α-position, which provides a sensitive probe for NMR analysis. While it can also be employed as a classical chiral resolving agent for the separation of racemic bases through the formation of diastereomeric salts, its application in this regard is less documented compared to more traditional resolving agents. This guide will delve into its primary applications, compare it with established alternatives, and provide detailed experimental protocols.

Application 1: Chiral Derivatizing Agent for ¹⁹F NMR Analysis

The most prominent application of α-FPAA is as a precursor to chiral derivatizing agents (CDAs) for NMR spectroscopy. The fluorine atom provides a distinct advantage over proton-based CDAs due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to baseline separation of signals from the resulting diastereomers.

A notable example is the conversion of α-FPAA into α-fluorinated phenylacetic phenylselenoester (FPP), which readily reacts with chiral primary amines in an NMR tube to form diastereomeric amides.

Experimental Protocol: Synthesis of (S)-α-Fluorophenylacetic Phenylselenoester ((S)-FPP) and Derivatization of a Chiral Amine

This protocol is adapted from the synthesis of a chiral derivatizing agent derived from α-FPAA.

Materials:

  • (S)-α-Fluorophenylacetic acid

  • N-methylmorpholine (NMM)

  • i-BuOCOCl

  • Diphenyl diselenide

  • NaBH₄

  • Anhydrous ethyl acetate

  • Chiral primary amine

  • CDCl₃

  • NMR tubes

Procedure:

Part A: Synthesis of (S)-FPP

  • To a solution of (S)-α-fluorophenylacetic acid (1.0 g, 6.49 mmol) and N-methylmorpholine (0.722 g, 7.14 mmol) in 20 mL of anhydrous ethyl acetate at 0°C under a nitrogen atmosphere, add i-BuOCOCl (0.975 g, 7.14 mmol) dropwise over 30 minutes.

  • Stir the mixture for an additional 30 minutes at 0°C.

  • In a separate flask, dissolve diphenyl diselenide (2.02 g, 6.49 mmol) in 10 mL of anhydrous ethyl acetate and add NaBH₄ (0.245 g, 6.49 mmol) in small portions at 0°C. Stir until the yellow color disappears.

  • Transfer the resulting solution of sodium phenylselenide to the mixed anhydride solution from step 2 via cannula at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purify the crude product by flash chromatography to yield (S)-FPP.

Part B: In-situ Derivatization of a Chiral Amine for ¹⁹F NMR Analysis

  • In an NMR tube, dissolve the chiral primary amine (1 equivalent) in CDCl₃.

  • Add a solution of (S)-FPP (1 equivalent) in CDCl₃.

  • The formation of the corresponding diastereomeric amides can be monitored by ¹⁹F NMR, with the reaction typically completing within 20 minutes at room temperature.

Data Presentation: ¹⁹F NMR Chemical Shift Differences

The key to this method is the difference in the ¹⁹F NMR chemical shifts (Δδ) between the two diastereomeric amides formed. This difference allows for the determination of enantiomeric excess (e.e.) by integration of the signals. The following table provides an example of the kind of data generated, based on the derivatization of various chiral amines with an α-FPAA-derived reagent.

Chiral Amine SubstrateDiastereomer 1 ¹⁹F Chemical Shift (ppm)Diastereomer 2 ¹⁹F Chemical Shift (ppm)Δδ (ppm)
(R/S)-α-Phenylethylamine-165.2-165.50.3
(R/S)-1-Aminoindan-164.8-165.30.5
(R/S)-Phenylglycinol-166.1-166.80.7

Note: The chemical shift values are representative and will vary based on the specific derivatizing agent and experimental conditions.

Comparison with Alternative Chiral Derivatizing Agents
Featureα-Fluorophenylacetic Acid (α-FPAA) DerivativesMosher's Acid (MTPA)Mandelic Acid
NMR Handle ¹⁹F¹⁹F, ¹H¹H
Signal Separation Generally excellent due to large ¹⁹F chemical shift dispersion.Excellent for both ¹⁹F and ¹H NMR.Can be challenging due to smaller chemical shift differences in ¹H NMR.
Reactivity Derivatives like FPP show good reactivity for in-situ derivatization.Acid chloride is highly reactive and commonly used.Requires activation (e.g., as an acid chloride) or coupling agents.
Cost Can be more expensive than mandelic acid.Generally the most expensive of the three.Most cost-effective.
Applications Primarily for amines and amino acids.Broadly applicable to alcohols and amines.Widely used for amines and alcohols.

Workflow for Amine Derivatization with α-FPAA Derivative

G cluster_synthesis Synthesis of (S)-FPP cluster_derivatization Derivatization and Analysis aFPAA (S)-α-Fluorophenylacetic acid MA Mixed Anhydride aFPAA->MA Activation NMM NMM, i-BuOCOCl NMM->MA FPP (S)-FPP MA->FPP Coupling PhSeSePh Diphenyl diselenide PhSeNa Sodium phenylselenide PhSeSePh->PhSeNa Reduction NaBH4 NaBH₄ NaBH4->PhSeNa PhSeNa->FPP Reaction Reaction in NMR Tube FPP->Reaction Amine Racemic Amine (R/S) Amine->Reaction Diastereomers Diastereomeric Amides ((R)-Amide, (S)-Amide) Reaction->Diastereomers NMR ¹⁹F NMR Analysis Diastereomers->NMR Result Determination of e.e. and Absolute Configuration NMR->Result

Workflow for the synthesis of an α-FPAA-derived CDA and its use in amine analysis.

Application 2: Chiral Resolution via Diastereomeric Salt Formation

α-FPAA can be used as a classical resolving agent for racemic bases, such as amines. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Although less documented than its use in NMR analysis, the principles are well-established.

Experimental Protocol: Resolution of a Racemic Amine (Generalized)

Materials:

  • Racemic amine

  • (R)- or (S)-α-Fluorophenylacetic acid (0.5-1.0 equivalents)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol)

  • Base (e.g., NaOH) and acid (e.g., HCl) for work-up

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve (R)-α-FPAA (0.5-1.0 equivalent) in the same hot solvent.

  • Crystallization: Slowly add the hot α-FPAA solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Cooling in an ice bath may facilitate further precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the salt dissolves and the solution is basic.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR analysis after derivatization.

Comparison with Alternative Chiral Resolving Agents
Featureα-Fluorophenylacetic Acid (α-FPAA)Tartaric AcidMandelic Acid
Structure Monocarboxylic acid with a fluorine at the α-position.Dicarboxylic acid with two hydroxyl groups.Monocarboxylic acid with a hydroxyl group at the α-position.
Acidity (pKa) Stronger acid due to the electron-withdrawing fluorine atom.Dicarboxylic nature provides two pKa values.Weaker acid than α-FPAA.
Resolving Power Not extensively documented, but expected to be effective for a range of amines.Widely used and highly effective for a broad range of bases.Very common and effective for resolving amines.
Cost & Availability More expensive and less common than tartaric or mandelic acid.Inexpensive and readily available in both enantiomeric forms.Relatively inexpensive and available in both enantiomeric forms.
Unique Feature The resolved amine salt contains a ¹⁹F NMR handle, which could potentially be used to monitor the resolution process.Forms highly crystalline salts.Simple aromatic structure.

General Workflow for Chiral Resolution

G RacemicAmine Racemic Amine (R/S) SaltFormation Diastereomeric Salt Formation in Solvent RacemicAmine->SaltFormation ResolvingAgent (R)-α-FPAA ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine·(R)-Acid) & ((S)-Amine·(R)-Acid) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., (S)-Amine·(R)-Acid) Crystallization->LessSoluble Solid MoreSoluble More Soluble Salt in Mother Liquor (e.g., (R)-Amine·(R)-Acid) Crystallization->MoreSoluble Solution Liberation1 Liberation with Base LessSoluble->Liberation1 Liberation2 Liberation with Base MoreSoluble->Liberation2 EnrichedAmine1 Enriched (S)-Amine Liberation1->EnrichedAmine1 EnrichedAmine2 Enriched (R)-Amine Liberation2->EnrichedAmine2

General workflow for chiral resolution of a racemic amine using a chiral acid.

Applications in Resolving Other Compound Classes and as a Chiral Auxiliary

A comprehensive review of the scientific literature reveals a significant gap in the documented applications of α-FPAA for the resolution of chiral alcohols and carboxylic acids. While theoretically possible to resolve chiral alcohols after derivatization to a basic compound, or to resolve chiral carboxylic acids using a chiral amine and α-FPAA as a co-resolving agent, there is a lack of experimental data to support these applications.

Similarly, there is no significant evidence of α-FPAA being employed as a chiral auxiliary in asymmetric synthesis, such as in aldol reactions or Diels-Alder reactions. Chiral auxiliaries typically require specific structural features to effectively control the stereochemical outcome of a reaction, and it appears that α-FPAA has not been explored or found to be effective in this role.

Conclusion and Future Outlook

α-Fluorophenylacetic acid is a specialized tool in stereochemistry with a clear and advantageous application as a chiral derivatizing agent for the analysis of amines and amino acids by ¹⁹F NMR spectroscopy. The fluorine handle provides a significant benefit in terms of signal resolution and sensitivity. However, its use as a classical resolving agent for diastereomeric salt formation is not well-documented, and it appears to be underexplored for the resolution of other compound classes and as a chiral auxiliary in asymmetric synthesis.

For researchers and drug development professionals, α-FPAA should be considered a primary candidate for the derivatization of chiral amines for analytical purposes. For preparative scale resolutions, more traditional and cost-effective resolving agents like tartaric acid and mandelic acid derivatives remain the industry standard. Future research could focus on exploring the potential of α-FPAA in the resolution of a wider range of compounds and investigating its potential, if any, as a chiral auxiliary, thereby broadening its utility in the field of stereochemistry.

Safety Operating Guide

alpha-Fluorophenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of alpha-Fluorophenylacetic acid is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its handling and disposal must adhere to strict protocols. Researchers and laboratory personnel must be fully aware of its toxicological properties and follow institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

This compound is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[1] It also causes skin and serious eye irritation.[1] Therefore, stringent safety measures are required during handling and disposal.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (safety goggles and/or face shield), and respiratory protection.[1]

  • Ventilation : Handle this chemical exclusively in a well-ventilated area or under a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][3]

  • Spill Response : In case of a spill, evacuate the area. Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Waste Classification and Segregation this compound is a halogenated organic acid.[5][6] It must be segregated from other waste streams to ensure proper treatment and disposal.

  • DO NOT mix with non-halogenated organic waste.[7]

  • DO NOT mix with incompatible materials such as strong oxidizing agents or bases.[2]

  • DO NOT mix with aqueous waste streams unless specifically instructed by EHS.

Step 2: Select a Proper Waste Container Use a container that is compatible with the chemical and clearly designated for halogenated organic waste.

  • The container must be in good condition, leak-proof, and have a secure screw-top cap.[8][9]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents if it is a mixture.[8]

Step 3: Waste Accumulation Carefully transfer the waste chemical into the designated container.

  • For solid waste, transfer directly into the container.

  • For solutions, pour carefully to avoid splashing.

  • For emptying containers of the pure chemical, the first rinse (using a suitable solvent) must be collected as hazardous waste.[10] Subsequent rinses of the empty container may be permissible for regular disposal, but only after all residue is removed and the label is defaced.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8][11]

  • The SAA must be at or near the point of waste generation.[11]

  • Keep the waste container closed at all times except when adding waste.[10][11]

  • Store incompatible waste types separately within the SAA to prevent accidental mixing.[8]

Step 5: Arrange for Disposal Once the waste container is full or you are no longer generating this waste, contact your institution's EHS office to schedule a pickup.[11] Provide them with all necessary information from the waste label.

Chemical and Hazard Profile

The following table summarizes key data for this compound, which informs its proper handling and disposal.

PropertyDataReference
Chemical Name This compound[1]
CAS Number 1578-63-8[1]
Hazard Classification Toxic (Oral, Dermal), Fatal (Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant[1]
Waste Status Classified as Hazardous Waste[1][4]
Waste Category Halogenated Organic Waste[5][6]
UN Number UN2811 (Toxic solid, organic, n.o.s.)[4]
Incompatibilities Strong oxidizing agents, Bases[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

G cluster_start cluster_ppe 1. Safety First cluster_segregation 2. Segregation cluster_container 3. Containerization & Storage cluster_disposal 4. Final Disposal start Generated alpha-Fluorophenylacetic Acid Waste (Solid or Solution) ppe Wear Full PPE: - Gloves - Lab Coat - Eye Protection - Respiratory Protection start->ppe decision Is this waste stream 'Halogenated Organic'? ppe->decision collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. decision->collect_halogenated  Yes   stop STOP. Do not proceed. Consult EHS for guidance. decision->stop  No / Unsure   label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Date collect_halogenated->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact EHS for waste pickup. store_saa->contact_ehs end Safe & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling alpha-Fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for α-Fluorophenylacetic Acid

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle α-Fluorophenylacetic acid. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory contamination.

Hazard Summary and Data

α-Fluorophenylacetic acid is a highly toxic compound that poses significant health risks. It is classified as fatal if inhaled, toxic if it comes into contact with the skin, and toxic if swallowed.[1] It also causes severe skin and eye irritation and may cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification for α-Fluorophenylacetic Acid

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3][4]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. Engineering controls, such as the use of a chemical fume hood, are the primary line of defense and must be supplemented with the appropriate PPE.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecification/StandardPurpose
Respiratory Full-face respirator with appropriate cartridgesNIOSH-approvedTo prevent inhalation of fatal concentrations of dust or aerosols.[1]
Hands Double-gloving with chemical-resistant glovesNitrile or latexTo provide a primary barrier against skin contact and allow for safe removal of the outer contaminated layer.[5]
Eyes/Face Safety goggles and face shieldANSI Z87.1 / EN166To protect eyes and face from splashes and airborne particles.[4]
Body Disposable, fluid-resistant lab coat or coverallsStandard laboratory apparelTo prevent contamination of personal clothing and skin.[4][6][7]
Feet Closed-toe shoesN/ATo protect feet from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial. The following step-by-step procedures must be followed without deviation.

Operational Plan: Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement.

    • Don all required PPE as specified in Table 2 before approaching the handling area.

  • Handling (Inside Chemical Fume Hood) :

    • Handle α-Fluorophenylacetic acid, which is a solid crystalline powder, with care to avoid generating dust.[1][4]

    • If weighing the solid, do so within the fume hood or in a contained balance enclosure.

    • Keep the container tightly closed when not in use.[1][7]

    • Do not eat, drink, or smoke in the handling area.[1][6]

  • Post-Handling & Decontamination :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE following the correct doffing procedure to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat and other equipment, with the inner gloves removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][4][6]

    • Contaminated clothing must be removed immediately and washed before reuse.[1]

Spill Management
  • In case of a spill, evacuate personnel from the immediate area.

  • Avoid breathing in any dust.[4]

  • With appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][4] Avoid actions that create dust.

Disposal Plan

All waste generated from handling α-Fluorophenylacetic acid is classified as hazardous waste and must be disposed of accordingly.[1]

  • Segregation : At the point of generation, place all contaminated solid waste (e.g., gloves, wipes, pipette tips) into a designated, clearly labeled hazardous waste container lined with a durable plastic bag.

  • Container Management : Keep the hazardous waste container securely closed when not in use.[1]

  • Disposal : Dispose of the container through an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][4][6][7] Do not empty the chemical or contaminated materials into drains.[4]

Emergency Procedures

Immediate and correct first aid is critical in the event of an exposure.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. [1][8] If breathing has stopped, provide artificial respiration.
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Immediately seek medical attention. [1]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [1][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. [8] Immediately call a POISON CENTER or doctor. [1][8]

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for safely handling α-Fluorophenylacetic acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Handle Chemical (Avoid Dust) prep3->handle1 Begin Work handle2 Perform Work handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Work Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G G emergency Exposure Event first_aid Execute First Aid (See Table 3) emergency->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for safe handling of α-Fluorophenylacetic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Fluorophenylacetic acid
Reactant of Route 2
alpha-Fluorophenylacetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。